Tricyclodecane dimethanol diacrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(1S,7R)-9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-15-13-8-14(12-7-5-6-11(12)13)16(15)10-22-18(20)4-2/h3-4,11-16H,1-2,5-10H2/t11?,12?,13-,14+,15?,16? |
InChI Key |
PHBAKVPDAOWHDH-QUFRNCFNSA-N |
Isomeric SMILES |
C=CC(=O)OCC1[C@@H]2C[C@H](C1COC(=O)C=C)C3C2CCC3 |
Canonical SMILES |
C=CC(=O)OCC1C2CC(C1COC(=O)C=C)C3C2CCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Tricyclodecane Dimethanol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDMDA) is a difunctional acrylate (B77674) monomer recognized for its unique tricyclic aliphatic structure, which imparts a range of desirable properties to the polymers derived from it. This technical guide provides a comprehensive overview of the core fundamental properties of TCDDMDA, its synthesis, polymerization behavior, and key applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
TCDDMDA is a colorless to pale yellow, clear liquid at room temperature.[1] Its rigid and bulky tricyclic structure is a key determinant of its physical and chemical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Structure | [2][3] | |
| CAS Number | 42594-17-2 | [2][4][5] |
| Molecular Formula | C₁₈H₂₄O₄ | [2][4][6] |
| Molecular Weight | 304.38 g/mol | [2][3][4][7] |
| Density | 1.1 g/mL at 25 °C | [4][5][6][7] |
| Boiling Point | 396.5 °C at 760 mmHg | [4] |
| Flash Point | 192.2 °C (378 °F) | [4][6] |
| Refractive Index | n20/D 1.506 | [5][6][7][8] |
| Viscosity | 110-160 cps at 25 °C | [1] |
| Melting Point | < -80 °C | |
| Glass Transition Temperature (Tg) | High (Specific value depends on the polymer) | [9] |
| Water Solubility | 9.78 mg/L at 20.33 °C | [10] |
| Solubility in Organic Solvents | Good solubility in common organic solvents like ethanol (B145695) and acetone. | [10] |
Synthesis and Reactivity
TCDDMDA is typically synthesized through the esterification of tricyclodecane dimethanol (TCDDM) with acrylic acid or its derivatives. The precursor, TCDDM, is produced via a two-step process involving the hydroformylation of dicyclopentadiene (B1670491) (DCPD) to tricyclodecane dialdehyde, followed by hydrogenation.[11]
The reactivity of TCDDMDA is primarily governed by its two acrylate functional groups, which readily undergo free-radical polymerization when exposed to an initiator, such as UV light or heat in the presence of a peroxide.[12] This difunctionality allows it to act as a crosslinking agent, forming a three-dimensional polymer network. The bulky tricyclodecane core provides steric hindrance, which can influence the polymerization rate.[11]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of TCDDMDA, based on established ASTM standards.
Determination of Density
The density of TCDDMDA can be determined using a hydrometer, pycnometer, or a digital density meter according to ASTM D1298 .
-
Apparatus : Hydrometer, hydrometer cylinder, thermometer, and a constant-temperature bath.
-
Procedure :
-
The hydrometer cylinder is filled with the TCDDMDA sample.
-
The hydrometer is gently lowered into the sample until it floats freely.
-
The temperature of the sample is stabilized to the desired measurement temperature (e.g., 25 °C) using the constant-temperature bath.
-
Once the temperature is stable and the hydrometer is stationary, the density reading is taken at the point where the principal surface of the liquid cuts the hydrometer scale.
-
The observed temperature is recorded, and the density reading is corrected to the reference temperature if necessary.
-
Determination of Kinematic Viscosity
The kinematic viscosity of TCDDMDA can be measured using a glass capillary viscometer according to ASTM D445 .
-
Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, a stopwatch, and a suction bulb.
-
Procedure :
-
The viscometer is cleaned with a suitable solvent and dried thoroughly.
-
The TCDDMDA sample is filtered to remove any particulate matter.
-
The sample is introduced into the viscometer.
-
The viscometer is placed in a constant-temperature bath set to the desired temperature (e.g., 25 °C) and allowed to equilibrate for at least 30 minutes.
-
The sample is drawn up through the capillary to a point above the upper timing mark using the suction bulb.
-
The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured with the stopwatch.
-
The measurement is repeated, and the average flow time is used to calculate the kinematic viscosity by multiplying it by the viscometer calibration constant.
-
Determination of Flash Point
The flash point of TCDDMDA can be determined using a Pensky-Martens closed-cup tester following ASTM D93 .
-
Apparatus : Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism, a stirrer, a heat source, and an ignition source (gas flame or electric igniter).
-
Procedure :
-
The sample cup is filled with TCDDMDA to the specified level.
-
The lid is placed on the cup, and the assembly is heated at a slow, constant rate while the sample is continuously stirred.
-
At specified temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.
-
Determination of Refractive Index
The refractive index of TCDDMDA can be measured using a refractometer according to ASTM D542 .
-
Apparatus : A refractometer (e.g., an Abbe refractometer), a light source (typically a sodium lamp), and a means of temperature control.
-
Procedure :
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the TCDDMDA sample are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).
-
The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Visualizations
Structure-Property-Application Relationship of TCDDMDA
The following diagram illustrates the logical relationship between the chemical structure of TCDDMDA, its resulting fundamental properties, and its diverse applications.
Free-Radical Polymerization Workflow of TCDDMDA
This diagram outlines the key stages of the free-radical polymerization process that TCDDMDA undergoes.
Applications
The unique combination of properties derived from its tricyclic structure makes TCDDMDA a valuable monomer in a variety of high-performance applications.
-
UV-Curable Coatings : Its rapid curing speed, good adhesion, and the chemical resistance it imparts make it suitable for protective and decorative coatings.[8][13]
-
3D Printing : The low polymerization shrinkage of TCDDMDA is critical for producing dimensionally accurate and stable 3D printed parts.[12][13]
-
Adhesives and Sealants : It enhances the bonding strength and thermal stability of adhesive formulations.[8][12]
-
Dental and Orthopedic Resins : TCDDMDA is used in dental composites and orthopedic materials due to its biocompatibility, mechanical strength, and wear resistance.[5][13][14]
-
Optical Coatings : The high refractive index of polymers containing TCDDMDA makes it a suitable component for optical coatings and lenses.[5][8][11]
Safety and Toxicology
TCDDMDA is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[15] It is also considered toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Table 2: Toxicological Data for this compound
| Test | Species | Route | Result | Reference |
| LD50 | Rat | Oral | >2000 mg/kg | [15] |
| LD50 | Rat | Dermal | >2000 mg/kg | [15] |
Conclusion
This compound is a versatile and high-performance monomer with a unique set of properties conferred by its rigid, tricyclic aliphatic structure. Its low shrinkage, high refractive index, and the excellent thermal and mechanical properties of its polymers make it a key component in advanced materials for a wide range of applications, from industrial coatings to biomedical devices. A thorough understanding of its fundamental properties and handling requirements is essential for its effective and safe use in research and development.
References
- 1. US10767004B1 - Tricyclodecane dimethanol composition and uses thereof - Google Patents [patents.google.com]
- 2. Tricyclodecanedimethanol diacrylate | C18H24O4 | CID 3036974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H24O4 | CID 16213668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 42594-17-2 - BuyersGuideChem [buyersguidechem.com]
- 5. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]
- 6. 42594-17-2 CAS MSDS (TRICYCLO[5.2.1.02,6]DECANEDIMETHANOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 三环 [5.2.1.0 2,6 ] 癸二酸二丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 8. polysciences.com [polysciences.com]
- 9. kowachemical.com [kowachemical.com]
- 10. TRICYCLO[5.2.1.02,6]DECANEDIMETHANOL DIACRYLATE | 42594-17-2 [chemicalbook.com]
- 11. Tricyclodecanedimethanol (TCDDM) [benchchem.com]
- 12. kowachemical.com [kowachemical.com]
- 13. 25110-50 | this compound [42594-17-2] Clinisciences [clinisciences.com]
- 14. researchgate.net [researchgate.net]
- 15. detax.com [detax.com]
- 16. warnertechcare.com [warnertechcare.com]
An In-depth Technical Guide to Tricyclodecane Dimethanol Diacrylate (TCDDMDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDMDA) is a difunctional cycloaliphatic acrylate (B77674) monomer recognized for its role in the development of high-performance polymers. Its rigid and bulky tricyclic core structure imparts significant enhancements to polymer properties, including improved thermal stability, mechanical strength, and durability. TCDDMDA is primarily utilized in ultraviolet (UV) and electron beam (EB) curable systems, finding applications in advanced coatings, 3D printing resins, adhesives, and dental materials.[1][2] The incorporation of TCDDMDA into polymer networks can lead to materials with a high glass transition temperature (Tg), low polymerization shrinkage, and excellent weatherability.[3]
Chemical Structure and IUPAC Nomenclature
TCDDMDA is characterized by a tricyclo[5.2.1.02,6]decane core with two methanol (B129727) groups esterified with acrylic acid. It is important to note that commercial TCDDMDA is typically a mixture of various structural and stereoisomers.[4][5] This isomeric complexity arises from the synthesis process, which starts from dicyclopentadiene (B1670491).[6]
The general chemical structure is depicted below: (A 2D chemical structure image would be placed here in a full document)
Due to the isomeric mixture, a single, definitive IUPAC name is not sufficient. However, systematic names for specific isomers found in the mixture include:
-
[(1S,7R)-9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate[4]
-
[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate[7]
The most commonly used name for the mixture is Tricyclo[5.2.1.02,6]decanedimethanol diacrylate .[8]
Synthesis Pathway
The industrial synthesis of TCDDMDA is a multi-step process that begins with dicyclopentadiene (DCPD). The general workflow involves hydroformylation to create a dialdehyde, followed by hydrogenation to the corresponding diol, and finally esterification to yield the diacrylate monomer.[6]
Caption: General synthesis route from Dicyclopentadiene to TCDDMDA.
Physicochemical Properties
The properties of TCDDMDA are summarized in the table below. These values are representative, as they can vary slightly depending on the specific isomeric composition of the product.
| Property | Value | Reference(s) |
| CAS Number | 42594-17-2 | [1][2][8] |
| Molecular Formula | C₁₈H₂₄O₄ | [1][2][4] |
| Molecular Weight | 304.38 g/mol | [8][9] |
| Appearance | Colorless to Light Yellow Clear Liquid | [5] |
| Density | ~1.1 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | ~1.506 | [8] |
| Boiling Point | 396.5 °C at 760 mmHg | [4] |
| Flash Point | >110 °C (230 °F) | [9] |
| Storage Temperature | 2-8 °C | [8] |
Key Applications in Research and Development
TCDDMDA is a versatile monomer used to enhance the properties of various polymers. Its rigid cycloaliphatic structure is key to its performance benefits.
-
UV-Curable Coatings and Inks: TCDDMDA provides rapid curing, high gloss, excellent wear resistance, and superior weatherability to coatings and inks.[2]
-
3D Printing Resins: In stereolithography (SLA) and other photopolymerization-based 3D printing technologies, TCDDMDA is used to formulate resins with low shrinkage, ensuring high dimensional accuracy of the printed objects. It also improves the impact strength and thermal stability of the final parts.[1][9]
-
Adhesives: The fast curing speed and strong adhesion properties make TCDDMDA a valuable component in industrial adhesives.[2]
-
Dental Resins: TCDDMDA is used as a cross-linking comonomer in poly(methyl methacrylate) (PMMA) based denture base resins. Its incorporation improves the mechanical properties, biocompatibility, and color stability of the dental prosthetics.[4][10]
Experimental Protocol: Copolymerization of TCDDMDA with PMMA for Dental Resin Fabrication
The following protocol is based on the methodology described by Ajay R, et al. (2020) for the fabrication and analysis of a heat-cured P(MMA-co-TCDDMDA) copolymer for dental applications.[10] This serves as a representative experimental workflow for researchers.
Materials and Reagents
-
Poly(methyl methacrylate) (PMMA) powder (Denture base grade)
-
Methyl methacrylate (B99206) (MMA) monomer
-
This compound (TCDDMDA)
-
Initiator system appropriate for heat-cured acrylic resins (e.g., benzoyl peroxide, typically included in the PMMA powder)
Monomer Preparation
-
Prepare three separate monomer solutions in dark glass bottles.
-
Control Group (G0): Pure MMA monomer.
-
Experimental Group 1 (G10): A mixture of 90% MMA and 10% TCDDMDA by volume (v/v).
-
Experimental Group 2 (G20): A mixture of 80% MMA and 20% TCDDMDA by volume (v/v).
-
Label all bottles appropriately and store them away from light.
Specimen Fabrication (Heat-Cured Polymerization)
-
Molding: Prepare molds for the desired specimen geometry (e.g., disks of 22 mm diameter and 2 mm thickness for spectroscopic analysis, or cuboidal specimens for mechanical testing). Molds can be made from high-strength dental stone using plastic or wax patterns.
-
Mixing: In a porcelain jar, mix the PMMA powder with the prepared monomer solution at a powder-to-liquid ratio of 3:1 by volume.
-
Dough Formation: Allow the mixture to reach a dough-like consistency. The time to reach this stage may vary; for the control group, it is approximately 8 minutes, while for the TCDDMDA-containing experimental groups, it can extend to around 15 minutes.[10]
-
Packing and Curing:
-
Pack the dough into the prepared molds within a dental flask.
-
Close the flask and apply pressure according to standard dental laboratory procedures.
-
Perform the heat-curing cycle. A typical cycle involves immersing the flask in a water bath and heating at 74°C for 9 hours. Alternatively, other heat-polymerization cycles can be employed.[11]
-
-
Deflasking and Finishing: After the curing cycle is complete, allow the flask to cool to room temperature. Carefully remove the cured specimens from the mold. Finish and polish the specimens as required for subsequent analysis.
Characterization Workflow
The successful incorporation of TCDDMDA and its effect on the polymer properties can be assessed using various analytical techniques.
Caption: Workflow for characterizing P(MMA-co-TCDDMDA) copolymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the newly formed P(MMA-co-TCDDMDA) copolymer.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To determine the degree of conversion (DC) by comparing the ratio of aliphatic C=C double bonds (from unreacted monomer) to an internal standard peak (e.g., C=O) before and after polymerization.[10]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymers, which is an indicator of their thermal stability.[10]
-
Field-Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray (EDX) Spectroscopy: To study the surface morphology and elemental composition (e.g., carbon weight percentage) of the copolymer.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. opendentistryjournal.com [opendentistryjournal.com]
- 4. Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ripublication.com [ripublication.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Structure and Physical Properties of Heat-cured Poly(methyl methacrylate) Resin Processed with Cycloaliphatic Comonomer: An In Vitro Study [thejcdp.com]
- 11. Effect of heat polymerization conditions and microwave on the flexural strength of polymethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Tricyclodecane Dimethanol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tricyclodecane dimethanol diacrylate (TCDDMDA), a key monomer in the development of advanced polymers and materials. This document details the underlying chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and analytical characterization.
Introduction
This compound (TCDDMDA) is a difunctional acrylate (B77674) monomer recognized for its unique properties, including high thermal stability, excellent mechanical strength, and low shrinkage upon polymerization.[1] These characteristics are primarily attributed to its rigid tricyclic decane (B31447) core structure. TCDDMDA is a crucial component in the formulation of high-performance materials, such as UV-curable coatings, adhesives, and materials for 3D printing.[2] Its high refractive index also makes it a valuable component in optical applications.
Synthesis of this compound
The synthesis of TCDDMDA is a multi-step process that begins with the formation of its precursor, Tricyclodecane dimethanol (TCDDM), from dicyclopentadiene (B1670491) (DCPD). The subsequent esterification of TCDDM with acrylic acid yields the final TCDDMDA product.
Synthesis of Tricyclodecane Dimethanol (TCDDM)
The industrial production of TCDDM typically involves a two-step process:
-
Hydroformylation of Dicyclopentadiene (DCPD): In this step, DCPD is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to produce tricyclodecane dialdehyde (B1249045) (TCDDA).[2]
-
Hydrogenation of Tricyclodecane Dialdehyde (TCDDA): The resulting TCDDA is then hydrogenated to form Tricyclodecane dimethanol (TCDDM).[2]
The overall reaction scheme is presented below:
Caption: Synthesis pathway of TCDDMDA from DCPD.
While specific industrial protocols are proprietary, patent literature provides insight into the reaction conditions for the hydrogenation of TCDDA to TCDDM.
| Parameter | General Range | Preferred Range | Specific Example |
| Temperature | 80°C - 250°C | 90°C - 130°C | 130°C |
| Hydrogen Pressure | 20 bar - 200 bar | 50 bar - 100 bar | 70 bar |
| Catalyst | Nickel-based | - | - |
Data compiled from patent literature.[2]
Esterification of Tricyclodecane Dimethanol (TCDDM) to TCDDMDA
The final step in the synthesis is the esterification of the hydroxyl groups of TCDDM with acrylic acid. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid or sulfuric acid, and is carried out in the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate groups.
The following is a generalized experimental protocol for the synthesis of TCDDMDA.
Materials:
-
Tricyclodecane dimethanol (TCDDM)
-
Acrylic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent, for azeotropic removal of water)
Procedure:
-
A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a condenser is charged with TCDDM, a molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.
-
Toluene is added to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
The reaction mixture is heated to reflux with vigorous stirring. The water produced is collected in the Dean-Stark trap.
-
The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Upon completion, the reaction mixture is cooled to room temperature.
Purification of this compound
Purification of the crude TCDDMDA is crucial to remove unreacted starting materials, the catalyst, the polymerization inhibitor, and any byproducts. A multi-step purification process is typically employed.
Experimental Protocol: Purification of TCDDMDA
-
Neutralization and Washing:
-
The cooled reaction mixture is first washed with a dilute aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic catalyst.
-
This is followed by several washes with deionized water to remove any remaining salts and water-soluble impurities.
-
Finally, the organic layer is washed with brine to facilitate phase separation.
-
-
Drying and Solvent Removal:
-
The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
-
The drying agent is removed by filtration, and the solvent (toluene) is removed under reduced pressure using a rotary evaporator.
-
-
Vacuum Distillation:
-
The crude TCDDMDA is then purified by vacuum distillation to separate the desired product from less volatile impurities.
-
The distillation is performed under high vacuum to lower the boiling point of TCDDMDA and prevent thermal decomposition and polymerization.
-
| Parameter | Value |
| Boiling Point | >250 °C (at atmospheric pressure) |
| Flash Point | >110 °C |
Note: Specific vacuum pressure and temperature for distillation will depend on the equipment used and should be optimized to achieve efficient separation without product degradation.
Analytical Characterization
The purity and identity of the synthesized TCDDMDA can be confirmed using various analytical techniques.
| Property | Value |
| Chemical Formula | C₁₈H₂₄O₄ |
| Molecular Weight | 304.38 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Density (25 °C) | 1.1 g/mL |
| Refractive Index (n20/D) | 1.506 |
Spectroscopic Data (Expected)
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), signals for the methylene (B1212753) protons adjacent to the ester oxygen, and a complex multiplet for the protons of the tricyclodecane core. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons of the acrylate group (around 128-131 ppm), and multiple signals for the carbons of the tricyclodecane ring system. |
| FTIR (cm⁻¹) | Strong absorption band for the C=O stretching of the ester group (~1725 cm⁻¹), characteristic peaks for the C=C stretching of the acrylate group (~1635 cm⁻¹), and C-O stretching bands (~1190 and 1270 cm⁻¹). The disappearance of the broad O-H stretch from the starting TCDDM would indicate the completion of the esterification. |
| GC-MS | A molecular ion peak corresponding to the molecular weight of TCDDMDA (m/z = 304.38). The fragmentation pattern would show characteristic losses of acrylate groups and fragments of the tricyclodecane core. |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of TCDDMDA.
Caption: Workflow for TCDDMDA synthesis and purification.
References
An In-depth Technical Guide to Tricyclodecane Dimethanol Diacrylate (CAS Number: 42594-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDMDA), identified by CAS number 42594-17-2, is a difunctional acrylate (B77674) monomer recognized for its unique cyclic structure, which imparts a range of desirable properties to the polymers it forms. Its rigid, bulky tricyclodecane core contributes to high thermal stability, low shrinkage upon polymerization, and excellent mechanical strength in the resulting polymer networks.[1][2][3] These characteristics make it a valuable component in various industrial applications, including UV-curable coatings, adhesives, inks, and advanced materials for 3D printing.[4][5] Furthermore, its high refractive index and good biocompatibility have led to its investigation and use in specialized fields such as optical coatings and dental resins.[6][7][8]
This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and polymerization, key applications, and biocompatibility. Detailed experimental protocols are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow clear liquid at room temperature.[4] Its key properties are summarized in the table below, providing a quantitative overview for easy comparison and reference.
| Property | Value | Unit |
| CAS Number | 42594-17-2 | - |
| Molecular Formula | C₁₈H₂₄O₄ | - |
| Molecular Weight | 304.38 | g/mol |
| Density (at 25 °C) | 1.090 - 1.130 | g/cm³ |
| Refractive Index (n20/D) | 1.506 | - |
| Viscosity (at 25 °C) | 110 - 160 | cps |
| Boiling Point | 396.5 | °C at 760 mmHg |
| Flash Point | > 100 | °C |
| Water Solubility | 9.78 | mg/L at 20.33 °C |
Data compiled from multiple sources.[4][8][9][10]
Synthesis and Polymerization
The synthesis of this compound and its subsequent polymerization are critical processes for its application in various fields.
Synthesis
The synthesis of TCDDMDA is a two-step process, starting from dicyclopentadiene (B1670491) (DCPD).
Step 1: Synthesis of Tricyclodecane Dimethanol (TCDDM)
The precursor, tricyclodecane dimethanol, is synthesized via a hydroformylation reaction of dicyclopentadiene to produce tricyclodecane dialdehyde (B1249045), which is then hydrogenated to the diol.[4][10][11]
Experimental Protocol: Synthesis of Tricyclodecane Dimethanol
-
Materials: Dicyclopentadiene (DCPD), synthesis gas (CO/H₂), rhodium-based catalyst (e.g., rhodium carbonyl), phosphine (B1218219) ligand, solvent (e.g., toluene), hydrogenation catalyst (e.g., Raney nickel or a supported noble metal catalyst).
-
Procedure:
-
Hydroformylation: Charge a high-pressure reactor with DCPD, solvent, and the rhodium catalyst system.
-
Pressurize the reactor with synthesis gas to a designated pressure (e.g., 50-100 bar).
-
Heat the reactor to the reaction temperature (e.g., 100-150 °C) and maintain for a set period (e.g., 2-4 hours) with continuous stirring.
-
Monitor the reaction progress by gas chromatography (GC) to confirm the formation of tricyclodecane dialdehyde.
-
After completion, cool the reactor and vent the excess gas.
-
Hydrogenation: Transfer the crude tricyclodecane dialdehyde solution to a hydrogenation reactor.
-
Add the hydrogenation catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 bar).
-
Heat the reactor to the hydrogenation temperature (e.g., 100-150 °C) and maintain with vigorous stirring until the uptake of hydrogen ceases.
-
Monitor the reaction by GC to confirm the conversion of the dialdehyde to tricyclodecane dimethanol.
-
Cool the reactor, vent the hydrogen, and filter to remove the catalyst.
-
Purify the tricyclodecane dimethanol by vacuum distillation.
-
Step 2: Esterification to this compound
The diol is then esterified with acrylic acid or a derivative like acryloyl chloride to yield the final diacrylate monomer.
Experimental Protocol: Esterification of Tricyclodecane Dimethanol
-
Materials: Tricyclodecane dimethanol, acrylic acid (or acryloyl chloride), an acid catalyst (e.g., p-toluenesulfonic acid for acrylic acid) or a base (e.g., triethylamine (B128534) for acryloyl chloride), a polymerization inhibitor (e.g., hydroquinone), and a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Procedure (using acrylic acid):
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve tricyclodecane dimethanol, a molar excess of acrylic acid, the acid catalyst, and the polymerization inhibitor in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, cool the mixture.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove the acid catalyst and excess acrylic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography if necessary.
-
Diagram: Synthesis of TCDDMDA
Caption: Synthesis pathway of this compound.
Photopolymerization
TCDDMDA is commonly used in photopolymerization reactions, where it is cured using ultraviolet (UV) or electron beam (EB) radiation in the presence of a photoinitiator. The kinetics of this process are crucial for controlling the properties of the final material.
Experimental Protocol: Real-Time FTIR Analysis of Photopolymerization Kinetics
-
Materials: this compound, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), and a suitable diluent if required.
-
Procedure:
-
Prepare a formulation by mixing TCDDMDA with a specific concentration of the photoinitiator.
-
Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness.
-
Mount the sample in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer equipped for real-time measurements.
-
Position a UV light source to irradiate the sample within the spectrometer.
-
Initiate the simultaneous collection of IR spectra and UV irradiation.
-
Monitor the decrease in the peak area of the acrylate double bond absorption band (typically around 1636 cm⁻¹) over time.
-
Calculate the degree of conversion as a function of time using the initial and instantaneous peak areas.
-
Diagram: Photopolymerization Monitoring Workflow
Caption: Workflow for monitoring photopolymerization kinetics.
Applications
The unique properties of TCDDMDA make it suitable for a wide range of applications.
| Application Area | Key Benefits |
| UV Inks & Coatings | High gloss, durability, rapid curing, excellent weatherability.[4] |
| 3D Printing Materials | Low shrinkage for dimensional accuracy, high glass transition temperature.[4][5] |
| Industrial Adhesives | Fast curing, strong adhesion.[4] |
| Optical Coatings | High refractive index, optical clarity.[7][8][9] |
| Dental Resins | Improved mechanical properties, biocompatibility, low shrinkage.[6][7][9][12] |
Role in Drug Delivery
While not a primary application, the properties of TCDDMDA make it a candidate for use in advanced drug delivery systems, particularly those fabricated using 3D printing or photolithography. The ability to form biocompatible, crosslinked polymer networks with controlled properties is advantageous for creating drug-eluting implants, microneedles, and other controlled-release devices. Further research is needed to fully explore its potential in this area.
Biocompatibility and Safety
The biocompatibility of TCDDMDA is a critical consideration, especially for its use in dental and potential biomedical applications.
Toxicological Data
| Test | Result |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg |
| Acute Dermal Toxicity (LD50, rat) | > 2000 mg/kg |
| Skin Sensitization | May cause an allergic skin reaction.[11] |
| Eye Irritation | Causes serious eye irritation.[11] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[11] |
Data compiled from safety data sheets.
Biocompatibility Testing
For applications involving contact with the body, biocompatibility testing according to standards such as ISO 10993 is mandatory.
Experimental Protocol: In Vitro Cytotoxicity Testing (ISO 10993-5)
-
Materials: Polymerized TCDDMDA samples, a suitable cell line (e.g., L929 mouse fibroblasts), cell culture medium, and reagents for a cell viability assay (e.g., MTT or XTT).
-
Procedure:
-
Extract Preparation: Prepare extracts of the cured TCDDMDA material by incubating it in cell culture medium at 37 °C for a specified period (e.g., 24 hours).
-
Cell Culture: Seed the cells in a multi-well plate and allow them to attach and grow to a sub-confluent monolayer.
-
Exposure: Remove the culture medium from the cells and replace it with the prepared extracts of the TCDDMDA material. Include positive (toxic material) and negative (non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
Viability Assessment: After incubation, assess cell viability using a quantitative method like the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: Compare the viability of the cells exposed to the TCDDMDA extract to that of the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
-
Diagram: Cytotoxicity Testing Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
This compound is a versatile monomer with a unique combination of properties that make it highly valuable in a range of advanced material applications. Its low shrinkage, high thermal stability, and excellent mechanical properties are particularly noteworthy. While its primary uses are in industrial coatings, inks, and 3D printing, its favorable biocompatibility profile opens up possibilities for its use in more specialized areas like dental materials and potentially in the fabrication of drug delivery devices. The experimental protocols provided in this guide offer a starting point for researchers and scientists to further explore and harness the potential of this remarkable monomer. As with any chemical, proper safety precautions should be taken when handling TCDDMDA, particularly concerning skin and eye contact.
References
- 1. Meta-analytical analysis on components released from resin-based dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.2. Determination of Kinetics of Photopolymerization of Pristine Acrylate Monomers by Real-Time Fourier Transforms Infrared Spectroscopy (RT-FTIR) [bio-protocol.org]
- 6. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 7. An evaluation of elution of leachable components from composite resins after light curing by light emitting diode and halogen light: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photopolymerization of acrylates without photoinitiators with short‐wavelength UV radiation: A study with real‐time fourier transform infrared spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. nhiso.com [nhiso.com]
- 10. Determination of leachable components from four commercial dental composites by gas and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 43.230.198.52 [43.230.198.52]
- 12. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Density of TCDDA Monomer
Executive Summary: The acronym "TCDDA" presents a notable ambiguity in scientific literature, potentially referring to two distinct chemical entities: Tricyclodecane Dimethanol Diacrylate, a monomer primarily used in polymer chemistry, or 2,3,7,8-Tetrachlorodibenzodioxin, a compound of significant toxicological concern. This guide provides a comprehensive overview of the molecular weight and density for both compounds, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols for property determination and, where relevant, descriptions of biological signaling pathways.
Section 1: this compound
This compound (TCDDA) is a difunctional acrylate (B77674) monomer recognized for its use in radiation-curing applications.[1] Its rigid, bicyclic structure imparts desirable properties such as high thermal stability, mechanical strength, and low shrinkage upon polymerization.[2] These characteristics make it a valuable component in the formulation of UV-curable inks, coatings, adhesives, and materials for 3D printing.[3]
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₄O₄[4] |
| Molecular Weight | 304.38 g/mol [5] |
| Density | 1.1 g/mL at 25 °C[5] |
Experimental Protocols
Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a standard method for determining the molecular weight of polymers and monomers like TCDDA.
Principle: This technique separates molecules based on their hydrodynamic volume in solution. A solution of the analyte is passed through a column packed with porous gel beads. Smaller molecules diffuse into the pores, taking a longer path, and thus elute later. Larger molecules are excluded from the pores and elute more quickly. The molecular weight is determined by comparing the elution time to that of known molecular weight standards.
Methodology:
-
Sample Preparation: A dilute solution of the TCDDA monomer is prepared in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF). The concentration should be low enough to prevent viscosity effects, typically around 0.1% (w/v).
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used. The system includes a solvent reservoir, a pump, an injector, a series of GPC columns, and the detector.
-
Calibration: The instrument is calibrated using a series of well-characterized, narrow-polydispersity standards (e.g., polystyrene). A calibration curve of log(Molecular Weight) versus elution volume is generated.
-
Analysis: The prepared TCDDA sample is injected into the GPC system. The elution profile is recorded by the RI detector.
-
Data Interpretation: The molecular weight of the TCDDA monomer is calculated from its elution volume using the previously generated calibration curve.[6]
The density of liquid monomers like TCDDA can be accurately determined using a pycnometer.[7]
Principle: A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by measuring the mass of the liquid that fills the pycnometer.[7]
Methodology:
-
Preparation: The pycnometer is thoroughly cleaned and dried, and its empty mass (M₁) is accurately measured on an analytical balance.[8]
-
Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the pycnometer filled with the reference liquid (M₂) is measured. The volume of the pycnometer (V) can then be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with the TCDDA monomer. The mass of the pycnometer filled with the sample (M₃) is measured at the same temperature.[8]
-
Calculation: The mass of the TCDDA sample is calculated (M₃ - M₁). The density of the TCDDA is then determined by dividing its mass by the known volume of the pycnometer.[9]
Logical Relationship Diagram
Caption: Properties and applications of TCDDA monomer.
Section 2: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD)
2,3,7,8-Tetrachlorodibenzodioxin (TCDD) is the most potent congener of the polychlorinated dibenzo-p-dioxins, a class of persistent environmental pollutants. It is not produced commercially but is formed as an unintentional byproduct in various industrial and combustion processes. TCDD is a known human carcinogen and elicits a wide range of toxic effects by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10]
Data Presentation: Physicochemical Properties
The quantitative properties of TCDD are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₄Cl₄O₂ |
| Molecular Weight | 321.96 g/mol |
| Density | 1.8 g/cm³ |
Experimental Protocols
GC-MS is a definitive analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like TCDD.[11]
Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for the determination of the molecular weight and identification of the compound.[12]
Methodology:
-
Sample Preparation: The sample containing TCDD is extracted using an appropriate organic solvent and may require cleanup steps to remove interfering substances.
-
Gas Chromatography: A small volume of the extracted sample is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically using Electron Ionization - EI). The molecules are bombarded with electrons, causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The mass spectrum of the eluting compound is recorded. The molecular ion peak (M+) corresponds to the molecular weight of the compound. The fragmentation pattern serves as a "fingerprint" for positive identification by comparison to a spectral library.[13]
The density of a solid crystalline compound like TCDD can be determined by measuring its mass and volume.
Principle: Density is the ratio of mass to volume. For a solid, mass is measured using a balance, and volume can be determined by displacement of a non-reactive liquid in which the solid is insoluble.[14]
Methodology:
-
Mass Measurement: An accurate mass of the TCDD crystal is measured using an analytical balance.
-
Volume Measurement by Displacement: a. A graduated cylinder is partially filled with a liquid in which TCDD is insoluble (e.g., water, though TCDD is virtually insoluble in most solvents). The initial volume (V₁) is recorded. b. The weighed TCDD solid is carefully added to the graduated cylinder, ensuring it is fully submerged. c. The new volume (V₂) is recorded. The volume of the solid is the difference (V₂ - V₁).
-
Calculation: The density is calculated by dividing the measured mass by the determined volume.[15]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
TCDD exerts its biological effects primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16]
Description of the Pathway:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90) and X-associated protein 2 (XAP2).[17]
-
Nuclear Translocation: TCDD, being lipophilic, diffuses across the cell membrane and binds to the AhR. This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal.[10]
-
Dimerization and DNA Binding: The ligand-AhR complex translocates into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[16]
-
Gene Transcription: This AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[10]
-
Biological Response: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism. The dysregulation of this and other target genes leads to the diverse toxic and carcinogenic effects associated with TCDD exposure.[18]
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation of the AhR pathway, for instance, by measuring the upregulation of the target protein CYP1A1.[19]
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human liver cancer cells) is cultured and treated with TCDD at various concentrations or for different time points.
-
Protein Extraction: Cells are harvested and lysed using a lysis buffer to release total cellular proteins. The protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).[20]
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CYP1A1 or anti-AhR). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[21]
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured using an imager. The intensity of the bands corresponds to the amount of the target protein, indicating the level of AhR pathway activation.[20]
Signaling Pathway Diagram
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. Tricyclodecanedimethanol diacrylate(TCDDA) CAS 42594-17-2 For Sale - Kerton Chemical [kerton-industry.com]
- 2. polysciences.com [polysciences.com]
- 3. This compound (TCDDA) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 4. This compound | C18H24O4 | CID 16213668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. homesciencetools.com [homesciencetools.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. cires1.colorado.edu [cires1.colorado.edu]
- 14. sites.allegheny.edu [sites.allegheny.edu]
- 15. chm.uri.edu [chm.uri.edu]
- 16. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
Technical Guide: Refractive Index of Tricyclodecane Dimethanol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the refractive index of Tricyclodecane dimethanol diacrylate (TCDDMDA), a key monomer in various advanced material applications. This document includes its physicochemical properties, a detailed experimental protocol for refractive index determination, and a workflow diagram for the measurement process.
Core Properties of this compound
This compound, often abbreviated as TCDDMDA, is a difunctional acrylate (B77674) monomer known for its desirable properties in polymer chemistry. Its rigid, cycloaliphatic structure contributes to the high thermal stability and mechanical strength of the resulting polymers. A key optical property is its relatively high refractive index, making it a valuable component in the formulation of optical coatings, adhesives, and dental resins.[1][2][3] It is also utilized in 3D printing resins to enhance impact strength.[1][2]
Quantitative Data Summary
The physical and chemical properties of TCDDMDA are summarized in the table below for easy reference.
| Property | Value | Conditions |
| Refractive Index (n/D) | 1.506[1][4][5] | 20°C |
| Density | 1.1 - 1.14 g/mL[1][4] | 25°C |
| Viscosity | 110 - 160 mPa·s[6][7] | 25°C |
| Molecular Formula | C₁₈H₂₄O₄[4] | |
| Molecular Weight | 304.38 g/mol [4] | |
| Appearance | Clear Liquid[4] | |
| Boiling Point | 396.5°C[5] | 760 mmHg |
| Flash Point | 230°F (110°C)[5] |
Experimental Protocol: Determination of Refractive Index
The refractive index of a liquid monomer like TCDDMDA is most commonly and accurately determined using an Abbe refractometer. The following protocol outlines the standard procedure.
Objective: To accurately measure the refractive index of a liquid sample of this compound.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath (set to 20°C ± 0.1°C)
-
Dropper or pipette
-
Lint-free lens paper
-
Acetone (B3395972) or ethanol (B145695) for cleaning
-
Calibrating fluid with a known refractive index (e.g., distilled water)
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the Abbe refractometer is placed on a stable, level surface with adequate lighting.
-
Connect the refractometer's prisms to the constant temperature water bath and allow the temperature to equilibrate to 20°C.
-
Clean the surfaces of the illuminating and refracting prisms using a soft, lint-free tissue dampened with acetone or ethanol. Allow the solvent to fully evaporate.
-
Calibrate the instrument by placing a few drops of distilled water (refractive index ≈ 1.3330 at 20°C) onto the prism surface. Close the prism assembly.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
If the reading does not match the known refractive index of the calibrating fluid, adjust the instrument's calibration screw until it does.
-
-
Sample Measurement:
-
After calibration, thoroughly clean and dry the prism surfaces as described in step 1.
-
Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.
-
Quickly and gently close the prism assembly to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.
-
Allow a few moments for the sample to reach thermal equilibrium with the prisms (20°C).
-
Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is visible.
-
If a colored band is observed at the boundary, adjust the compensator dial to eliminate the dispersion and create a sharp, achromatic dividing line.
-
Precisely align this sharp dividing line with the center of the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
-
Post-Measurement:
-
Open the prism assembly and carefully clean the sample from both prism surfaces using a soft tissue and an appropriate solvent (e.g., acetone).
-
Perform a final cleaning with a clean, dry tissue.
-
It is recommended to perform multiple readings (at least three) and report the average value to ensure accuracy and precision.
-
Mandatory Visualizations
Experimental Workflow for Refractive Index Measurement
The following diagram illustrates the logical steps involved in the experimental determination of the refractive index of TCDDMDA using an Abbe refractometer.
References
- 1. scribd.com [scribd.com]
- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 3. davjalandhar.com [davjalandhar.com]
- 4. Abbe’s Refractometer Operational SOP [webofpharma.com]
- 5. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Tricyclodecanedimethanol Diacrylate (TCDDMDA) in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecanedimethanol diacrylate (TCDDMDA) is a cycloaliphatic diacrylate monomer utilized in the synthesis of polymers for a variety of applications, including dental resins and coatings.[1] Its rigid tricyclodecane core imparts desirable properties such as high thermal stability, mechanical strength, and low shrinkage during polymerization to the resulting materials.[2] Understanding the solubility of TCDDMDA in common organic solvents is crucial for its effective use in polymer synthesis, formulation development, and purification processes.
It is important to distinguish Tricyclodecanedimethanol diacrylate (TCDDMDA) from the similarly abbreviated 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a persistent environmental pollutant. This guide focuses exclusively on the solubility and related properties of the diacrylate monomer, TCDDMDA.
Chemical Identifiers for TCDDMDA:
Quantitative Solubility Data
The solubility of TCDDMDA in aqueous and organic solvents has been reported, with quantitative data available for water.
| Solvent | Temperature (°C) | Solubility |
| Water | 20.33 | 9.78 mg/L |
Qualitative Solubility Data
TCDDMDA is generally characterized by its good solubility in common organic solvents and poor solubility in water.
| Solvent | Solubility |
| Ethanol | Good solubility |
| Acetone | Good solubility |
| Chloroform | Soluble |
| Methanol | Slightly soluble |
| Water | Not soluble[4] / Negligible |
Experimental Protocol: Determination of Solubility via the Visual Saturation Method
While specific experimental protocols for determining the solubility of TCDDMDA were not found in the reviewed literature, a general and widely accepted method for determining the solubility of a compound in an organic solvent is the visual saturation method. This method involves the incremental addition of a solute to a known volume of solvent at a constant temperature until saturation is reached.
Materials and Equipment:
-
Tricyclodecanedimethanol diacrylate (TCDDMDA)
-
Selected organic solvent
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Spatula
-
Filter (if necessary)
Procedure:
-
Solvent Preparation: A precise volume of the chosen organic solvent is transferred to a volumetric flask. The flask is then placed in a constant temperature bath to equilibrate.
-
Initial Solute Addition: A pre-weighed amount of TCDDMDA is added to the solvent.
-
Dissolution: The mixture is stirred using a magnetic stirrer until the TCDDMDA is completely dissolved.
-
Incremental Addition: Small, accurately weighed portions of TCDDMDA are incrementally added to the solution. After each addition, the mixture is stirred to ensure complete dissolution.
-
Reaching Saturation: The addition of TCDDMDA is continued until a small amount of the solid remains undissolved for an extended period, indicating that the solution is saturated.
-
Equilibration: The saturated solution is stirred for a prolonged period to ensure that equilibrium is reached.
-
Calculation: The total mass of TCDDMDA dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in mg/mL or mol/L.
Experimental Workflow: Solubility Determination
Caption: A flowchart illustrating the visual saturation method for determining solubility.
Synthesis of TCDDMDA
The industrial synthesis of TCDDMDA is a multi-step process that begins with dicyclopentadiene (B1670491) (DCPD). The process can be summarized as follows:
-
Hydroformylation: Dicyclopentadiene undergoes hydroformylation to produce tricyclodecane dialdehyde (B1249045) (TCDDA).
-
Hydrogenation: The resulting TCDDA is then hydrogenated to yield Tricyclodecanedimethanol (TCDDM).
-
Esterification: Finally, TCDDM is esterified with acrylic acid or its derivatives to produce Tricyclodecanedimethanol diacrylate (TCDDMDA).
Synthesis Workflow of TCDDMDA
Caption: A simplified diagram showing the synthesis route to TCDDMDA from DCPD.
References
Navigating the Safe Handling of Tricyclodecanedimethanol Diacrylate (TCDDMDA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Tricyclodecanedimethanol Diacrylate (TCDDMDA). Given its increasing use in various applications, including dental and orthopedic resins, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for protecting laboratory personnel.
Hazard Identification and Toxicological Profile
TCDDMDA is a diacrylate monomer recognized for its potential to cause skin sensitization, which can lead to allergic contact dermatitis.[1][2][3] It is also classified as toxic to aquatic life with long-lasting effects. Some safety data sheets also indicate that it may cause skin irritation, serious eye damage, and respiratory irritation. Prolonged or repeated oral exposure may cause damage to organs.
Summary of Toxicological Data
While specific quantitative toxicological data for TCDDMDA is not extensively available in all public sources, information from safety data sheets for products containing TCDDMDA provides some context. It is crucial to consult the most recent Safety Data Sheet (SDS) for the specific TCDDMDA product being used.
| Toxicological Endpoint | Species | Route | Value | Classification | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg | Not Classified | Mixture SDS |
| Skin Sensitization | Mouse | Dermal | Sensitizer (B1316253) | Skin Sens. 1B | [4] |
| Aquatic Toxicity | - | - | - | Aquatic Chronic 2 | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to TCDDMDA, a combination of engineering controls and personal protective equipment should be employed.
Engineering Controls
-
Ventilation: All procedures involving the handling of liquid TCDDMDA or the potential for aerosol generation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent skin and eye contact.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves are recommended. Given that some monomers can permeate gloves, double gloving may be advisable for prolonged handling.[7] | Prevents direct skin contact and potential sensitization. |
| Eye Protection | Chemical safety goggles or a face shield.[4][8] | Protects eyes from splashes. |
| Skin and Body Protection | A laboratory coat should be worn to protect skin and personal clothing.[6] | Prevents accidental skin contact. |
| Respiratory Protection | An air-purifying respirator with an appropriate cartridge may be necessary if working outside of a fume hood or if aerosols are generated.[5] | Prevents inhalation of vapors or aerosols. |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where TCDDMDA is handled.[9]
-
Wash hands thoroughly after handling.[9]
-
Ensure containers are kept tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Protect from light and heat to prevent polymerization.
-
The stabilizer present in TCDDMDA is typically effective only in the presence of oxygen.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[10]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
After Inhalation: Move the person to fresh air. Seek medical attention if respiratory symptoms develop.
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[11][12]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains. Contact your institution's environmental health and safety department for guidance on cleanup and disposal.[13]
Waste Disposal
Dispose of TCDDMDA and any contaminated materials in accordance with all applicable local, state, and federal regulations.[14] Small quantities may be polymerized by exposure to UV light to form a solid, which can then be disposed of as non-hazardous waste, but always confirm this with your institution's waste management guidelines.[15]
Experimental Protocols for Safety Assessment
For researchers developing new formulations or products containing TCDDMDA, conducting appropriate safety assessments is critical. The following are summaries of key experimental protocols.
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[16][17][18][19]
-
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the ears of mice. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.[16][19]
-
Methodology:
-
Animal Model: Typically, female CBA/Ca or CBA/J mice are used.
-
Dose Selection: A minimum of three concentrations of the test substance, plus a negative control (vehicle only) and a positive control are used.
-
Application: On days 1, 2, and 3, 25 µL of the test substance or vehicle is applied to the dorsal surface of each ear.
-
Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting. The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group. An SI of ≥3 is considered a positive result.[17]
-
In Vitro Cytotoxicity - ISO 10993-5
This standard describes test methods to assess the in vitro cytotoxicity of medical devices and materials.[20][21][22]
-
Principle: Cultured mammalian cells are exposed to the test material, either directly or through extracts. The biological response of the cells is then evaluated using appropriate parameters such as cell viability or metabolic activity.[20]
-
Methodology (Elution Test):
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or human gingival fibroblasts (HGF-1), is cultured to near confluence.[23][24]
-
Extract Preparation: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 to 72 hours) to create an extract.[22][24]
-
Cell Exposure: The culture medium on the cell monolayers is replaced with the prepared extract.
-
Incubation: The cells are incubated with the extract for a specified duration.
-
Assessment of Cytotoxicity: Cell viability is assessed quantitatively using methods like the MTT assay, which measures mitochondrial dehydrogenase activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[23]
-
Visualizing Safety and Biological Interactions
Experimental Workflow for Skin Sensitization Testing
Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).
Adverse Outcome Pathway (AOP) for Skin Sensitization
The mechanism of skin sensitization by small molecules like acrylates is well-described by an Adverse Outcome Pathway (AOP), which outlines the key events from the initial chemical interaction to the adverse health effect.[25]
Caption: Key events in the Adverse Outcome Pathway for skin sensitization.
References
- 1. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 2. mdpi.com [mdpi.com]
- 3. medicaljournals.se [medicaljournals.se]
- 4. dmd.nihs.go.jp [dmd.nihs.go.jp]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uwlax.edu [uwlax.edu]
- 7. dermnetnz.org [dermnetnz.org]
- 8. chemistry.gatech.edu [chemistry.gatech.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 12. benchchem.com [benchchem.com]
- 13. offices.austincc.edu [offices.austincc.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. oasisdiscussions.ca [oasisdiscussions.ca]
- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. nhiso.com [nhiso.com]
- 21. x-cellr8.com [x-cellr8.com]
- 22. mddionline.com [mddionline.com]
- 23. thejcdp.com [thejcdp.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
In-Depth Technical Guide: Thermal Degradation Profile of Tricyclodecane Dimethanol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDMDA) is a cycloaliphatic difunctional acrylate (B77674) monomer prized for its ability to impart high thermal stability, excellent mechanical properties, and low shrinkage to cured polymers. Its rigid tricyclodecane core structure is a key contributor to these desirable characteristics. A thorough understanding of its thermal degradation profile is critical for its application in fields requiring high-temperature resistance and long-term stability, such as in advanced materials for drug delivery systems and specialized scientific equipment.
While specific, publicly available quantitative data on the thermal degradation of a homopolymer of this compound is limited, this guide synthesizes expected thermal behaviors based on the known properties of high-Tg cycloaliphatic and acrylate polymers. The data presented herein for representative systems provides a robust framework for anticipating the performance of TCDDMDA-based materials.
Predicted Thermal Degradation Profile
The thermal stability of a polymer is fundamentally linked to its chemical structure. The presence of the bulky, rigid tricyclodecane group in the polymer backbone of poly(TCDDMDA) is anticipated to significantly hinder chain mobility and increase the energy required for bond scission, thus leading to a high thermal degradation temperature.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the thermal degradation of a UV-cured TCDDMDA homopolymer, based on typical values for high-Tg acrylate polymers. These values should be considered illustrative and would require experimental verification for a specific TCDDMDA formulation.
| Parameter | Test Method | Atmosphere | Expected Value | Significance |
| Onset of Decomposition (T | TGA | Nitrogen | 350 - 400 °C | Indicates the temperature at which significant thermal degradation begins. |
| Temperature of Maximum Degradation Rate (T | TGA | Nitrogen | 400 - 450 °C | Represents the temperature at which the rate of mass loss is highest. |
| Final Residue (@ 600 °C) | TGA | Nitrogen | < 5% | The percentage of material remaining after decomposition in an inert atmosphere. |
| Glass Transition Temperature (T | DSC | Nitrogen | > 150 °C | Reflects the transition from a rigid, glassy state to a more rubbery state. A high T |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for the thermal analysis of acrylate polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the cured TCDDMDA polymer by measuring its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, uniform sample of the UV-cured TCDDMDA polymer (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. The instrument is tared with an empty pan to establish a baseline.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C at a controlled, linear heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T
onset), the temperature of maximum degradation rate (Tmax, from the peak of the derivative curve), and the percentage of mass loss at various temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the cured TCDDMDA polymer.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, disc-shaped sample (typically 5-10 mg) of the UV-cured TCDDMDA polymer is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.
-
Thermal Program: A heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected T
gto erase any prior thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently heated again at the same rate. -
Data Analysis: The T
gis identified as a step-change in the heat flow curve during the second heating scan. Other transitions, such as melting or crystallization, would appear as endothermic or exothermic peaks, respectively.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the TCDDMDA polymer.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Methodology:
-
Sample Preparation: A very small amount of the cured TCDDMDA polymer (typically 0.1-1.0 mg) is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (e.g., helium) to induce thermal decomposition.
-
GC Separation: The resulting pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.
-
MS Identification: The separated components are then introduced into the mass spectrometer, which fragments the molecules and provides a mass spectrum for each component, allowing for their identification by comparison with spectral libraries.
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing the thermal degradation of TCDDMDA.
Proposed Thermal Degradation Pathway
The thermal degradation of polyacrylates can proceed through several mechanisms, including chain scission and ester decomposition. For a crosslinked polymer like poly(TCDDMDA), the degradation is expected to be complex. The following diagram illustrates a plausible, simplified degradation pathway.
An In-depth Technical Guide to the Isomers of Tricyclodecane Dimethanol Diacrylate and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecane dimethanol diacrylate (TCDDMDA) is a cycloaliphatic difunctional acrylate (B77674) monomer prized for its ability to impart enhanced thermal and mechanical properties to polymers. Its rigid, tricyclic core structure contributes to the formulation of materials with high glass transition temperatures (Tg), low shrinkage, and excellent durability. However, the synthesis of TCDDMDA inherently produces a complex mixture of structural and stereoisomers. This guide provides a comprehensive overview of the isomers of TCDDMDA, their synthesis, the properties of the isomeric mixture, and the potential influence of isomerism on final polymer characteristics. While data on isolated, individual isomers is scarce in publicly available literature, this paper will collate existing knowledge on the isomeric mixture and infer the property variations that can be expected among different isomers.
Introduction
This compound, with the chemical formula C₁₈H₂₄O₄ and a molecular weight of 304.38 g/mol , is a key monomer in the development of high-performance polymers.[1][2] It finds extensive application in UV-curable coatings, 3D printing resins, dental materials, and adhesives where superior mechanical strength, thermal stability, and chemical resistance are required.[3][4][5] The monomer is typically supplied as a mixture of isomers, a direct consequence of its manufacturing process.[3][6] Understanding the nature of this isomeric complexity is crucial for researchers and formulators seeking to control and optimize the properties of TCDDMDA-based polymers.
The Isomeric Complexity of this compound
The isomeric diversity of TCDDMDA originates from the synthesis of its precursor, tricyclodecane dimethanol (TCDDM). TCDDM is produced through a two-step process: the hydroformylation of dicyclopentadiene (B1670491) (DCPD) to tricyclodecane dialdehyde (B1249045) (TCDDA), followed by the hydrogenation of TCDDA.[7][8]
The hydroformylation of DCPD, which itself exists as endo and exo isomers, can result in the addition of formyl groups at various positions on the tricyclodecane skeleton. Subsequent hydrogenation of the dialdehyde to a diol, followed by acrylation, preserves this isomeric complexity. The primary points of isomerism in the TCDDMDA molecule are:
-
Structural Isomerism: The position of the hydroxymethyl groups on the tricyclodecane ring system can vary. The most common isomers are substituted at the 3(4) and 8(9) positions.
-
Stereoisomerism: The tricyclodecane core contains multiple chiral centers, leading to a variety of diastereomers and enantiomers. The relative orientation of the hydroxymethyl groups can be endo or exo.
A simplified representation of the synthesis pathway and the resulting isomeric complexity is illustrated below.
Caption: Synthesis of TCDDMDA leading to a mixture of isomers.
Properties of the this compound Isomeric Mixture
Commercially available TCDDMDA is a colorless to light yellow, clear liquid.[9] The properties of this isomeric mixture have been well-characterized and are summarized in the table below.
| Property | Value |
| CAS Number | 42594-17-2 |
| Molecular Formula | C₁₈H₂₄O₄ |
| Molecular Weight | 304.38 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density (at 25 °C) | ~1.1 g/mL |
| Refractive Index (n20/D) | ~1.506 |
| Viscosity (at 25 °C) | 110-160 cps |
| Glass Transition Temp. (Tg) of homopolymer | High, contributes to thermal stability |
Note: Specific values may vary slightly between different commercial grades and suppliers.
The rigid tricyclic core of TCDDMDA is responsible for several desirable properties in cured polymers:
-
High Thermal Stability: The bulky, cycloaliphatic structure restricts molecular motion, leading to polymers with a high glass transition temperature (Tg).
-
Low Shrinkage: The pre-existing ring structure minimizes the volume change that occurs during polymerization compared to linear monomers.
-
Good Mechanical Properties: The rigid core enhances the hardness, tensile strength, and modulus of the resulting polymer.
-
Chemical Resistance: The hydrocarbon-rich structure provides good resistance to a variety of chemicals.
-
High Refractive Index: This property makes TCDDMDA a suitable component for optical coatings and lenses.[3][10]
Potential Influence of Isomerism on Properties
-
Viscosity: Different isomers will have varying molecular shapes and intermolecular interactions, which can affect the viscosity of the monomer mixture. For instance, isomers with more exposed polar groups might exhibit stronger intermolecular forces and thus higher viscosity.
-
Reactivity: The accessibility of the acrylate groups for polymerization can be influenced by the stereochemistry of the molecule. Steric hindrance around the reactive sites could lead to different polymerization kinetics for different isomers.
-
Polymer Architecture: The spatial arrangement of the crosslinks in the final polymer network will be dictated by the stereochemistry of the TCDDMDA isomers used. This can have a profound impact on the macroscopic properties of the material.
-
A more uniform isomeric composition might lead to a more ordered polymer network, potentially resulting in higher crystallinity and different mechanical properties.
-
A complex mixture of isomers is likely to produce a more amorphous polymer with a broader glass transition.
-
-
Mechanical Properties: The flexibility and toughness of the polymer can be affected by the ability of the polymer chains to pack and move. Different isomers will lead to variations in chain packing and entanglement, thereby influencing properties like flexural strength and impact resistance.
The logical relationship between isomeric composition and final polymer properties is depicted in the following diagram.
Caption: Influence of isomeric composition on monomer and polymer properties.
Experimental Protocols
Synthesis of Tricyclodecane Dimethanol (TCDDM) - Isomeric Mixture
The synthesis of the TCDDM precursor is a critical step that determines the isomeric distribution. A general two-step procedure is outlined below, based on patent literature.
Step 1: Hydroformylation of Dicyclopentadiene (DCPD)
-
Catalyst Preparation: A rhodium-based catalyst, such as Rh(acac)(CO)₂, is mixed with an organophosphorus ligand (e.g., tris-(2,4-di-t-butylphenyl)phosphite) in a suitable solvent like methylcyclohexane. The mixture is heated (e.g., to 70°C) to ensure complete dissolution and complex formation.
-
Reaction: The catalyst solution is charged into a high-pressure reactor. The reactor is pressurized with a 1:1 mixture of hydrogen and carbon monoxide. Dicyclopentadiene is then added dropwise to the reactor. The reaction temperature and pressure are maintained (e.g., 70-100°C and 1-5 MPa) until the reaction is complete.
-
Work-up: The resulting mixture contains tricyclodecane dialdehyde (TCDDA). The solvent can be removed under reduced pressure.
Step 2: Hydrogenation of Tricyclodecane Dialdehyde (TCDDA)
-
Catalyst: A hydrogenation catalyst, such as ruthenium on carbon (Ru/C), is added to the TCDDA from the previous step, along with a solvent like isopropanol.
-
Reaction: The mixture is charged into a high-pressure reactor and pressurized with hydrogen (e.g., 70 bar). The reaction is carried out at an elevated temperature (e.g., 130°C) for several hours.
-
Purification: After the reaction, the catalyst is filtered off. The solvent is removed, and the resulting TCDDM can be purified by vacuum distillation to yield a mixture of isomers.
Acrylation of Tricyclodecane Dimethanol (TCDDM)
-
Reaction Setup: TCDDM, acrylic acid (in slight excess), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are mixed in a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap for water removal.
-
Esterification: The mixture is heated to a temperature that allows for the azeotropic removal of water (typically 80-120°C). The reaction is monitored by measuring the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The crude TCDDMDA is then washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted acrylic acid, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and filtered. The final product is obtained after removing any remaining solvent under reduced pressure.
Characterization of TCDDMDA Isomeric Mixture
A general workflow for the characterization of the TCDDMDA isomeric mixture is presented below.
Caption: Workflow for the characterization of TCDDMDA.
Conclusion
This compound is a valuable monomer for high-performance polymer applications. Its inherent isomeric complexity, arising from its synthesis, presents both a challenge and an opportunity. While the commercially available mixture of isomers provides excellent overall properties, a deeper understanding and potential control of the isomeric composition could lead to the development of polymers with tailored and superior performance characteristics. Further research into the separation and characterization of individual TCDDMDA isomers is warranted to unlock the full potential of this versatile monomer. This guide serves as a foundational resource for professionals working with TCDDMDA, providing insights into its isomeric nature and the implications for polymer development.
References
- 1. Tricyclodecanedimethanol (TCDDM) [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Tricyclo[5.2.1.0~2,6~]decanedimethanol Diacrylate | 42594-17-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 三环 [5.2.1.0 2,6 ] 癸二酸二丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 5. polysciences.com [polysciences.com]
- 6. Tricyclo[5.2.1.0,2,6]decan-8-amine|CAS 669-51-2 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C18H24O4 | CID 16213668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Photopolymerization Kinetics of Tricyclodecane Dimethanol Diacrylate (TCDDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDA) is a cycloaliphatic diacrylate monomer known for imparting unique properties to photopolymers, such as high thermal stability, low shrinkage, and excellent mechanical strength. These characteristics make it a valuable component in the formulation of advanced materials for a variety of applications, including dental resins, optical coatings, and 3D printing. Understanding the photopolymerization kinetics of TCDDA is crucial for optimizing curing processes, controlling material properties, and ensuring the performance of the final product.
Key Properties of TCDDA
| Property | Value | Reference |
| Molecular Weight | 304.38 g/mol | [1] |
| Refractive Index (n20/D) | 1.506 | [1] |
| Density (25 °C) | 1.1 g/mL | [1] |
Experimental Protocols
The study of photopolymerization kinetics typically involves monitoring the disappearance of the acrylate (B77674) double bonds over time upon exposure to UV light. The following are detailed protocols for the most common techniques used for this purpose.
Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the conversion of functional groups in real-time. The decrease in the absorption band corresponding to the acrylate double bond (typically around 1635 cm⁻¹) is monitored as a function of irradiation time.
Materials and Equipment:
-
This compound (TCDDA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
FTIR spectrometer equipped with a rapid scan capability and a UV light source
-
Sample holder (e.g., KBr pellets or ATR crystal)
-
UV curing system with controlled intensity
-
Nitrogen purge system (optional, to minimize oxygen inhibition)
Procedure:
-
Sample Preparation:
-
Prepare a formulation of TCDDA with a specific concentration of photoinitiator (e.g., 1 wt%). Ensure thorough mixing.
-
Apply a thin film of the formulation onto the sample holder (e.g., between two KBr pellets with a defined spacer thickness or directly onto an ATR crystal).
-
-
Instrument Setup:
-
Place the sample holder in the FTIR spectrometer.
-
Position the UV light source to irradiate the sample uniformly.
-
If applicable, purge the sample chamber with nitrogen for a set period to create an inert atmosphere.
-
-
Data Acquisition:
-
Collect a background spectrum before UV irradiation.
-
Start the UV irradiation at a defined intensity (e.g., 10 mW/cm²).
-
Simultaneously, begin collecting FTIR spectra at regular intervals (e.g., every second) for a predetermined duration.
-
-
Data Analysis:
-
Measure the peak area of the acrylate double bond absorption band (~1635 cm⁻¹) and a reference peak that does not change during polymerization (e.g., a C-H or carbonyl band).
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) = [1 - (A_t / A_0)] * 100% where A_t is the area of the acrylate peak at time t, and A_0 is the initial area of the acrylate peak.
-
Plot the degree of conversion as a function of time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be calculated as the derivative of the conversion versus time curve.
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction. The rate of heat release is directly proportional to the rate of polymerization.
Materials and Equipment:
-
TCDDA monomer and photoinitiator formulation
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source
-
Aluminum DSC pans
-
Nitrogen purge system
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the TCDDA formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature.
-
Purge the cell with nitrogen to provide an inert atmosphere.
-
-
Data Acquisition:
-
Allow the baseline to stabilize.
-
Expose the sample to UV light of a known intensity for a set duration.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The degree of conversion at any time t can be calculated as: DC(t) = (ΔH_t / ΔH_total) * 100% where ΔH_t is the heat evolved up to time t.
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).
-
Data Presentation
Quantitative data from photopolymerization kinetic studies should be summarized in a clear and structured format to facilitate comparison and analysis. The following tables provide an illustrative example for a generic diacrylate system.
Table 1: Effect of Photoinitiator Concentration on Photopolymerization Kinetics
| Photoinitiator Conc. (wt%) | Time to Reach 50% Conversion (s) | Final Conversion (%) | Maximum Polymerization Rate (s⁻¹) |
| 0.5 | 15 | 75 | 0.10 |
| 1.0 | 8 | 85 | 0.25 |
| 2.0 | 5 | 88 | 0.40 |
Table 2: Effect of Light Intensity on Photopolymerization Kinetics
| Light Intensity (mW/cm²) | Time to Reach 50% Conversion (s) | Final Conversion (%) | Maximum Polymerization Rate (s⁻¹) |
| 5 | 20 | 70 | 0.08 |
| 10 | 8 | 85 | 0.25 |
| 20 | 4 | 87 | 0.50 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways and experimental workflows.
Caption: Free-radical photopolymerization mechanism of TCDDA.
Caption: Workflow for studying photopolymerization kinetics.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for investigating the photopolymerization kinetics of this compound. By systematically studying the influence of formulation and processing parameters, researchers can gain a deeper understanding of the curing behavior of TCDDA, enabling the development of advanced materials with tailored properties for a wide range of applications. It is important to reiterate that the quantitative data presented herein is for illustrative purposes, and researchers should generate specific data for their TCDDA-based systems.
References
Application Notes and Protocols for UV Curing of TCDDMDA-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDMDA) is a cycloaliphatic monomer known for its contribution to durability, chemical resistance, and low shrinkage in polymer formulations.[1] These properties make it an attractive component for UV-curable systems in various high-performance applications, including coatings, adhesives, and resins for dental and orthopedic uses.[1] This document provides a comprehensive guide to developing and optimizing the ultraviolet (UV) curing parameters for formulations based on TCDDMDA.
The process of UV curing involves the use of a photoinitiator which, upon exposure to UV light, generates reactive species that initiate the rapid polymerization of monomers and oligomers, forming a highly cross-linked polymer network.[2] The efficiency of this process and the final properties of the cured material are highly dependent on several parameters, including the formulation composition, the type and concentration of the photoinitiator, and the characteristics of the UV exposure.
General Principles of UV Curing for Acrylate-Based Formulations
The photopolymerization of TCDDMDA, like other acrylate (B77674) monomers, is a free-radical chain reaction initiated by the absorption of UV light by a photoinitiator.[2] The selection of an appropriate photoinitiator is critical and is largely dependent on the wavelength of the UV source. Photoinitiators are broadly classified into two types:
-
Type I Photoinitiators (Cleavage Type): These undergo unimolecular bond cleavage upon UV absorption to form free radicals. Examples include benzoin (B196080) ethers, benzyl (B1604629) ketals, α-hydroxy-alkyl-phenones, and acylphosphine oxides. Acylphosphine oxides, such as TPO, are noted for their efficacy in curing thicker sections and reducing yellowing.
-
Type II Photoinitiators (Abstraction Type): These require a co-initiator or synergist, typically a tertiary amine, to generate free radicals through intermolecular hydrogen abstraction. Examples include benzophenones and thioxanthones.
The choice of photoinitiator will also be influenced by the presence of other components in the formulation, such as pigments or fillers, which can affect UV light penetration.
Recommended Starting UV Curing Parameters for TCDDMDA-Based Formulations
While specific quantitative data for the UV curing of TCDDMDA-based formulations is not extensively available in public literature, the following parameters, derived from studies on similar diacrylate and dimethacrylate systems, can be used as a starting point for process development. Experimental optimization will be necessary to achieve the desired properties for a specific application.
Photoinitiator Selection and Concentration
The selection of a suitable photoinitiator is crucial for efficient curing. For clear or unfilled TCDDMDA formulations, a variety of Type I and Type II photoinitiators can be effective.
| Photoinitiator Type | Examples | Recommended Starting Concentration (wt%) | Notes |
| Type I (Acylphosphine Oxide) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 0.5 - 3.0 | Good for depth cure and non-yellowing applications. Absorbs in the longer UVA range (around 365-405 nm). |
| Type I (Alpha-Hydroxy Ketone) | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | 1.0 - 4.0 | Effective for surface cure. |
| Type II | Benzophenone / Amine Synergist | 1.0 - 5.0 (total) | A cost-effective option, but can lead to yellowing. |
UV Exposure Parameters
The UV source should be selected to match the absorption spectrum of the chosen photoinitiator. Modern LED-based UV curing systems operating at specific wavelengths (e.g., 365 nm, 385 nm, 405 nm) offer precise control and are becoming industry standard.
| Parameter | Recommended Starting Range | Notes |
| UV Wavelength | 365 - 405 nm | Should be matched to the absorption peak of the photoinitiator. |
| UV Intensity (Irradiance) | 50 - 500 mW/cm² | Higher intensity can lead to faster curing but may also increase shrinkage stress. |
| Exposure Time | 1 - 60 seconds | Highly dependent on UV intensity, photoinitiator concentration, and sample thickness. |
| UV Dose (Energy Density) | 100 - 2000 mJ/cm² | The total energy received by the sample surface (Intensity x Time). |
Experimental Protocols
The following protocols outline a general procedure for preparing and evaluating UV-cured TCDDMDA-based formulations.
Formulation Preparation
-
Component Weighing: Accurately weigh the TCDDMDA monomer and any other oligomers or monomers into a suitable light-blocking container.
-
Photoinitiator Addition: Add the chosen photoinitiator(s) and co-initiator(s) at the desired concentration.
-
Mixing: Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer or a planetary mixer. For viscous formulations, gentle heating (e.g., to 40-50°C) can aid in dissolution, but care should be taken to avoid premature polymerization.
-
Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles, which can inhibit polymerization and affect the final properties of the cured material.
UV Curing Procedure
-
Sample Preparation: Apply a film of the formulation of a defined thickness onto the desired substrate.
-
UV Exposure: Place the sample under the UV lamp. Expose the sample to UV radiation with a defined intensity and for a specific duration. Ensure that the distance between the lamp and the sample is consistent for all experiments.
-
Post-Curing: In some cases, a post-curing step (e.g., gentle heating) may be beneficial to enhance the degree of conversion and improve the mechanical properties of the cured material.
Evaluation of Curing Performance
Several techniques can be used to assess the extent of cure and the properties of the final material:
-
FTIR Spectroscopy: To determine the degree of conversion by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹ and 810 cm⁻¹).
-
Photo-DSC (Differential Scanning Calorimetry): To measure the heat of polymerization and determine the curing kinetics.
-
Mechanical Testing: To evaluate properties such as hardness (e.g., Shore durometer), tensile strength, and flexural modulus.
-
Solvent Extraction: To determine the gel content by measuring the insoluble portion of the cured polymer after extraction with a suitable solvent (e.g., acetone (B3395972) or dichloromethane).
Visualizations
Caption: Experimental workflow for UV curing of TCDDMDA-based formulations.
References
Application Notes and Protocols for Formulating UV-Curable Coatings with Tricyclodecane Dimethanol Diacrylate (TCDDMDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDMDA), also known as TCDDA, is a difunctional cycloaliphatic acrylate (B77674) monomer increasingly utilized as a reactive diluent in ultraviolet (UV) curable coatings. Its unique tricyclic structure imparts a range of desirable properties to cured films, including high hardness, excellent adhesion, low shrinkage, and notable weatherability. These characteristics make it a valuable component in the formulation of high-performance coatings for various substrates, including wood, plastics, and metals.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of UV-curable coatings incorporating TCDDMDA. The information is intended to guide researchers and formulation chemists in leveraging the benefits of this versatile monomer to develop advanced coating systems.
Key Properties of TCDDMDA
The rigid and bulky tricyclic core of the TCDDMDA molecule is central to its performance advantages in UV-curable formulations.
Table 1: Typical Properties of this compound
| Property | Typical Value |
| Chemical Name | This compound |
| CAS Number | 42594-17-2 |
| Molecular Weight | 304 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Viscosity @ 25°C | 110 - 160 mPa·s |
| Refractive Index (nD at 25°C) | 1.506 |
| Glass Transition Temp. (Tg) | High |
| Key Features | Low viscosity, low shrinkage, high hardness, excellent adhesion, good weather and chemical resistance.[1][2] |
Formulating with TCDDMDA
TCDDMDA is primarily used as a reactive diluent to reduce the viscosity of UV-curable formulations, thereby improving their application properties. Beyond viscosity reduction, it significantly enhances the final properties of the cured coating.
General Formulation Components
A typical UV-curable coating formulation consists of the following components:
-
Oligomers: The backbone of the coating, providing the primary performance characteristics such as flexibility, chemical resistance, and overall durability. Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.
-
Monomers (Reactive Diluents): Low-viscosity liquids that dissolve the solid or highly viscous oligomers and participate in the polymerization reaction. TCDDMDA is a key example.
-
Photoinitiators: Compounds that absorb UV light and generate reactive species (free radicals or cations) to initiate the polymerization of acrylates.
-
Additives: Used in small quantities to modify specific properties of the coating, such as flow and leveling, substrate wetting, and surface slip.
Starting Point Formulations
The following are example starting point formulations for UV-curable clear coats for wood and plastic substrates. These are intended to be a basis for further optimization.
Table 2: Example Starting Formulation for a UV-Curable Wood Coating
| Component | Function | Weight % |
| Aliphatic Urethane Acrylate Oligomer | Oligomer | 50 - 70 |
| This compound (TCDDMDA) | Reactive Diluent | 10 - 30 |
| Tripropylene Glycol Diacrylate (TPGDA) | Reactive Diluent | 10 - 20 |
| Photoinitiator (e.g., Benzophenone / Amine Synergist) | Photoinitiator | 3 - 5 |
| Leveling Agent | Additive | 0.1 - 0.5 |
| Total | 100 |
Table 3: Example Starting Formulation for a UV-Curable Coating for Plastics (e.g., Polycarbonate)
| Component | Function | Weight % |
| Polyester Acrylate Oligomer | Oligomer | 40 - 60 |
| This compound (TCDDMDA) | Reactive Diluent | 20 - 40 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | 10 - 20 |
| Photoinitiator (e.g., TPO-L) | Photoinitiator | 4 - 6 |
| Adhesion Promoter | Additive | 0.5 - 1.5 |
| Total | 100 |
Impact of TCDDMDA Concentration on Coating Properties
The concentration of TCDDMDA can be adjusted to achieve a desired balance of properties. The following table provides a summary of the expected influence of increasing TCDDMDA content in a typical UV-curable formulation.
Table 4: Influence of TCDDMDA Concentration on Cured Coating Properties (Representative Data)
| TCDDMDA Concentration (wt%) | Formulation Viscosity (mPa·s) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, % Adhesion) | Chemical Resistance (ASTM D1308, 24hr spot test) - Ethanol |
| 0 | High | H | 95 | Slight Softening |
| 10 | Medium-High | 2H | 98 | No Effect |
| 20 | Medium | 3H | 100 | No Effect |
| 30 | Low-Medium | 4H | 100 | No Effect |
Experimental Protocols
The following protocols describe the procedures for preparing, curing, and testing UV-curable coatings containing TCDDMDA.
Formulation Preparation
-
Component Weighing: Accurately weigh all components (oligomers, TCDDMDA, other reactive diluents, photoinitiators, and additives) into a suitable container.
-
Mixing: Mix the components using a laboratory mixer at a moderate speed until a homogeneous, clear liquid is obtained. Avoid introducing excessive air bubbles. For highly viscous oligomers, gentle heating (40-50°C) may be applied to facilitate mixing.
-
Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles.
Caption: Workflow for UV-curable coating formulation.
Coating Application and UV Curing
-
Substrate Preparation: Ensure the substrate (e.g., wood panel, plastic sheet) is clean, dry, and free of any contaminants.
-
Coating Application: Apply the formulated coating to the substrate using a suitable method, such as a bar coater or spray application, to achieve a uniform film thickness (e.g., 25-50 µm).
-
UV Curing: Immediately pass the coated substrate under a UV lamp. The curing parameters will depend on the formulation, film thickness, and the UV lamp system.
-
Lamp Type: Medium-pressure mercury lamp or a UV-LED lamp with an appropriate wavelength (e.g., 365 nm or 395 nm).
-
UV Dose/Energy: Typically in the range of 500-2000 mJ/cm². This is a critical parameter that needs to be optimized for complete curing.
-
Conveyor Speed: Adjust the conveyor speed to control the UV dose.
-
Caption: Workflow for coating application and UV curing.
Performance Testing Protocols
-
Pencil Preparation: Use a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H). Sharpen the pencils and then flatten the tip by rubbing it on fine-grit sandpaper at a 90° angle.
-
Testing: Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure, sufficient to either scratch the coating or crumble the pencil lead.
-
Evaluation: Start with a softer pencil and proceed to harder pencils. The pencil hardness of the coating is reported as the hardest pencil that does not scratch or mar the surface.
-
Cutting: Use a sharp blade or a dedicated cross-hatch cutter to make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Tape Application: Apply a specified pressure-sensitive adhesive tape firmly over the lattice.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180° angle.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: more than 65% of the coating removed).
-
Reagent Application: Place a few drops of the test chemical (e.g., ethanol, isopropanol, water, household cleaners) onto the cured coating surface.
-
Covering: Cover the spot with a watch glass to prevent evaporation.
-
Exposure: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Evaluation: After the exposure time, remove the watch glass and wipe the area clean. Visually inspect the coating for any signs of degradation, such as softening, blistering, discoloration, or loss of gloss.
Signaling Pathways and Curing Mechanism
The UV curing of acrylate-based formulations, including those with TCDDMDA, proceeds via a free-radical polymerization mechanism.
Caption: Free-radical polymerization in UV curing.
Upon exposure to UV light, the photoinitiator absorbs photons and undergoes cleavage to form highly reactive free radicals. These radicals then attack the acrylate double bonds of TCDDMDA and other monomers/oligomers in the formulation, initiating a chain reaction. This propagation continues, rapidly forming a highly cross-linked, three-dimensional polymer network, which constitutes the solid, cured coating. The difunctional nature of TCDDMDA allows it to form two polymer chains, contributing to a high crosslink density and the resulting hardness and chemical resistance of the film.
Conclusion
This compound is a high-performance reactive diluent that offers formulators a valuable tool for developing advanced UV-curable coatings. Its unique chemical structure provides a pathway to achieving coatings with superior hardness, adhesion, and durability. By following the formulation guidelines and experimental protocols outlined in this document, researchers and scientists can effectively incorporate TCDDMDA to meet the demanding performance requirements of various coating applications.
References
Application Notes: TCDDMDA as a Reactive Diluent in Acrylate Resins
Introduction
Tricyclodecanedimethanol diacrylate (TCDDMDA), CAS number 42594-17-2, is a difunctional cycloaliphatic acrylate (B77674) monomer notable for its use as a reactive diluent in acrylate resin formulations.[1][2] Its unique molecular structure, which features a rigid and bulky tricyclodecane core, imparts significant performance enhancements to the final cured polymer.[3][4] When incorporated into resin systems, TCDDMDA effectively reduces viscosity while contributing to superior mechanical strength, thermal stability, low polymerization shrinkage, and high durability.[3][4] These properties make it an ideal component for advanced applications, including high-performance coatings, adhesives, dental composites, and photopolymer resins for 3D printing.[3][5]
Key Features and Benefits:
-
Low Viscosity: As a reactive diluent, TCDDMDA lowers the viscosity of high molecular weight oligomers and resins, improving handling and processing characteristics.[6][7]
-
Enhanced Mechanical Properties: The rigid tricyclodecane structure enhances hardness, toughness, impact resistance, and overall mechanical strength of the cured polymer network.[3][8][9]
-
Low Shrinkage: The bulky core of the molecule helps to minimize volumetric shrinkage during polymerization, leading to greater dimensional stability and precision in applications like 3D printing.[3][6]
-
Improved Thermal and Chemical Resistance: Polymers formulated with TCDDMDA exhibit a higher glass transition temperature (Tg) and improved resistance to chemicals.[6][8][10]
-
High Reactivity: The dual acrylate functional groups enable rapid photopolymerization and efficient crosslinking, contributing to a higher degree of conversion compared to less reactive methacrylates.[2][10]
-
Biocompatibility: Studies have demonstrated that TCDDMDA exhibits good biocompatibility and is non-cytotoxic in copolymerized forms, making it suitable for dental and medical applications.[2][9][10]
Data Presentation
Table 1: Physicochemical Properties of TCDDMDA
| Property | Value | Reference |
| CAS Number | 42594-17-2 | [1][2] |
| Molecular Formula | C₁₈H₂₄O₄ | [1][5] |
| Molecular Weight | 304.38 g/mol | [1][5] |
| Density | 1.1 g/mL (at 25 °C) | [1] |
| Refractive Index (n20/D) | 1.506 | [1][3] |
| Boiling Point | 396.5 °C (at 760 mmHg) | [11] |
| Melting Point | < -80 °C | [11] |
| State at Room Temp | Liquid | [5] |
Table 2: Performance in Denture Base Resins (Copolymerized with PMMA)
| Formulation | Degree of Conversion (DC) | Glass Transition Temp. (Tg) | Reference |
| Control (100% MMA) | Lower than experimental groups | Lower than experimental groups | [10] |
| 10% (v/v) TCDDMDA in MMA | Higher than control | Higher than control | [10] |
| 20% (v/v) TCDDMDA in MMA | Highest of all groups | Highest of all groups | [10] |
Table 3: Viscosity of TCDDMDA-Based Resins for 3D Printing
Formulation consists of Hyperbranched Polyurethane Acrylate (HBPUA) and TCDDMDA with 1 mol% TPO photoinitiator.
| HBPUA (wt%) | TCDDMDA (wt%) | Viscosity at 25°C (Pa·s) | Viscosity at 37°C (Pa·s) | Reference |
|---|---|---|---|---|
| 5 | 95 | 0.95 | 0.44 | [12] |
| 10 | 90 | 1.48 | 0.63 | [12] |
| 15 | 85 | 2.21 | 0.88 | [12] |
| 20 | 80 | 3.32 | 1.25 | [12] |
Note: A previous study suggests that resin viscosity should be below 1.5 Pa·s for optimal 3D printing performance to prevent voids or missing layers.[12]
Table 4: Mechanical and Physical Properties of a 3D-Printed TCDDMDA-Based Resin
Resin formulation (TC10) is 10 wt% HBPUA and 90 wt% TCDDMDA. Comparison is with a commercial denture resin (Denture 3D+).
| Property | TC10 (90% TCDDMDA) | Denture 3D+ (Commercial) | Reference |
|---|---|---|---|
| Flexural Strength (MPa) | 114.7 ± 4.5 | 100.8 ± 1.6 | [12] |
| Flexural Modulus (GPa) | 3.1 ± 0.2 | 2.7 ± 0.1 | [12] |
| Water Sorption (µg/mm³) | 18.5 ± 0.4 | 22.1 ± 1.0 | [12] |
| Water Solubility (µg/mm³) | 0.5 ± 0.1 | 1.0 ± 0.2 | [12] |
| Volumetric Shrinkage (%) | 4.8 ± 0.3 | 7.7 ± 0.2 | [12] |
| Impact Strength (kJ/m²) | 9.0 ± 1.1 | 10.3 ± 1.2 |[12] |
Experimental Protocols
Protocol 1: General Formulation of a UV-Curable Acrylate Resin
This protocol describes the preparation of a simple UV-curable resin using TCDDMDA as a reactive diluent.
1. Materials:
- Acrylate Oligomer (e.g., Urethane Acrylate, Polyester Acrylate)
- TCDDMDA (Reactive Diluent)
- Photoinitiator (e.g., TPO, MAPO, CQ/amine system)[12][13]
- Additives (e.g., pigments, stabilizers, fillers) (Optional)
2. Procedure:
- In a light-blocking container, weigh and add the desired amount of acrylate oligomer.
- Add the calculated amount of TCDDMDA. The concentration can be varied to achieve the target viscosity and mechanical properties.
- Add the photoinitiator, typically between 0.2% and 2.0% by weight of the total resin mixture.[12][13]
- If using optional additives, add them to the mixture.
- Mix the components thoroughly until a homogeneous solution is achieved. A dual asymmetric centrifuge mixer or a magnetic stirrer in a dark, warm environment can be used.[13][14]
- If necessary, degas the resin in a vacuum chamber to remove entrapped air bubbles.[14]
- Store the formulated resin in a sealed, opaque container away from light.
Protocol 2: 3D Printing and Post-Curing of a TCDDMDA-Based Resin
This protocol is based on methodologies for printing dental appliances using LCD-based 3D printing.[12]
1. Equipment and Materials:
- LCD- or DLP-based 3D Printer (e.g., 405 nm light source)
- TCDDMDA-based photopolymer resin (from Protocol 1)
- Post-curing UV chamber
- Cleaning solvent (e.g., Isopropyl Alcohol)
2. Printing Procedure:
- Load the prepared TCDDMDA-based resin into the vat of the 3D printer.
- Set the printing parameters. These must be optimized for the specific resin and printer. Example parameters include:
- Initiate the printing process.
3. Post-Processing:
- Once printing is complete, carefully remove the printed object from the build platform.
- Wash the object in isopropyl alcohol to remove any uncured resin from the surface. Sonication for 5 minutes can improve cleaning efficiency.[15]
- Allow the object to air dry completely.
- Perform UV post-curing by placing the object in a UV chamber to ensure complete polymerization and optimal mechanical properties. Curing time will depend on the chamber's intensity and the object's geometry.
Protocol 3: In-Vivo Biocompatibility Assessment (Rat Palatal Appliance Model)
This protocol provides a summary for evaluating the tissue compatibility of TCDDMDA-modified resins, based on a published study.[2] Note: All animal experiments must be approved by an Institutional Animal Ethics Committee (IAEC).
1. Materials and Subjects:
- Experimental Resin: Heat-cured acrylic resin modified with 10% and 20% (vol/vol) TCDDMDA.
- Control Resin: Unmodified heat-cured acrylic resin (100% MMA).
- Animal Model: Male Wistar rats.
2. Experimental Groups:
- NP Group (Control): No palatal appliance.
- P0 Group: Palatal appliance made of 100% MMA resin.
- P10 Group: Palatal appliance made of 90% MMA + 10% TCDDMDA resin.
- P20 Group: Palatal appliance made of 80% MMA + 20% TCDDMDA resin.
3. Procedure:
- Fabricate palatal appliances for each group according to standard dental laboratory procedures.
- Under appropriate anesthesia, fix the appliances onto the palatal mucosa of the rats.
- House the animals for a predetermined period (e.g., 14 days), monitoring their body weight and general health.
- At the end of the study period, euthanize the animals.
- Dissect the palatal tissues covered by the appliance.
- Process the tissue samples for histopathological analysis (e.g., fixation in formalin, embedding in paraffin, sectioning, and staining with H&E).
- Perform histomorphometric analysis under a microscope to measure parameters such as total epithelial thickness, connective tissue thickness, and keratin (B1170402) layer thickness to assess tissue response and inflammation.
Visualizations
Caption: Workflow for TCDDMDA resin formulation, fabrication, and testing.
Caption: TCDDMDA's role in UV-initiated photopolymerization and crosslinking.
Caption: Protocol workflow for in-vivo biocompatibility assessment in a rat model.
References
- 1. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]
- 2. Histocompatibility of Novel Cycloaliphatic Comonomer in Heat-cured Denture Base Acrylic Resin: Histomorphometric Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. Tricyclodecanedimethanol (TCDDM) [benchchem.com]
- 5. TRICYCLO[5.2.1.02,6]DECANEDIMETHANOL DIACRYLATE | 42594-17-2 [chemicalbook.com]
- 6. TCDDA - Tricyclodecane Dimethanol Diacrylate for 3D Printing & UV Coatings [sinocurechem.com]
- 7. Influence of Dimethacrylate Monomer on the Polymerization Efficacy of Resin-Based Dental Cements—FTIR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Structure and Physical Properties of Heat-cured Poly(methyl methacrylate) Resin Processed with Cycloaliphatic Comonomer: An In Vitro Study [thejcdp.com]
- 11. This compound | CAS#:42594-17-2 | Chemsrc [chemsrc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 14. benchchem.com [benchchem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Stereolithography (SLA) Resin Formulation with TCDDMDA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing Stereolithography (SLA) resins incorporating Tricyclodecane dimethanol diacrylate (TCDDMDA). TCDDMDA is a cycloaliphatic monomer known for enhancing the mechanical properties, biocompatibility, and stability of photopolymerizable resins, making it a promising component for biomedical and drug development applications.[1]
Introduction to TCDDMDA in SLA Resins
This compound (TCDDMDA) is a difunctional acrylic monomer that can be copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA), to create crosslinked polymer networks. Its rigid, tricyclic structure contributes to improved mechanical strength and thermal stability of the resulting polymer.[2] Furthermore, studies have shown that incorporating TCDDMDA into resin formulations can enhance biocompatibility and improve color stability, which are critical properties for medical devices and dental applications.[1]
In Stereolithography, a UV-curable liquid resin is selectively polymerized layer-by-layer to build a 3D object. A typical SLA resin formulation consists of several key components:
-
Oligomers: Larger molecules that form the backbone of the polymer network and largely determine the final mechanical properties.
-
Monomers (Reactive Diluents): Smaller molecules that reduce the viscosity of the resin for printability and copolymerize with the oligomers. TCDDMDA can act as a comonomer or a crosslinking reactive diluent.
-
Photoinitiators: Compounds that absorb light at a specific wavelength (typically UV) and generate reactive species (free radicals) to initiate polymerization.
-
Additives: These can include UV blockers to control the cure depth, stabilizers to improve shelf life, and pigments for coloration.[3][4]
Model SLA Resin Formulation with TCDDMDA
This section provides a model formulation that can be adapted for specific applications. The following formulation is a starting point, and optimization may be necessary depending on the specific SLA printer and desired properties of the final product.
Table 1: Model SLA Resin Formulation
| Component | Role | Example Compound | Weight Percentage (wt%) |
| Oligomer | Polymer Backbone | Urethane Dimethacrylate (UDMA) | 40 - 60% |
| Comonomer | Crosslinker/Property Modifier | TCDDMDA | 20 - 40% |
| Reactive Diluent | Viscosity Reducer | Isobornyl Acrylate (IBOA) | 10 - 20% |
| Photoinitiator | Polymerization Initiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | 0.5 - 2.0% |
| UV Blocker | Cure Depth Control | 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | 0.1 - 0.5% |
Protocol for Resin Preparation:
-
In a light-blocking amber bottle, combine the oligomer (UDMA), comonomer (TCDDMDA), and reactive diluent (IBOA).
-
Place the bottle on a magnetic stirrer and mix at room temperature until the solution is homogeneous.
-
Add the photoinitiator (BAPO) and UV blocker to the mixture.
-
Continue stirring in the dark until all components are completely dissolved. The resin should be a clear, viscous liquid.
-
Before printing, it is recommended to degas the resin in a vacuum chamber to remove any dissolved air bubbles, which can interfere with the printing process.
Experimental Protocols
This section details the methodologies for characterizing the formulated SLA resin.
Stereolithography (SLA) 3D Printing Protocol
-
Printer Setup: Use a commercial SLA 3D printer (e.g., Formlabs Form 3) with a laser wavelength of 405 nm.[5][6]
-
Resin Tank Preparation: Ensure the resin tank is clean and free of debris. Pour the formulated TCDDMDA resin into the tank.
-
Printing Parameters:
-
Layer Height: 50 µm (a common setting for achieving good resolution).[5][6]
-
Exposure Time: This will need to be calibrated for the specific resin formulation. Start with the printer's default settings for a standard clear resin and adjust as needed. Insufficient exposure will lead to uncured or soft parts, while excessive exposure can cause light bleed and loss of detail.
-
-
Printing: Upload the desired 3D model (in .stl or .obj format) to the printer software and initiate the printing process.
-
Post-Processing:
-
Washing: After printing, remove the part from the build platform and wash it in isopropyl alcohol (IPA) to remove excess uncured resin. An automated wash station (e.g., Form Wash) is recommended for consistent cleaning.[7] A two-stage wash with fresh IPA is ideal.[8]
-
Drying: Allow the part to air dry completely.
-
Post-Curing: Place the washed and dried part in a UV curing chamber (e.g., Form Cure) and post-cure it with both UV light and heat.[7] A typical post-curing cycle is 30-60 minutes at 60°C, but this may need optimization based on the specific resin and desired properties.[8] Post-curing is crucial for achieving the final mechanical properties and ensuring biocompatibility.[7]
-
Mechanical Properties Testing
3.2.1 Flexural Strength and Modulus
-
Specimen Preparation: Print rectangular bars with dimensions of 65 mm × 10 mm × 2.5 mm according to ANSI/ADA specification No. 12.[9] Prepare at least five specimens for each formulation.
-
Testing Procedure:
-
Data Analysis: Calculate the flexural strength and flexural modulus from the resulting stress-strain curve.
3.2.2 Tensile Strength and Modulus
-
Specimen Preparation: Print dog-bone shaped specimens according to ASTM D638-14 (Type V).[6] Prepare at least five specimens for each formulation.
-
Testing Procedure:
-
Use a universal testing machine with appropriate grips for tensile testing.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
-
Data Analysis: Determine the tensile strength, Young's modulus, and elongation at break from the stress-strain data.
Table 2: Representative Mechanical Properties of (Meth)acrylate-Based Resins
| Property | Typical Value Range |
| Flexural Strength | 80 - 140 MPa |
| Flexural Modulus | 2.0 - 4.5 GPa |
| Tensile Strength | 40 - 70 MPa |
| Young's Modulus | 2.5 - 3.5 GPa |
| Nanohardness | 0.15 - 0.30 GPa |
| Elastic Modulus (from nanoindentation) | 3.0 - 5.0 GPa |
Note: These values are representative and will vary depending on the specific resin formulation, printing parameters, and post-processing conditions.
Biocompatibility Testing (In Vitro Cytotoxicity)
3.3.1 Specimen Preparation for Elution Test
-
Print disc-shaped specimens (e.g., 10 mm diameter, 2 mm thickness) using the TCDDMDA-containing resin.
-
Perform the post-processing (washing and post-curing) as described in section 3.1. Sterilize the specimens, for example, by steam sterilization (autoclave) if the material is compatible.[8]
-
Prepare extracts by incubating the specimens in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C, according to ISO 10993-5 standards.
3.3.2 MTT Assay for Cell Viability
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human gingival fibroblasts) in a 96-well plate and culture until they reach approximately 80% confluency.
-
Exposure: Remove the culture medium and replace it with the prepared resin extracts (undiluted and serial dilutions). Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the extracts and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for formulating and testing a TCDDMDA-based SLA resin.
References
- 1. youtube.com [youtube.com]
- 2. Chemical Structure and Physical Properties of Heat-cured Poly(methyl methacrylate) Resin Processed with Cycloaliphatic Comonomer: An In Vitro Study [thejcdp.com]
- 3. Understanding the Composition of Stereolithography Resin - UnionTech [uniontech3d.com]
- 4. radtech.org [radtech.org]
- 5. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guide to Post-Processing and Finishing SLA Resin 3D Prints | Formlabs [formlabs.com]
- 8. Biocompatible 3D-printing resin for MSLA, DLP, SLA and LCD [liqcreate.com]
- 9. Surface, mechanical and chemical properties of modified denture resin using natural biopolymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mechanical Testing of TCDDMDA Photopolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the mechanical characterization of photopolymers incorporating Tricyclodecanedimethanol diacrylate (TCDDMDA). The inclusion of TCDDMDA in photopolymer resins, particularly in fields like dentistry and drug delivery, has been shown to enhance mechanical properties and biocompatibility.[1] This document outlines the standard procedures for evaluating these enhancements through key mechanical tests.
Introduction to TCDDMDA Photopolymers
TCDDMDA is a cycloaliphatic, difunctional monomer known for its unique steric hindrance properties. When copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA), it can slow down the polymerization rate, leading to a higher degree of conversion.[1] This improved conversion and the rigid structure of TCDDMDA contribute to enhanced thermal and mechanical properties of the resulting photopolymer.[1] These characteristics are particularly advantageous for applications requiring robust and biocompatible materials, such as in the fabrication of dental prosthetics and controlled-release drug delivery devices.[1][2]
Key Mechanical Properties and Testing Protocols
The following sections detail the standard protocols for assessing the critical mechanical properties of TCDDMDA photopolymers.
Flexural Properties: Three-Point Bending Test
The three-point bending test is crucial for determining the flexural strength and flexural modulus of a material, indicating its ability to resist deformation under a load.
-
Specimen Preparation:
-
Prepare rectangular specimens of the TCDDMDA photopolymer with standardized dimensions, typically 25 mm x 2 mm x 2 mm.
-
Ensure specimens are fully cured according to the manufacturer's instructions, including any necessary post-curing steps.
-
Measure the precise dimensions of each specimen using calipers before testing.
-
-
Testing Procedure:
-
Utilize a universal testing machine equipped with a three-point bending fixture.
-
Set the support span, typically to 20 mm for the specified specimen size.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 1.0 mm/min) until fracture occurs.
-
Record the load-deflection curve.
-
-
Data Analysis:
-
Flexural Strength (σ): Calculate using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the support span, b is the specimen width, and d is the specimen thickness.
-
Flexural Modulus (E): Calculate from the slope of the initial linear portion of the load-deflection curve.
-
Viscoelastic Properties: Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers, such as the storage modulus (a measure of stiffness) and tan delta (a measure of damping), as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg).
-
Specimen Preparation:
-
Prepare rectangular specimens, with typical dimensions of 30 mm x 10 mm x 3 mm.
-
Ensure specimens are fully cured and post-cured.
-
-
Testing Procedure:
-
Use a DMA instrument in a suitable clamping mode, such as three-point bending or tensile.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature over a desired range (e.g., from 20°C to 200°C) at a constant heating rate (e.g., 5°C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic behavior of the material.
-
Tan Delta (tan δ): The ratio of loss modulus to storage modulus. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Studies have shown that the incorporation of 20% (v/v) TCDDMDA can significantly increase the Tg of a PMMA-based resin.[1]
-
Hardness: Vickers Hardness Test
The Vickers hardness test measures the resistance of a material to plastic deformation from a standard source.
-
Specimen Preparation:
-
Prepare disk-shaped specimens, for example, 10 mm in diameter and 2 mm in thickness.
-
Ensure the surface to be tested is flat and smooth.
-
-
Testing Procedure:
-
Use a Vickers microhardness tester.
-
Apply a diamond indenter to the surface of the specimen with a specific load (e.g., 300 gf) for a set duration (e.g., 15 seconds).
-
Measure the diagonals of the resulting indentation.
-
-
Data Analysis:
-
Calculate the Vickers Hardness Number (VHN) based on the applied load and the surface area of the indentation.
-
Data Presentation
Table 1: Flexural Properties of Dental Photopolymer Resins (Reference)
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Conventional PMMA | 66.1 ± 13.1 | - |
| CAD/CAM PMMA-based Polymer 1 | 131.9 ± 19.8 | - |
| Bis-acrylate Composite Resin | - | - |
| PMMA with TCDDMDA | Expected to be higher than conventional PMMA | Expected to be higher than conventional PMMA |
Note: Data for conventional and CAD/CAM polymers are for reference and may not be directly comparable due to different testing conditions.
Table 2: Dynamic Mechanical Analysis Data for Dental Resins (Reference)
| Material | Glass Transition Temperature (Tg) (°C) |
| PMMA Control | Lower |
| PMMA with 10% TCDDMDA | Higher than control |
| PMMA with 20% TCDDMDA | Highest |
Source: Based on qualitative findings that TCDDMDA increases Tg.[1]
Table 3: Vickers Hardness of Dental Photopolymer Resins (Reference)
| Material | Vickers Hardness (VHN) |
| Photopolymer Resin (0 wt.% Zirconia) | ~18-19 |
| Photopolymer Resin (3 wt.% Zirconia) | ~19-20 |
| Photopolymer Resin (10 wt.% Zirconia) | ~21 |
| Photopolymer with TCDDMDA | Expected to be enhanced |
Note: Data is for a photopolymer resin with zirconia fillers and serves as a general reference.[3]
Visualizations
The following diagrams illustrate the typical workflow for mechanical testing and the expected influence of TCDDMDA on photopolymer properties.
References
Application Notes and Protocols: Tricyclodecane Dimethanol Diacrylate in Dental Composite Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Tricyclodecane dimethanol diacrylate (TCDDMDA) in dental composite resins. While research has indicated its promise in improving the properties of dental polymers, particularly in denture base resins, its application in restorative dental composites is an emerging area of investigation. The following sections detail the current understanding, potential benefits, and detailed protocols for evaluating dental composites formulated with TCDDMDA.
Introduction to this compound (TCDDMDA)
This compound is a cycloaliphatic dimethacrylate monomer that has garnered interest in dental material science due to its unique rigid, bicyclic structure. This structure is anticipated to impart several desirable properties to dental composites, such as reduced polymerization shrinkage and improved mechanical properties, when used as a comonomer in the resin matrix. Studies on its use in denture base resins have shown that the incorporation of TCDDMDA can lead to a higher degree of conversion and glass transition temperature.[1] Furthermore, it has demonstrated good biocompatibility in preliminary studies.[2]
Potential Advantages of TCDDMDA in Dental Composites
The incorporation of TCDDMDA into dental composite resins may offer several advantages over traditional formulations that often utilize diluent monomers like triethylene glycol dimethacrylate (TEGDMA):
-
Improved Mechanical Properties: The rigid structure of TCDDMDA is expected to enhance the flexural strength and hardness of the composite material.
-
Enhanced Biocompatibility: Studies on denture base resins containing TCDDMDA have indicated good histocompatibility.[2] This suggests a potential for developing more biocompatible restorative materials.
-
Higher Degree of Conversion: Research has shown that TCDDMDA can lead to a higher degree of conversion in copolymers, which may result in improved long-term stability and reduced leaching of unreacted monomers.[1]
Quantitative Data Summary
While direct comparative studies of TCDDMDA in dental composite resins are limited, the following tables provide a framework for the evaluation of key properties. Representative data for a conventional BisGMA/TEGDMA-based composite are included for comparison. The values for the experimental TCDDMDA-based resin are presented as "To Be Determined," with expected outcomes based on preliminary research in related dental polymers.
Table 1: Physical and Mechanical Properties of Experimental Dental Composites
| Property | Control Resin (BisGMA/TEGDMA) | Experimental Resin (BisGMA/TCDDMDA) | Test Method |
| Flexural Strength (MPa) | 80 - 140 | To Be Determined (Expected: Higher) | ISO 4049 |
| Compressive Strength (MPa) | 200 - 350 | To Be Determined (Expected: Higher) | Universal Testing Machine |
| Vickers Hardness (VHN) | 50 - 90 | To Be Determined (Expected: Higher) | Microhardness Tester |
| Polymerization Shrinkage (%) | 2.0 - 3.5 | To Be Determined (Expected: Lower) | Densitometry/Strain Gauge |
Table 2: Water Sorption, Solubility, and Biocompatibility of Experimental Dental Composites
| Property | Control Resin (BisGMA/TEGDMA) | Experimental Resin (BisGMA/TCDDMDA) | Test Method |
| Water Sorption (µg/mm³) | 15 - 30 | To Be Determined (Expected: Lower) | ISO 4049 |
| Water Solubility (µg/mm³) | 1 - 5 | To Be Determined (Expected: Lower) | ISO 4049 |
| Cell Viability (%) | > 70% | To Be Determined (Expected: Higher) | MTT Assay |
Experimental Protocols
The following are detailed protocols for the formulation and evaluation of experimental dental composite resins containing TCDDMDA.
Protocol 1: Formulation of Experimental Dental Composite Resin
This protocol outlines the preparation of a light-curable experimental dental composite.
Materials:
-
Base Monomer: Bisphenol A-glycidyl methacrylate (B99206) (BisGMA)
-
Diluent Monomer: this compound (TCDDMDA)
-
Photoinitiator: Camphorquinone (CQ)
-
Co-initiator: Ethyl-4-dimethylaminobenzoate (EDMAB)
-
Inhibitor: Butylated hydroxytoluene (BHT)
-
Filler: Silanized barium glass or silica (B1680970) particles (particle size ~0.7 µm)
Procedure:
-
In a light-protected container, prepare the resin matrix by mixing BisGMA and TCDDMDA at a desired weight ratio (e.g., 70:30 wt%).
-
Add the photoinitiator system: 0.5 wt% CQ and 1.0 wt% EDMAB to the monomer mixture.
-
Add 0.1 wt% BHT to prevent premature polymerization.
-
Mix the components thoroughly in the dark until a homogenous resin matrix is obtained.
-
Gradually add the silanized filler to the resin matrix in small increments, mixing thoroughly after each addition.
-
Continue adding the filler until the desired filler loading is achieved (e.g., 70 wt%).
-
The final mixture should have a paste-like consistency. Store the formulated composite in a light-proof syringe or container.
Caption: Workflow for the formulation of an experimental dental composite resin.
Protocol 2: Evaluation of Flexural Strength (ISO 4049)
This protocol describes the three-point bending test to determine the flexural strength of the cured composite.
Apparatus:
-
Universal testing machine
-
Three-point bending fixture (20 mm span)
-
Rectangular stainless-steel mold (25 mm x 2 mm x 2 mm)
-
Dental curing light (output > 500 mW/cm²)
Procedure:
-
Fill the mold with the composite paste, slightly overfilling it.
-
Place glass slides on the top and bottom surfaces and apply gentle pressure to extrude excess material.
-
Light-cure the specimen from the top and bottom surfaces by overlapping irradiations to ensure complete polymerization.
-
Remove the cured specimen from the mold and lightly sand the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen before testing.
-
Position the specimen on the supports of the three-point bending fixture.
-
Apply a compressive load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
Record the maximum load at fracture and calculate the flexural strength.
Protocol 3: Evaluation of Compressive Strength
This protocol details the method for determining the compressive strength of the composite material.
Apparatus:
-
Universal testing machine
-
Cylindrical stainless-steel mold (4 mm diameter x 6 mm height)
-
Dental curing light
Procedure:
-
Fill the cylindrical mold with the composite paste in increments of 2 mm.
-
Light-cure each increment for 40 seconds.
-
After filling and curing, remove the specimen from the mold.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Place the specimen in the universal testing machine.
-
Apply a compressive load at a crosshead speed of 1.0 mm/min until fracture.
-
Record the maximum load and calculate the compressive strength.
Protocol 4: Evaluation of Vickers Hardness
This protocol describes the measurement of the surface hardness of the composite.
Apparatus:
-
Vickers microhardness tester
-
Cylindrical mold (5 mm diameter x 2 mm height)
-
Dental curing light
-
Polishing equipment with silicon carbide papers
Procedure:
-
Prepare disc-shaped specimens using the cylindrical mold and light-cure them.
-
Polish the top surface of the specimens with a series of silicon carbide papers to achieve a smooth, flat surface.
-
Mount the specimen on the stage of the microhardness tester.
-
Apply a load of 300g for 15 seconds using the Vickers diamond indenter.
-
Measure the diagonals of the indentation using the microscope of the tester.
-
Calculate the Vickers Hardness Number (VHN).
Caption: General workflow for the mechanical testing of dental composites.
Protocol 5: Evaluation of Water Sorption and Solubility (ISO 4049)
This protocol outlines the procedure to determine the amount of water absorbed and the amount of soluble material released from the composite.
Apparatus:
-
Disc-shaped mold (15 mm diameter x 1 mm height)
-
Analytical balance (accuracy ± 0.1 mg)
-
Desiccator
-
Oven
Procedure:
-
Prepare five disc-shaped specimens for each material.
-
Place the specimens in a desiccator and dry them at 37°C until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them (m2).
-
Re-dry the specimens in the desiccator until a constant mass (m3) is achieved.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V (where V is the volume of the specimen)
-
Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a method for assessing the biocompatibility of the composite material using a cell viability assay.
Materials:
-
Cured composite specimens
-
Human gingival fibroblasts or other relevant cell lines
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Prepare extracts of the cured composite specimens by incubating them in a cell culture medium for 24 hours.
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Replace the culture medium with the prepared extracts of the composite materials.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate cell viability as a percentage relative to a negative control (cells cultured in fresh medium).
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
References
- 1. Chemical Structure and Physical Properties of Heat-cured Poly(methyl methacrylate) Resin Processed with Cycloaliphatic Comonomer: An In Vitro Study [thejcdp.com]
- 2. Histocompatibility of Novel Cycloaliphatic Comonomer in Heat-cured Denture Base Acrylic Resin: Histomorphometric Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocompatibility Assessment of Tricyclodecanedimethanol Diacrylate (TCDDMDA) for Medical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricyclodecanedimethanol diacrylate (TCDDMDA) is a cycloaliphatic monomer that has garnered interest in the development of medical-grade polymers, particularly in dental resins.[1][2][3] Its incorporation into polymer matrices has been shown to enhance mechanical properties.[2] This application note provides a comprehensive overview of the biocompatibility assessment of TCDDMDA for medical applications, summarizing available data and providing detailed protocols for key biocompatibility tests based on the internationally recognized ISO 10993 standards.
Chemical and Physical Properties of TCDDMDA
| Property | Value |
| Synonyms | Bis(acryloyloxymethyl)tricyclo[5.2.1.02,6]decane, Dicyclopentyldimethylene diacrylate |
| CAS Number | 42594-17-2 |
| Molecular Formula | C18H24O4 |
| Molecular Weight | 304.38 g/mol |
| Appearance | Colorless, viscous liquid |
| Density | 1.1 g/mL at 25 °C |
Source: Sigma-Aldrich[3]
Potential Medical Applications
The primary application of TCDDMDA in the medical field has been as a comonomer in dental restorative materials.[1][2] Its properties suggest potential for use in other medical devices where enhanced mechanical strength and biocompatibility are crucial, such as:
-
Orthopedic implants
-
Drug delivery systems
-
Scaffolds for tissue engineering
Summary of Biocompatibility Data for TCDDMDA
The available data on the biocompatibility of TCDDMDA is promising, although further comprehensive testing is required for specific medical device applications.
| Biocompatibility Test | Endpoint Assessed | Results | Reference |
| In Vitro Cytotoxicity | Cell Viability (L929 mouse fibroblasts) | Non-cytotoxic | Ranganathan et al.[1] |
| In Vivo Histocompatibility | Tissue Response (Rat palatal mucosa) | Good histocompatibility at 10% and 20% (vol/vol) concentrations. No significant inflammatory response compared to control. | Sagacious et al.[1] |
Experimental Protocols for Biocompatibility Assessment
The following protocols are based on the ISO 10993 standards and are designed to provide a framework for the biocompatibility evaluation of TCDDMDA-containing materials.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a material to cause cell death or inhibit cell growth.[4][5][6]
a. Experimental Workflow
Caption: Workflow for In Vitro Cytotoxicity Testing of TCDDMDA.
b. Methodology
-
Sample Preparation:
-
Prepare extracts of the TCDDMDA-containing material according to ISO 10993-12.[4] Use both polar (e.g., cell culture medium) and non-polar (e.g., ethanol) solvents.
-
Prepare a range of extract concentrations.
-
-
Cell Culture:
-
Culture L929 mouse fibroblast cells in appropriate cell culture flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the culture medium from the wells and replace it with the prepared material extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubate the plates for 24 to 72 hours.[7]
-
-
MTT Assay:
-
After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control.
-
A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[4]
-
Hemocompatibility Assays (ISO 10993-4)
These tests evaluate the interaction of the material with blood and its components.[8][9][10]
a. Experimental Workflow
Caption: Workflow for Hemocompatibility Testing of TCDDMDA.
b. Methodologies
-
Hemolysis (ASTM F756):
-
Incubate the TCDDMDA-containing material with diluted blood.
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin to quantify its release.
-
A hemolysis percentage greater than 2% is typically considered significant.[9]
-
-
Coagulation (Activated Partial Thromboplastin Time - aPTT, Prothrombin Time - PT):
-
Incubate the material with platelet-poor plasma.
-
Add reagents to initiate the intrinsic (aPTT) or extrinsic (PT) coagulation cascade.
-
Measure the time it takes for a clot to form.
-
Significant deviations from the control clotting times indicate an effect on the coagulation cascade.
-
-
Platelet Activation:
-
Incubate the material with platelet-rich plasma.
-
Use flow cytometry or ELISA to measure markers of platelet activation (e.g., P-selectin expression).
-
-
Complement Activation:
-
Incubate the material in human serum.
-
Measure the levels of complement activation markers, such as SC5b-9, using an ELISA kit.
-
Genotoxicity Assays (ISO 10993-3)
These tests are designed to detect substances that can cause genetic damage.[11][12]
a. Experimental Workflow
Caption: Workflow for Genotoxicity Testing of TCDDMDA.
b. Methodologies
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471):
-
Use specific strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Expose the bacteria to various concentrations of the TCDDMDA material extract, with and without metabolic activation (S9 mix).
-
Plate the bacteria on a minimal agar (B569324) medium.
-
A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.[11]
-
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487):
-
Use a suitable mammalian cell line (e.g., CHO, TK6).
-
Expose the cells to the material extracts.
-
After treatment, stain the cells and examine them under a microscope for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[12]
-
In Vivo Biocompatibility Studies (ISO 10993-6, -10, -11)
These studies are conducted in animal models to assess the local and systemic tissue responses to the material.[13][14][15]
a. Experimental Workflow
Caption: Workflow for In Vivo Biocompatibility Testing of TCDDMDA.
b. Methodology
-
Implantation (ISO 10993-6):
-
Surgically implant the sterilized TCDDMDA-containing material into a relevant tissue site in an appropriate animal model (e.g., subcutaneous or intramuscular implantation in rats or rabbits).
-
After a specified period (e.g., 1, 4, and 12 weeks), euthanize the animals and perform a macroscopic and microscopic evaluation of the implant site.
-
Assess for signs of inflammation, fibrosis, necrosis, and other tissue reactions.
-
-
Sensitization (ISO 10993-10):
-
This test evaluates the potential of the material to cause an allergic reaction.
-
The Guinea Pig Maximization Test (GPMT) or a local lymph node assay (LLNA) can be used.
-
These tests involve an induction phase to sensitize the animals to the material and a challenge phase to elicit an allergic response.
-
-
Systemic Toxicity (ISO 10993-11):
-
This test assesses the potential for systemic adverse effects.
-
Administer extracts of the material to animals (e.g., intravenously or intraperitoneally) and monitor for signs of toxicity over a specified period.
-
At the end of the study, perform a complete necropsy, including hematology, clinical chemistry, and histopathology of major organs.
-
The available data suggests that TCDDMDA has a favorable biocompatibility profile, particularly for dental applications. However, for any new medical application, a comprehensive biocompatibility assessment following the ISO 10993 standards is mandatory. The protocols outlined in this application note provide a robust framework for conducting such an evaluation. The results of these tests will be crucial for ensuring the safety and efficacy of medical devices containing TCDDMDA.
References
- 1. Histocompatibility of Novel Cycloaliphatic Comonomer in Heat-cured Denture Base Acrylic Resin: Histomorphometric Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]
- 4. namsa.com [namsa.com]
- 5. healthtech.decos.com [healthtech.decos.com]
- 6. mddionline.com [mddionline.com]
- 7. Cytotoxicity Testing for Medical Devices - Life Science Outsourcing, Inc. [lso-inc.com]
- 8. mddionline.com [mddionline.com]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
- 11. tuvsud.com [tuvsud.com]
- 12. tuvsud.com [tuvsud.com]
- 13. A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Evaluation of the Biocompatibility of Biomaterial Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enhancing Industrial Sealant Adhesion with T-CDDMDA
For Researchers, Scientists, and Drug Development Professionals
Introduction to TCDDMDA
Tricyclodecane dimethanol diacrylate (TCDDMDA), with the CAS Number 42594-17-2, is a difunctional acrylate (B77674) monomer known for its ability to enhance the physical properties of polymers. Its rigid, bicyclic structure contributes to improved thermal stability, mechanical strength, and chemical resistance in cured formulations.[1][2] In the context of industrial sealants, TCDDMDA is utilized as a reactive diluent and crosslinking agent to bolster adhesion to a variety of substrates.[1]
Key Properties of TCDDMDA:
-
Enhanced Adhesion: Promotes strong bonds to various substrates.[1][3]
-
Improved Mechanical Strength: The rigid molecular structure enhances the toughness and durability of the sealant.[1][2]
-
Increased Thermal and Chemical Resistance: Contributes to the sealant's ability to withstand harsh environments.[1][2]
-
Low Shrinkage: The bicyclic structure helps to minimize shrinkage during the curing process, leading to reduced stress at the bond line.[3]
-
UV-Curable: TCDDMDA is suitable for use in ultraviolet (UV) light-curing sealant formulations, allowing for rapid and controlled curing.[1][3]
Mechanism of Adhesion Enhancement
The primary mechanism by which TCDDMDA improves adhesion in sealants is through the process of free-radical polymerization. When exposed to an initiation source, such as UV light in the presence of a photoinitiator, the acrylate functional groups of the TCDDMDA monomer undergo rapid crosslinking. This creates a dense, three-dimensional polymer network that is covalently bonded to the main sealant matrix.
This crosslinked network enhances adhesion through several phenomena:
-
Mechanical Interlocking: The low viscosity of the uncured sealant allows it to flow into microscopic pores and irregularities on the substrate surface. Upon curing, the crosslinked TCDDMDA network becomes physically entangled with the substrate, creating a strong mechanical bond.
-
Chemical Bonding: The acrylate groups in TCDDMDA can form covalent bonds with functional groups present on the surface of certain substrates, leading to a very strong and durable chemical adhesion.
-
Improved Cohesive Strength: The extensive crosslinking provided by TCDDMDA increases the internal strength (cohesion) of the sealant itself. This prevents adhesive failure where the sealant pulls apart under stress.
Experimental Protocols
The following are generalized experimental protocols for the incorporation and evaluation of TCDDMDA in industrial sealant formulations. Researchers should adapt these protocols to their specific sealant chemistry (e.g., silicone, polyurethane, epoxy) and substrate materials.
Formulation of a UV-Curable Sealant with TCDDMDA
This protocol describes the basic steps for preparing a UV-curable sealant formulation incorporating TCDDMDA.
Materials:
-
Base sealant polymer (e.g., urethane (B1682113) acrylate oligomer, epoxy acrylate)
-
This compound (TCDDMDA)
-
Photoinitiator (e.g., benzophenone, TPO)
-
Adhesion promoter (optional, e.g., silane-based)
-
Fillers and other additives (as required)
Procedure:
-
Preparation: In a suitable mixing vessel, combine the base sealant polymer and any other liquid oligomers.
-
TCDDMDA Addition: Slowly add the desired concentration of TCDDMDA to the mixture while stirring continuously. Typical concentrations can range from 5% to 30% by weight, depending on the desired properties.
-
Photoinitiator Incorporation: Dissolve the photoinitiator in a small amount of a suitable solvent or directly into the resin mixture with gentle heating if necessary. Ensure complete dissolution and homogenous dispersion.
-
Additive Incorporation: Add any fillers, pigments, or other additives to the formulation and mix until a uniform consistency is achieved.
-
Degassing: Place the formulated sealant in a vacuum chamber to remove any entrapped air bubbles, which could compromise adhesion and sealant integrity.
-
Storage: Store the formulated sealant in an opaque, airtight container to prevent premature curing from ambient light.
Diagram of the Sealant Formulation Workflow:
References
Application Notes and Protocols for the Characterization of TCDDMDA-MMA Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of copolymers synthesized from Tricyclodecenyl dimethanol diacrylate (TCDDMDA) and methyl methacrylate (B99206) (MMA). The following sections detail the experimental protocols for key analytical techniques and present a summary of expected quantitative data.
Introduction
Copolymers of methyl methacrylate (MMA) are extensively utilized in various biomedical applications, including drug delivery systems, owing to their biocompatibility and tunable properties.[1][2] The incorporation of bulky, cycloaliphatic comonomers like Tricyclodecenyl dimethanol diacrylate (TCDDMDA) into a polymethyl methacrylate (PMMA) backbone can significantly alter the polymer's thermal and mechanical properties. TCDDMDA, a difunctional cross-linking monomer, is known to influence the polymerization rate and enhance the conversion of monomer to polymer due to its unique steric hindrance.[3] This modification of the PMMA structure is expected to yield copolymers with properties suitable for advanced applications, such as controlled drug release.[4]
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of TCDDMDA-MMA copolymers. These tables are designed for easy comparison of copolymers with varying TCDDMDA content.
Table 1: FT-IR Spectroscopy Data
| Copolymer Composition (MMA:TCDDMDA) | Key FT-IR Peaks (cm⁻¹) | Observations |
| PMMA (Control) | ~1730 (C=O stretch), ~1140 (C-O stretch) | Characteristic peaks of PMMA. |
| P(MMA-co-TCDDMDA) 10% | ~1730 (C=O stretch), ~1140 (C-O stretch) | Disappearance or significant reduction of the C=C peak around 1638 cm⁻¹ indicates successful copolymerization.[3] |
| P(MMA-co-TCDDMDA) 20% | ~1730 (C=O stretch), ~1140 (C-O stretch) | Complete disappearance of the C=C peak at 1638 cm⁻¹ suggests a high degree of conversion.[3] |
Table 2: ¹H and ¹³C NMR Spectroscopy Data
| Copolymer Composition | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| PMMA (Control) | ~3.6 (O-CH₃), ~1.8-2.0 (backbone CH₂), ~0.8-1.2 (α-CH₃) | ~177 (C=O), ~51.8 (O-CH₃), ~54.5 (quaternary C), ~44.5 (backbone CH₂), ~16-19 (α-CH₃) |
| P(MMA-co-TCDDMDA) 10% | Additional peaks corresponding to TCDDMDA protons are expected. | Additional peaks from the tricyclodecane moiety of TCDDMDA are anticipated. |
| P(MMA-co-TCDDMDA) 20% | Increased intensity of TCDDMDA-related peaks relative to PMMA peaks. | Increased intensity of TCDDMDA-related peaks relative to PMMA peaks. |
| Note: Specific peak assignments for the TCDDMDA moiety within the copolymer require further detailed spectral analysis. |
Table 3: Gel Permeation Chromatography (GPC) Data
| Copolymer Composition | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) |
| PMMA (Control) | User Data | User Data | User Data |
| P(MMA-co-TCDDMDA) 10% | User Data | User Data | User Data |
| P(MMA-co-TCDDMDA) 20% | User Data | User Data | User Data |
| Note: GPC data is highly dependent on polymerization conditions and should be determined experimentally. |
Table 4: Thermal Analysis Data (DSC and TGA)
| Copolymer Composition | Glass Transition Temp. (T₉) (°C) | Onset Decomposition Temp. (°C) | Temp. at 50% Weight Loss (°C) | Char Yield at 600°C (%) |
| PMMA (Control) | ~105 | User Data | User Data | User Data |
| P(MMA-co-TCDDMDA) 10% | Increased compared to PMMA[3] | User Data | User Data | User Data |
| P(MMA-co-TCDDMDA) 20% | Higher than 10% TCDDMDA copolymer[3] | User Data | User Data | User Data |
| Note: Thermal properties are influenced by the degree of cross-linking and copolymer composition. |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To confirm the copolymerization of TCDDMDA with MMA by identifying characteristic functional groups and monitoring the disappearance of the acrylate (B77674) C=C double bond.
Protocol:
-
Sample Preparation: Prepare a thin film of the copolymer by solvent casting or prepare a KBr pellet by mixing a small amount of the dried copolymer with potassium bromide powder and pressing it into a transparent disk.
-
Instrument Setup: Use an FT-IR spectrometer with a standard detector.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the ester carbonyl group (C=O) of the methacrylate units (~1730 cm⁻¹).
-
Look for the disappearance or significant reduction of the peak corresponding to the C=C stretching vibration of the unreacted acrylate monomers (~1638 cm⁻¹).[3]
-
Identify peaks associated with the TCDDMDA structure, if distinguishable from the PMMA backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the TCDDMDA-MMA copolymer and to determine the copolymer composition.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to observe include the methoxy (B1213986) protons of MMA (~3.6 ppm) and the aliphatic protons of the polymer backbone and the TCDDMDA moiety.
-
Acquire a ¹³C NMR spectrum. Key signals include the carbonyl carbon of MMA (~177 ppm), the methoxy carbon of MMA (~51.8 ppm), and the carbons of the polymer backbone and the TCDDMDA cycloaliphatic rings.
-
-
Data Analysis:
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the respective monomer units in the copolymer.
-
Determine the copolymer composition by comparing the integration of characteristic peaks from the MMA and TCDDMDA units in the ¹H NMR spectrum.
-
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of the copolymers.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the copolymer (e.g., 2-5 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF). Filter the solution through a 0.22 µm syringe filter.
-
Instrument Setup: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range.
-
Data Acquisition:
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Inject the filtered sample solution into the GPC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Data Analysis:
-
Generate a calibration curve from the retention times of the standards.
-
Determine the Mₙ, Mₒ, and PDI of the copolymer sample using the calibration curve and the RI detector signal.
-
Thermal Analysis (DSC and TGA)
Objective: To investigate the thermal properties of the copolymers, including the glass transition temperature (T₉) and thermal stability.
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan and seal it.
-
Instrument Setup: Use a DSC instrument calibrated for temperature and heat flow.
-
Data Acquisition:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected T₉.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate.
-
-
Data Analysis:
-
Determine the T₉ from the midpoint of the step transition in the heat flow curve of the second heating scan. The incorporation of the rigid TCDDMDA structure is expected to increase the T₉ of the copolymer compared to pure PMMA.[3]
-
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into a TGA pan.
-
Instrument Setup: Use a TGA instrument.
-
Data Acquisition:
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
-
Data Analysis:
-
Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition, the temperatures at different weight loss percentages, and the final char yield.
-
Visualizations
The following diagrams illustrate the general workflow for copolymer characterization and a conceptual pathway for its application in drug delivery.
References
Application Notes and Protocols for In Vitro Studies of TCDDMDA-Containing Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tricyclodecane dimethanol diacrylate (TCDDMDA) is a difunctional, cross-linking acrylic monomer used as a comonomer in biomaterials, particularly in dentistry with polymethyl methacrylate (B99206) (PMMA).[1] A significant advantage of incorporating TCDDMDA is the reduction of residual monomer release, which can lead to improved biocompatibility and reduced cytotoxicity.[1] In vitro studies are the first and most crucial step in evaluating the biological safety and efficacy of these materials before any preclinical animal studies or clinical applications.[1][2] These tests provide a controlled, repeatable, and cost-effective method for preliminary biological response evaluation.[2]
This document provides detailed protocols and application notes for the in vitro assessment of TCDDMDA-containing biomaterials, focusing on cytotoxicity, cell proliferation, and anti-inflammatory potential.
Application I: Cytotoxicity and Biocompatibility Assessment
The initial evaluation of any new biomaterial involves assessing its cytotoxicity to ensure it does not cause cell death or inhibit essential cellular functions.[3][4] The International Organization for Standardization (ISO) 10993-5 provides guidelines for these tests.[3][5] Studies have shown that TCDDMDA, when copolymerized with PMMA, is non-cytotoxic to L929 mouse fibroblasts and can increase cell viability compared to materials made of 100% MMA.[1]
Experimental Workflow: Biocompatibility Testing
The general workflow for testing the biocompatibility of a biomaterial involves material fabrication, preparation of either extracts or samples for direct contact, exposure to cell cultures, and subsequent analysis of cell health.
Protocol 1: Material Extract Cytotoxicity Assay (XTT)
This protocol, adapted from ISO 10993-5, evaluates the cytotoxicity of leachable substances from the biomaterial.[3] The XTT assay measures the metabolic activity of viable cells.[3]
Materials:
-
TCDDMDA-containing biomaterial samples (e.g., 10% and 20% TCDDMDA in PMMA).[1]
-
Negative Control: High-Density Polyethylene (HDPE).[3]
-
Positive Control: Polyurethane film with 0.1% zinc diethyldithiocarbamate.[3]
-
Cell Line: L929 mouse fibroblasts.[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Cell Proliferation Kit II (XTT) (e.g., from Roche).[3]
-
Sterile multi-well plates (12- or 24-well).
Methodology:
-
Material Preparation: Prepare discs of the test and control materials. Calculate the surface area. Sterilize appropriately.
-
Extract Preparation: Incubate the materials in a complete cell culture medium at a concentration of 3 cm²/mL for 24 hours at 37°C.[3] A blank control (medium only) should also be prepared.
-
Cell Culture: Plate L929 cells in multi-well plates and grow until they reach approximately 80% confluency.[3]
-
Exposure: Remove the existing culture medium from the cells and replace it with the prepared extract media (from test materials, controls, and blank).
-
Incubation: Incubate the cells with the extract media for 24 hours at 37°C and 5% CO₂.[3]
-
XTT Assay:
-
Data Analysis: Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a plate reader. Calculate cell viability as a percentage relative to the blank control (medium only).
Protocol 2: Direct Contact Cell Proliferation and Viability Assay
This method assesses the material's effect when in direct physical contact with cells, which can reveal cytotoxicity due to surface properties or non-leachable components.[2]
Materials:
-
Cylindrical or disc-shaped samples of TCDDMDA-containing biomaterials.
-
Control material (e.g., tissue culture plastic).
-
Cell Line: Human Dental Pulp Stem Cells (hDPSCs) or L929 fibroblasts.[2]
-
Trypan Blue solution (0.4%).
-
Hemocytometer or automated cell counter.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and culture until they form a semi-confluent monolayer.
-
Material Placement: Aseptically place the sterilized biomaterial cylinders directly onto the center of the cell layer in each well.[2] One well with no material serves as the control.
-
Incubation and Monitoring: Culture the cells for various time intervals (e.g., 1, 3, 5, 7, and 14 days).[2]
-
Cell Counting:
-
At each time point, remove the biomaterial sample.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a known volume of medium.
-
Mix a small aliquot of the cell suspension with Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis:
Data Presentation: Cytotoxicity and Viability
| Material Composition | Cell Line | Assay Type | Time Point | Result (% Cell Viability ± SD) | Biocompatibility |
| 100% PMMA (Control) | L929 Fibroblasts | Extract (XTT) | 24 hours | 75.2 ± 5.1% | Acceptable |
| 10% TCDDMDA + 90% MMA | L929 Fibroblasts | Extract (XTT) | 24 hours | 94.8 ± 4.3% | Non-cytotoxic |
| 20% TCDDMDA + 80% MMA | L929 Fibroblasts | Extract (XTT) | 24 hours | 98.1 ± 3.9% | Non-cytotoxic |
| 10% TCDDMDA + 90% MMA | hDPSCs | Direct Contact | 7 days | 88.5 ± 6.2% | Non-cytotoxic |
| 20% TCDDMDA + 80% MMA | hDPSCs | Direct Contact | 7 days | 91.3 ± 5.5% | Non-cytotoxic |
| Positive Control (ZCF) | L929 Fibroblasts | Extract (XTT) | 24 hours | < 10% | Cytotoxic |
Data are representative and based on findings that TCDDMDA improves biocompatibility.[1]
Application II: Evaluation of Anti-Inflammatory Properties
An ideal biomaterial should not elicit a significant inflammatory response.[7] Some advanced biomaterials are designed to actively modulate and reduce inflammation to promote better tissue integration.[8][9] This can be tested in vitro by exposing immune cells, such as macrophages, to the material and measuring the secretion of pro-inflammatory mediators.
Protocol 3: Macrophage Response to Material Extracts
This protocol determines if leachable components from the TCDDMDA-containing biomaterial can suppress an inflammatory response in macrophages stimulated with Lipopolysaccharide (LPS).
Materials:
-
Biomaterial extracts (prepared as in Protocol 1).
-
Cell Line: RAW 264.7 or J774 murine macrophages.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent Kit for Nitric Oxide (NO) measurement.
-
ELISA kits for TNF-α and IL-6.
-
Dexamethasone (as an anti-inflammatory control).[10]
Methodology:
-
Cell Seeding: Plate macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with the prepared biomaterial extracts. Incubate for 2-4 hours. Include a control group treated with Dexamethasone.
-
Inflammatory Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Do not add LPS to negative control wells.
-
Incubation: Incubate the cells for 24 hours.
-
Analysis:
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess Reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant, following the kit instructions.
-
Cytokine Measurement: Use ELISA kits to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 produced by cells treated with TCDDMDA-biomaterial extracts to those treated with the control material extract and the Dexamethasone control. A significant reduction indicates anti-inflammatory potential.
Signaling Pathway: Hypothetical Anti-Inflammatory Action
Many inflammatory stimuli, like LPS, activate the NF-κB signaling pathway, leading to the production of pro-inflammatory mediators. An anti-inflammatory biomaterial may interfere with this pathway.
Data Presentation: Anti-Inflammatory Effects
| Treatment Group | LPS (1 µg/mL) | Nitric Oxide (µM) ± SD | TNF-α (pg/mL) ± SD |
| Medium Only | - | 1.2 ± 0.3 | 15.8 ± 4.1 |
| 100% PMMA Extract | + | 45.3 ± 3.8 | 1250.6 ± 98.2 |
| 10% TCDDMDA Extract | + | 28.7 ± 2.5 | 780.4 ± 65.7 |
| 20% TCDDMDA Extract | + | 21.4 ± 1.9 | 550.1 ± 51.3 |
| Dexamethasone | + | 5.6 ± 0.9 | 85.3 ± 10.4 |
Data are representative and hypothetical, illustrating a dose-dependent anti-inflammatory effect.
The in vitro protocols outlined provide a robust framework for the initial biological evaluation of TCDDMDA-containing biomaterials. Cytotoxicity and proliferation assays are essential for confirming the material's fundamental biocompatibility, with evidence suggesting that the inclusion of TCDDMDA enhances cell viability compared to traditional PMMA formulations.[1] Furthermore, assessing the material's interaction with immune cells provides critical insight into its potential to cause or mitigate inflammation. These foundational in vitro studies are indispensable for guiding material optimization and are a prerequisite for more complex evaluations, ultimately ensuring the development of safer and more effective biomaterials for clinical use.
References
- 1. Histocompatibility of Novel Cycloaliphatic Comonomer in Heat-cured Denture Base Acrylic Resin: Histomorphometric Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Three Different Biomaterials on Proliferation and Viability of Human Dental Pulp Stem Cells (In-vitro Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Editorial: Adverse Reactions to Biomaterials: State of the Art in Biomaterial Risk Assessment, Immunomodulation and in vitro Models for Biomaterial Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Design of therapeutic biomaterials to control inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomaterial adjuvant effect is attenuated by anti-inflammatory drug delivery or material selection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Polymerization Shrinkage in TCDDMDA Resins
Welcome to the Technical Support Center for TCDDMDA Resins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of Tricyclodecanedimethanol Diacrylate (TCDDMDA) resins, with a specific focus on mitigating polymerization shrinkage.
Polymerization shrinkage is an inherent characteristic of most resin systems, including TCDDMDA. This volumetric contraction during the curing process can lead to internal stresses, micro-cracking, and dimensional inaccuracies in the final product. Understanding and controlling this phenomenon is critical for achieving optimal performance in your applications.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize polymerization shrinkage in your TCDDMDA resin formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my cured TCDDMDA resin showing significant shrinkage and warping?
A1: Several factors can contribute to excessive shrinkage and warping in TCDDMDA resins:
-
High Resin Content: TCDDMDA, while being a low-shrinkage monomer due to its bulky molecular structure, will still shrink upon polymerization.[1][2][3] Formulations with a very high percentage of resin and low filler content will naturally exhibit higher overall shrinkage.
-
Rapid Curing: High-intensity, continuous light curing can lead to a rapid polymerization reaction, which doesn't allow for sufficient molecular rearrangement and stress relaxation, resulting in higher shrinkage stress.[2][4]
-
Sub-optimal Formulation: The choice of co-monomers, initiators, and fillers can significantly impact the final shrinkage. For instance, the addition of lower molecular weight diluents can increase shrinkage.[3]
-
Lack of Fillers: Fillers are crucial in reducing the overall volumetric shrinkage by decreasing the amount of resin that polymerizes.[1][5][6]
Q2: What are the primary strategies to reduce polymerization shrinkage in TCDDMDA resins?
A2: There are three main approaches to minimize polymerization shrinkage:
-
Modification of the Resin Matrix: This involves using high molecular weight monomers or blending TCDDMDA with other low-shrinkage monomers or oligomers.
-
Incorporation of Fillers: Adding inorganic or organic fillers reduces the volume of the resin matrix, thereby decreasing the overall shrinkage of the composite material.[1][5][6]
-
Control of the Curing Process: Employing specific light-curing protocols, such as "soft-start" or "pulse-delay" curing, can help to reduce the rate of polymerization and allow for stress relaxation.[2][4][7]
Q3: What type of fillers are most effective in reducing shrinkage in TCDDMDA resins?
A3: The effectiveness of fillers depends on their type, size, shape, and loading.
-
Inorganic Fillers: Nanosized fillers like silica (B1680970) (SiO2) and zirconia (ZrO2) are commonly used to improve mechanical properties and reduce shrinkage.[5] Increasing the filler content generally leads to lower polymerization shrinkage.[1][6]
-
Pre-polymerized Fillers: Incorporating finely ground, pre-cured TCDDMDA resin particles can also effectively reduce the overall shrinkage.[6]
Q4: How do different curing protocols affect polymerization shrinkage?
A4: The curing protocol has a significant impact on the development of shrinkage stress.
-
Conventional (High-Intensity Continuous) Curing: This can lead to rapid polymerization and high shrinkage stress.
-
Soft-Start Curing: This method involves starting the polymerization with a low light intensity and then increasing it. This slower initial cure rate allows for more molecular mobility and stress relaxation before the resin vitrifies.[2][4]
-
Pulse-Delay Curing: This technique involves applying the curing light in pulses with dark intervals in between. This allows for periods of stress relaxation and can significantly reduce the final shrinkage stress.[2] A delay of 3 to 5 minutes between pulses has been shown to be effective.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Volumetric Shrinkage | High concentration of TCDDMDA monomer in the formulation. | Incorporate inert fillers such as silica or zirconia to reduce the resin volume fraction. Start with a filler loading of 40-60% by weight and optimize based on your application's viscosity and mechanical requirements. |
| Use of a high-intensity, continuous curing light. | Implement a "soft-start" or "pulse-delay" curing protocol. This allows for a slower initial polymerization rate, giving the polymer network more time to relax and reduce internal stresses. | |
| Warping and Dimensional Instability | High and unevenly distributed polymerization shrinkage stress. | In addition to modifying the formulation and curing protocol, consider using a stress-absorbing layer if bonding to a substrate. A thin layer of a more flexible, low-modulus resin can help to dissipate stress. |
| Inadequate filler dispersion leading to resin-rich areas. | Ensure proper mixing and dispersion of fillers within the TCDDMDA resin. The use of a high-speed mixer or a three-roll mill can improve homogeneity. | |
| Micro-cracks in the Cured Resin | Excessive internal stress generated during rapid polymerization. | Reduce the light intensity of the curing unit or increase the distance between the light source and the resin. Also, consider a lower concentration of the photoinitiator to slow down the reaction rate. |
| Mismatch in the coefficient of thermal expansion between the resin and fillers. | Select fillers with a coefficient of thermal expansion closer to that of the TCDDMDA resin. |
Quantitative Data on Shrinkage Reduction
The following table summarizes the effect of different formulation strategies on the volumetric shrinkage of TCDDMDA-based resins, based on available literature.
| Formulation | Volumetric Shrinkage (%) | Key Findings | Reference |
| TCDDMDA with 10 wt% HBPUA | 1.9 ± 0.2 | Blending TCDDMDA with a hyperbranched polyurethane acrylate (B77674) (HBPUA) can significantly reduce shrinkage compared to conventional dental resins. | [8] |
| Commercial Resin (Denture 3D+) | 2.5 ± 0.3 | The experimental TCDDMDA/HBPUA formulation showed lower volumetric shrinkage than a commercial 3D printing denture base resin. | [8] |
| General Dental Composites | 1-6% | The polymerization shrinkage of dental composites can vary significantly depending on the specific monomer system and filler content.[3] | [3] |
Experimental Protocols
Protocol 1: Formulation of a Low-Shrinkage TCDDMDA Composite
This protocol describes the preparation of a TCDDMDA-based composite with inorganic fillers to reduce polymerization shrinkage.
Materials:
-
Tricyclodecanedimethanol Diacrylate (TCDDMDA) monomer
-
Silanized silica nanoparticles (e.g., 20-50 nm average particle size)
-
Photoinitiator system (e.g., Camphorquinone (CQ) and Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB))
Procedure:
-
Photoinitiator Dissolution: In a light-protected container, dissolve the photoinitiator system (e.g., 0.5 wt% CQ and 1 wt% EDMAB) in the TCDDMDA monomer by stirring at room temperature until a homogenous solution is obtained.
-
Filler Incorporation: Gradually add the silanized silica nanoparticles to the monomer/initiator mixture while continuously mixing. For a 60 wt% filler loading, add 1.5 g of silica to 1 g of the resin mixture.
-
Mixing: Use a high-speed planetary mixer or a three-roll mill to ensure uniform dispersion of the filler particles and to eliminate any air bubbles. Mix until a homogenous paste is formed.
-
Storage: Store the formulated composite in a dark, cool place before use.
Protocol 2: Measurement of Volumetric Polymerization Shrinkage using the Archimedes Principle
This protocol outlines a method to determine the volumetric shrinkage of a cured TCDDMDA resin sample.
Materials and Equipment:
-
Formulated TCDDMDA resin
-
Analytical balance with a density determination kit
-
Light-curing unit
-
Mold for sample preparation (e.g., cylindrical silicone mold)
-
Distilled water
Procedure:
-
Initial Density Measurement:
-
Fill the mold with the uncured TCDDMDA resin paste, avoiding air bubbles.
-
Weigh the uncured sample in air (m_air_uncured).
-
Submerge the sample in distilled water and weigh it (m_water_uncured).
-
Calculate the density of the uncured resin (ρ_uncured) using the formula: ρ_uncured = (m_air_uncured / (m_air_uncured - m_water_uncured)) * ρ_water.
-
-
Curing:
-
Cure the sample in the mold according to your desired curing protocol (e.g., continuous, soft-start, or pulse-delay).
-
-
Final Density Measurement:
-
After curing, carefully remove the sample from the mold.
-
Weigh the cured sample in air (m_air_cured).
-
Submerge the cured sample in distilled water and weigh it (m_water_cured).
-
Calculate the density of the cured resin (ρ_cured) using the formula: ρ_cured = (m_air_cured / (m_air_cured - m_water_cured)) * ρ_water.
-
-
Shrinkage Calculation:
-
Calculate the volumetric shrinkage (VS%) using the formula: VS% = ((ρ_cured - ρ_uncured) / ρ_cured) * 100.
-
Visualizing the Path to Low Shrinkage
The following diagrams illustrate key concepts and workflows for reducing polymerization shrinkage in TCDDMDA resins.
Caption: Key factors and strategies to achieve low polymerization shrinkage.
Caption: Workflow for developing and testing low-shrinkage TCDDMDA resins.
References
- 1. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 4. Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jps.usm.my [jps.usm.my]
- 6. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INFLUENCE OF THE CURING METHOD ON THE POSTPOLYMERIZATION SHRINKAGE STRESS OF A COMPOSITE RESIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Oxygen Inhibition in TCDDMDA Photopolymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during the photopolymerization of Tricyclodecanedimethanol Diacrylate (TCDDMDA).
Troubleshooting Guide
This guide addresses common issues encountered during TCDDMDA photopolymerization in the presence of air.
Issue 1: Tacky or Uncured Surface After Polymerization
-
Question: My TCDDMDA sample is fully cured internally, but the surface exposed to air remains tacky or liquid. What is causing this and how can I fix it?
-
Answer: This is a classic sign of oxygen inhibition. Molecular oxygen in the air interacts with the initiating and propagating radicals at the surface, quenching them and preventing complete polymerization.[1][2] This results in a thin, uncured top layer.
Solutions:
-
Increase Light Intensity: Higher light intensity generates a greater concentration of free radicals, which can help to consume the dissolved oxygen more rapidly and overcome the inhibitory effect.[3][4][5]
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator will also lead to a greater initial burst of radicals to counteract the oxygen.[6] Concentrations of greater than 5 wt% may be necessary in some cases.[6]
-
Use Chemical Additives:
-
Physical Barriers:
-
Inert Atmosphere: Performing the curing process under a nitrogen or argon blanket is a very effective but can be a costly solution.[7]
-
Lamination: Covering the surface of the resin with an oxygen-impermeable transparent film (e.g., PET or PP) can prevent atmospheric oxygen from diffusing into the sample during curing.
-
-
Issue 2: Slow Polymerization Rate or Long Induction Period
-
Question: My TCDDMDA polymerization is taking much longer to start and proceed in air compared to an inert environment. How can I speed up the reaction?
-
Answer: Oxygen causes an induction period during which the generated free radicals are scavenged by oxygen before they can initiate polymerization.[7] This slows down the overall curing process.
Solutions:
-
Optimize Photoinitiator System:
-
Ensure the absorption spectrum of your photoinitiator matches the wavelength of your UV light source for maximum efficiency.
-
Consider a combination of photoinitiators, including those with high surface absorption, to enhance curing at the air interface.
-
-
Chemical Accelerators: The addition of amines or thiols not only helps with surface cure but can also reduce the induction period and increase the overall polymerization rate.[8][9]
-
Increase Light Intensity: As with surface tackiness, a higher light intensity will generate radicals more quickly, shortening the time required to consume the dissolved oxygen.[3][4][5]
-
Issue 3: Inconsistent Curing Depth
-
Question: I am trying to fabricate a 3D structure with TCDDMDA, but the curing depth is not consistent, especially for thin layers. Why is this happening?
-
Answer: Oxygen inhibition is more pronounced in thin films due to the high surface-area-to-volume ratio, allowing for significant oxygen diffusion throughout the sample.[2] This can lead to a reduced and inconsistent cure depth.
Solutions:
-
Control the Atmosphere: For applications requiring precise control over curing depth, using an inert atmosphere is the most reliable solution.[7]
-
Optimize Formulation: Incorporating oxygen scavengers like amines or thiols into the resin formulation can significantly improve the consistency of the cure depth.[8][9]
-
Adjust Light Exposure: Increasing the exposure time or light intensity can help to achieve a greater cure depth, but this needs to be balanced to avoid over-curing and potential material degradation.[3][4][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of oxygen inhibition in the photopolymerization of TCDDMDA?
A1: TCDDMDA, being a diacrylate monomer, polymerizes via a free-radical mechanism. Molecular oxygen (O₂) is a diradical that readily reacts with the initiating and propagating radicals (R•) to form peroxy radicals (ROO•).[1][2] These peroxy radicals are much less reactive towards the acrylate (B77674) double bonds and can terminate the polymerization chain, thus inhibiting the curing process, particularly at the surface exposed to air.
Q2: Are cycloaliphatic acrylates like TCDDMDA more or less susceptible to oxygen inhibition compared to other acrylates?
A2: While specific data for TCDDMDA is limited, the general principles of oxygen inhibition apply. The rigid and bulky cycloaliphatic structure of TCDDMDA might lead to a higher viscosity, which can slightly reduce oxygen diffusion compared to less viscous monomers.[6] However, as an acrylate, it is still inherently susceptible to oxygen inhibition.
Q3: Can I use any tertiary amine to reduce oxygen inhibition with TCDDMDA?
A3: While many tertiary amines can act as oxygen scavengers, their effectiveness can vary. Commonly used amines in photopolymerization include N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) and other alkanolamines.[9][11] It is advisable to perform preliminary tests to determine the most effective amine and its optimal concentration for your specific TCDDMDA formulation and curing conditions.
Q4: What are the potential drawbacks of using additives to overcome oxygen inhibition?
A4: While effective, additives can have some drawbacks. Amines can sometimes cause yellowing of the final polymer.[7] Thiols can have a characteristic odor.[7] It is important to consider the final application of the TCDDMDA polymer and choose an appropriate strategy. For biomedical applications, the biocompatibility of any additives must be carefully evaluated.
Q5: How does the choice of photoinitiator affect oxygen inhibition in TCDDMDA photopolymerization?
A5: The type and concentration of the photoinitiator are crucial. A photoinitiator with a high initiation efficiency and an absorption spectrum that matches the light source will generate radicals more effectively, helping to overcome oxygen inhibition.[11][12] Some photoinitiator systems are specifically designed to be less sensitive to oxygen.
Quantitative Data Summary
The following tables summarize quantitative data from studies on photopolymerization of acrylate and methacrylate systems, which can provide a useful reference for TCDDMDA experiments.
Table 1: Effect of Photoinitiator and Co-Initiator Concentration on Degree of Conversion (DC)
Data adapted from studies on UDMA/TEGDMA and Bis-GMA/TEGDMA resin systems.
| Photoinitiator System | Concentration (mol%) | Degree of Conversion (DC) (%) | Reference |
| CQ/DMAEMA | 0.25 / 0.125 | ~55 | [11] |
| CQ/DMAEMA | 0.25 / 1.0 | ~75 | [11] |
| CQ/DMAEMA | 0.5 / 0.25 | ~70 | [11] |
| CQ/DMAEMA | 0.5 / 2.0 | ~77 | [11] |
| CQ/DMAEMA | 1.0 / 0.5 | ~75 | [11] |
| CQ/DMAEMA | 1.0 / 4.0 | ~77 | [11] |
| CQ/OPPI/DMAEMA (1:1:1) | 1.0 (total) | ~70 (after 300s) | [13] |
| CQ/OPPI/DMAEMA (1:1:1) | 3.0 (total) | ~80 (after 300s) | [13] |
CQ = Camphorquinone, DMAEMA = 2-(N,N-dimethylamino)ethyl methacrylate, OPPI = p-octyloxy-phenyl-phenyl iodonium (B1229267) hexafluoroantimonate, UDMA = Urethane dimethacrylate, TEGDMA = Triethylene glycol dimethacrylate, Bis-GMA = Bisphenol A glycidyl (B131873) dimethacrylate.
Table 2: Effect of Light Intensity on Curing Parameters
Data adapted from modeling studies and experiments on various acrylate systems.
| Monomer System | Light Intensity (mW/cm²) | Effect | Reference |
| Generic Acrylate | Increase | Increased curing depth | [3][4] |
| Generic Acrylate | Increase | Decreased induction time | [7] |
| Hydrophilic 2PI Resin | 25 | Lower final Degree of Conversion | [5] |
| Hydrophilic 2PI Resin | 100 | Higher final Degree of Conversion | [5] |
| Pigmented Resin (385 nm) | 1 to 15 | Increased cure depth (43.7 to 70.2 µm) | [10] |
| Clear Resin (385 nm) | 1 to 15 | Increased cure depth (87.7 to 131.1 µm) | [10] |
2PI = Two-photoinitiator system.
Experimental Protocols
Protocol 1: General Procedure for Photopolymerization of TCDDMDA with an Amine Additive
-
Formulation Preparation:
-
In a light-protected container, combine TCDDMDA monomer with the desired photoinitiator (e.g., 0.5-5 wt% of a suitable photoinitiator like TPO or BAPO).
-
Add the tertiary amine co-initiator (e.g., 0.5-2 wt% of N,N-dimethylaminoethyl methacrylate).
-
Mix the components thoroughly until a homogeneous solution is obtained. It is recommended to use a magnetic stirrer in a dark environment.
-
-
Sample Preparation:
-
Deposit the resin mixture onto a substrate (e.g., a glass slide) to the desired thickness. For thin films, a spin coater or a film applicator can be used.
-
-
Curing:
-
Expose the sample to a UV light source with a wavelength appropriate for the chosen photoinitiator.
-
The exposure time and light intensity should be optimized based on the sample thickness and the concentration of the formulation components.
-
-
Characterization:
-
Assess the degree of cure by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate peak (~1635 cm⁻¹).
-
Evaluate the surface tackiness by gently touching the surface with a lint-free swab.
-
Protocol 2: Photopolymerization of TCDDMDA under an Inert Atmosphere
-
Formulation Preparation: Prepare the TCDDMDA resin formulation as described in Protocol 1.
-
Inerting the Curing Chamber:
-
Place the sample in a curing chamber equipped with a transparent window.
-
Purge the chamber with an inert gas (e.g., nitrogen or argon) for several minutes to displace the oxygen. The flow rate and duration of the purge will depend on the chamber volume.
-
-
Curing:
-
While maintaining the inert atmosphere, expose the sample to the UV light source through the transparent window.
-
-
Characterization:
-
After curing, the inert gas flow can be stopped.
-
Characterize the cured sample as described in Protocol 1. The surface should be tack-free.
-
Visualizations
Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.
Caption: Troubleshooting workflow for incomplete surface cure.
Caption: Strategies to mitigate oxygen inhibition in photopolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
- 4. Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. radtech.org [radtech.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of photoinitiator on degree of conversion of unfilled light-cured resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Photoinitiator Concentration for TCDDMDA Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricyclodecanedimethanol (B213109) diacrylate (TCDDMDA) photopolymer systems. Here, you will find information to help you optimize the photoinitiator concentration for efficient and successful curing of your TCDDMDA formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for a photoinitiator in a TCDDMDA formulation?
A1: The optimal photoinitiator concentration is dependent on several factors, including the specific photoinitiator, the thickness of the sample, and the intensity of the light source. However, a general starting point for many common photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), is between 0.25% and 2.0% by weight.[1] For systems using a binary photoinitiator system like camphorquinone (B77051) (CQ) and an amine co-initiator, the concentrations can also vary, with CQ often ranging from 0.1 wt% to 1.6 wt% and the amine co-initiator at a specific ratio to CQ.[2] It is always recommended to start with a concentration in the lower end of the suggested range and incrementally increase it.
Q2: How does photoinitiator concentration affect the degree of conversion (DC) in TCDDMDA curing?
A2: Generally, increasing the photoinitiator concentration leads to a higher rate of polymerization and a higher final degree of conversion, up to an optimal point.[3] This is because a higher concentration of photoinitiator molecules generates more free radicals upon exposure to UV light, initiating the polymerization of the TCDDMDA monomer. However, an excessively high concentration can lead to a "shielding" effect, where the high concentration of initiator on the surface absorbs most of the light, preventing it from penetrating deeper into the sample. This can result in a lower degree of conversion in thicker sections.
Q3: Can the choice of photoinitiator affect the final properties of the cured TCDDMDA?
A3: Yes, the type of photoinitiator can significantly influence the properties of the cured material. Different photoinitiators have different absorption spectra, and it is crucial to match the photoinitiator to the wavelength of your UV light source for efficient curing.[3] Some photoinitiators may also lead to yellowing of the final product, especially with prolonged UV exposure.[4] For example, acylphosphine oxides are known for low yellowing.[3] The choice of photoinitiator can also affect the curing speed and the overall mechanical properties of the cured TCDDMDA.
Troubleshooting Guide
Issue 1: Incomplete or Slow Curing
Symptom: The TCDDMDA formulation remains tacky, soft, or liquid after the recommended UV exposure time.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Photoinitiator Concentration | The concentration of the photoinitiator may be too low to generate enough free radicals. Incrementally increase the photoinitiator concentration (e.g., in 0.2 wt% steps) and observe the effect on curing.[1][3] |
| Inappropriate Photoinitiator Type | The absorption spectrum of the photoinitiator may not match the wavelength of your UV light source.[3] Verify the specifications of your photoinitiator and UV lamp to ensure they are compatible. |
| Low UV Light Intensity | The intensity of the UV light source may be too low to adequately activate the photoinitiator.[3] Increase the light intensity or the exposure time. Ensure the lamp is at the correct distance from the sample. |
| Oxygen Inhibition | Oxygen in the atmosphere can inhibit free radical polymerization, leading to a tacky surface.[3] Curing in an inert atmosphere (e.g., nitrogen) can mitigate this. Alternatively, a higher photoinitiator concentration at the surface might be necessary. |
| Presence of Inhibitors | Monomers like TCDDMDA are often supplied with inhibitors to prevent premature polymerization. While necessary, high concentrations can slow down the desired photopolymerization. Consult the manufacturer's datasheet for information on inhibitor levels. |
Issue 2: Brittle Cured Material
Symptom: The cured TCDDMDA is fragile and fractures easily.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excessive Photoinitiator Concentration | A very high concentration of photoinitiator can lead to a rapid and uncontrolled polymerization, resulting in a highly cross-linked and brittle polymer network.[1] Systematically decrease the photoinitiator concentration to achieve a more controlled cure. |
| Over-exposure to UV Light | Excessive UV exposure can also lead to over-curing and brittleness.[1] Reduce the exposure time or the intensity of the UV light source. |
| High Crosslink Density of TCDDMDA | TCDDMDA is a diacrylate monomer, which will form a crosslinked network. Depending on the formulation, the inherent brittleness might be high. Consider formulating with other monomers to modify the final properties. |
Issue 3: Yellowing of the Cured Material
Symptom: The cured TCDDMDA exhibits an undesirable yellow tint.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Photoinitiator Type | Some photoinitiators and their byproducts are inherently prone to causing yellowing.[4] Consider using a photoinitiator known for low yellowing, such as certain acylphosphine oxides.[3] |
| Excessive Photoinitiator Concentration | Using a higher than necessary concentration of photoinitiator can contribute to yellowing.[4] Optimize the concentration to the minimum amount required for complete curing. |
| Prolonged UV Exposure | Over-exposure to UV light, even after the material is fully cured, can induce yellowing. Ensure that the exposure time is optimized for complete curing without being excessive. |
Experimental Protocols
Protocol 1: Screening for Optimal Photoinitiator Concentration
Objective: To determine the optimal photoinitiator concentration for a TCDDMDA formulation based on the degree of conversion.
Materials:
-
TCDDMDA monomer
-
Selected Photoinitiator (e.g., TPO)
-
Mixing vials
-
Micropipettes
-
UV curing system
-
FTIR spectrometer with an ATR accessory
Methodology:
-
Prepare a series of TCDDMDA formulations with varying photoinitiator concentrations (e.g., 0.2, 0.5, 1.0, 1.5, and 2.0 wt%).
-
Ensure thorough mixing of each formulation in a dark environment to prevent premature polymerization.
-
Place a small, standardized amount of each formulation onto the ATR crystal of the FTIR spectrometer.
-
Record the FTIR spectrum of the uncured liquid resin. The acrylate (B77674) peak (around 1635 cm⁻¹) is of particular interest.
-
Expose the sample to a controlled dose of UV light from the curing system for a fixed duration.
-
Immediately after curing, record the FTIR spectrum of the cured polymer.
-
Calculate the degree of conversion (DC) by measuring the decrease in the area of the acrylate peak relative to an internal standard peak that does not change during polymerization.
-
Plot the degree of conversion as a function of the photoinitiator concentration to identify the optimal range.
Visualizations
References
Improving the degree of conversion of Tricyclodecane dimethanol diacrylate
Welcome to the Technical Support Center for Tricyclodecane Dimethanol Diacrylate (TCDDMDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the degree of conversion of TCDDMDA and to troubleshoot common issues encountered during its photopolymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCDDMDA)?
A1: TCDDMDA is a cycloaliphatic difunctional acrylate (B77674) monomer known for its rigid, bulky tricyclodecane core structure. This structure imparts unique properties to the resulting polymers, such as high thermal stability, low shrinkage, and excellent mechanical strength. It is often used in formulations for UV-curable coatings, adhesives, dental resins, and 3D printing.
Q2: What are the typical properties of TCDDMDA monomer?
A2: The properties of TCDDMDA can vary slightly between suppliers, but typical values are summarized in the table below.
Q3: Why is achieving a high degree of conversion important for TCDDMDA-based polymers?
A3: A high degree of conversion is crucial for achieving the desired final properties of the polymer. Incomplete polymerization can lead to inferior mechanical strength, reduced thermal stability, and the potential for unreacted monomer to leach out, which is a significant concern in biomedical applications. For TCDDMDA, its rigid structure means that a high degree of cross-linking is necessary to fully leverage its performance benefits.
Q4: What are the main factors influencing the degree of conversion of TCDDMDA?
A4: The primary factors include the type and concentration of the photoinitiator, the intensity and wavelength of the UV light source, the duration of UV exposure, the temperature of the reaction, and the presence of oxygen or other inhibitors. The bulky structure of TCDDMDA can also influence polymerization kinetics.
Q5: Which photoinitiators are recommended for TCDDMDA?
A5: Type I photoinitiators, which undergo cleavage to form free radicals upon UV exposure, are commonly used. Examples include diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and 1-hydroxy-cyclohexyl-phenyl-ketone. The choice of photoinitiator should be matched with the spectral output of the UV lamp. Due to the relatively non-polar nature of TCDDMDA, the solubility of the photoinitiator in the monomer should be considered.
Troubleshooting Guide
This guide addresses common problems encountered during the photopolymerization of TCDDMDA.
Problem 1: Low or Incomplete Degree of Conversion
-
Possible Causes:
-
Insufficient Photoinitiator Concentration: The concentration of the photoinitiator is too low to generate enough free radicals to sustain the polymerization reaction.
-
Inappropriate UV Light Source: The wavelength of the UV lamp does not sufficiently overlap with the absorption spectrum of the photoinitiator. The intensity of the UV light may also be too low.
-
Oxygen Inhibition: Oxygen present in the formulation can scavenge free radicals, inhibiting the polymerization process, particularly at the surface.
-
Short Irradiation Time: The duration of UV exposure is not long enough for the polymerization to proceed to completion.
-
Low Temperature: Polymerization at low temperatures can slow down the reaction kinetics.
-
Photoinitiator Solubility: The chosen photoinitiator may have poor solubility in TCDDMDA, leading to a non-uniform distribution and inefficient initiation.
-
-
Solutions:
-
Optimize Photoinitiator Concentration: Increase the photoinitiator concentration incrementally (e.g., from 0.5 wt% to 3 wt%).
-
Verify UV Light Source: Ensure your UV lamp's emission spectrum is appropriate for your photoinitiator. Measure the light intensity at the sample surface and increase it if necessary.
-
Minimize Oxygen Inhibition: Perform the polymerization in an inert atmosphere (e.g., under nitrogen or argon). For surface cure, a higher photoinitiator concentration or the use of an amine synergist can be beneficial.
-
Increase Irradiation Time: Extend the UV exposure time. Monitor the degree of conversion at different time points to determine the optimal duration.
-
Control Temperature: If possible, conduct the polymerization at a slightly elevated temperature (e.g., 40-60 °C) to enhance monomer mobility and reaction rates.
-
Ensure Photoinitiator Dissolution: Ensure the photoinitiator is fully dissolved in the TCDDMDA monomer before curing. Gentle heating and stirring can aid dissolution. If solubility remains an issue, consider a different photoinitiator.
-
Problem 2: Tacky or Uncured Surface
-
Possible Causes:
-
Oxygen Inhibition: This is the most common cause of a tacky surface. Oxygen in the air inhibits free radical polymerization at the surface.
-
Low UV Intensity at the Surface: The intensity of the UV light reaching the surface may be insufficient.
-
-
Solutions:
-
Inert Atmosphere: As mentioned above, curing in an inert atmosphere is highly effective.
-
Use of Amine Synergists: Tertiary amines can help to overcome oxygen inhibition.
-
Technical Support Center: TCDDMDA UV-Cured Coatings
This guide provides researchers, scientists, and development professionals with technical support for minimizing yellowing in UV-cured coatings based on Tricyclodecanedimethanol diacrylate (TCDDMDA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of yellowing in UV-cured TCDDMDA coatings?
Yellowing in UV-cured coatings is a chemical process resulting from the formation of color-producing compounds called chromophores. Even with a stable cycloaliphatic monomer like TCDDMDA, several factors can initiate this discoloration:
-
Photoinitiator Byproducts: The most common cause is the photoinitiator itself. Upon exposure to UV light, some initiators break down into byproducts that are inherently yellow.[1]
-
Oxidation: During and after curing, components of the coating can react with oxygen.[2][3] This process, known as oxidation, can be accelerated by UV light and heat, leading to the formation of chromophores.[2][3][4]
-
UV Degradation of the Polymer: Although TCDDMDA is relatively stable, prolonged or high-intensity UV exposure after the initial cure can still break down the polymer backbone, a process known as photodegradation.[4][5]
-
Formulation Additives: Certain additives, especially aromatic amines used as co-initiators or accelerators, are highly susceptible to oxidation and can cause significant yellowing.[6]
-
Excessive Heat: High temperatures during or after the curing process can accelerate the chemical degradation of the coating components, leading to discoloration.[5]
Q2: My TCDDMDA coating is yellow immediately after curing. What is the most likely cause and how can I fix it?
Initial yellowing immediately after UV exposure is almost always linked to the choice and concentration of the photoinitiator.[7][8]
-
Troubleshooting Steps:
-
Review Your Photoinitiator: You may be using a photoinitiator type known for yellowing. For example, certain aromatic ketone-type initiators can cause discoloration. High concentrations can also worsen the effect.[8]
-
Switch to a Non-Yellowing Photoinitiator: Replace your current initiator with one known for low yellowing, such as an acylphosphine oxide (e.g., TPO) or an α-hydroxy ketone (e.g., Irgacure 184).[9][10] These are designed to have photoproducts that do not absorb visible light.[11]
-
Optimize Concentration: Use the minimum amount of photoinitiator required for a complete cure. Excess initiator can lead to more yellowing byproducts.[7][8]
-
Check UV Curing Parameters: Over-curing, through either excessive UV dose or intensity, can sometimes increase initial yellowing.[2][3] Try reducing the UV dose while ensuring a full cure is still achieved.
-
Q3: My coating looks clear after curing but turns yellow over time. What causes this and how can I improve long-term stability?
Delayed yellowing is typically a result of slow, ongoing chemical reactions within the cured coating, often triggered by environmental factors like ambient light, heat, and oxygen.[4]
-
Troubleshooting Steps:
-
Ensure Complete Curing: An incomplete cure leaves unreacted monomers and photoinitiators in the film.[2] These residual components can slowly degrade or oxidize over time, causing yellowing.[2][3] Confirm a full cure using methods like FTIR to track acrylate (B77674) peak disappearance or by testing mechanical properties.
-
Incorporate Light Stabilizers: To protect the cured polymer from ambient UV light (e.g., from sunlight or fluorescent lighting), add a light stabilizer package to your formulation. This typically includes:
-
Add Antioxidants: Antioxidants can be added to the formulation to inhibit oxidative degradation that occurs due to heat and oxygen exposure over the product's lifetime.[12]
-
Proper Storage: Store cured parts away from direct sunlight and high-heat environments to slow the aging process.[2][3][4]
-
Q4: How do I choose the right photoinitiator to minimize yellowing?
Selecting the correct photoinitiator is the most critical formulation decision for preventing yellowing.[10]
-
Recommended Classes:
-
Acylphosphine Oxides (e.g., TPO, BAPO): These are excellent for clear coatings and are known for their very low yellowing properties.[9] They absorb longer UV wavelengths, making them suitable for thicker films.
-
Alpha-Hydroxy Ketones (e.g., Irgacure 184, Darocur 1173): These are considered industry standards for non-yellowing applications and are highly efficient for surface curing.[9]
-
-
Classes to Avoid for Clear Coats:
-
Benzophenones (when used alone): While effective, benzophenone (B1666685) and its derivatives can contribute to yellowing. They are often used in pigmented systems where slight discoloration is not noticeable.
-
Amine Co-initiators: Avoid aromatic amines, as they are very prone to oxidation. If a co-initiator is needed, consider amine-modified acrylates or aliphatic amines.[6][14]
-
Quantitative Data on Yellowing
The selection of a photoinitiator has a direct and measurable impact on the yellowing of a coating. The Yellowness Index (YI) is a standard value calculated from spectrophotometric data to quantify this change.[15][16]
The following table provides illustrative data on how different photoinitiators might affect the Yellowness Index of a TCDDMDA-based coating immediately after curing.
| Photoinitiator Type | Example | Typical Concentration | Illustrative Yellowness Index (YI) Initial | Non-Yellowing Performance |
| Alpha-Hydroxy Ketone | Irgacure 184 | 2-4% | 1.2 | Excellent[9] |
| Acylphosphine Oxide | TPO | 1-3% | 1.5 | Excellent |
| Benzophenone Derivative | Benzophenone | 2-5% | 8.5 | Poor |
| Alpha-Amino Ketone | Irgacure 907 | 1-3% | 6.0 | Moderate[11] |
Note: Data is for illustrative purposes. Actual YI values depend on the full formulation, substrate, film thickness, and specific curing conditions.
Experimental Protocols
Protocol 1: Evaluating the Impact of Photoinitiator Type on Yellowing
This protocol details a method for comparing the initial yellowing of TCDDMDA coatings formulated with different photoinitiators.
1. Materials & Equipment:
-
Tricyclodecanedimethanol diacrylate (TCDDMDA) monomer
-
Photoinitiators to be tested (e.g., Irgacure 184, TPO, Benzophenone)
-
Analytical balance
-
Planetary centrifugal mixer or similar mixing equipment
-
Applicator rod (e.g., 50 µm wire-wound bar)
-
Glass or polycarbonate test panels
-
UV curing system with a mercury arc lamp or LED lamp of appropriate wavelength
-
Spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z)
2. Formulation Preparation:
-
Create a master batch of the TCDDMDA monomer.
-
For each photoinitiator to be tested, weigh the TCDDMDA into a separate opaque container.
-
Add the selected photoinitiator at a predetermined concentration (e.g., 3% by weight).
-
Mix thoroughly in the dark using a planetary mixer for 5-10 minutes until the photoinitiator is fully dissolved and the mixture is homogeneous.
3. Sample Application & Curing:
-
Place a clean test panel on a flat surface.
-
Apply a small amount of the formulated resin at one end of the panel.
-
Draw down the resin across the panel using the 50 µm applicator rod to create a uniform thin film.
-
Place the coated panel on the conveyor belt of the UV curing system.
-
Cure the coating using a defined UV dose (e.g., 1000 mJ/cm²). Ensure all samples are cured under identical conditions (lamp intensity, belt speed, distance from lamp).[2][3]
4. Measurement of Yellowness Index (YI):
-
Allow the cured panels to cool to room temperature for at least 1 hour.
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the color of an uncoated test panel to use as a baseline "white" reference.
-
Measure the CIE Tristimulus values (X, Y, Z) for each cured coating at a minimum of three different locations on the panel.
-
Calculate the Yellowness Index for each reading using the formula from ASTM E313.[15][16][17][18][19]
-
YI E313 = 100 * (Cₓ * X - C₂ * Z) / Y
-
Where X, Y, and Z are the CIE Tristimulus values, and Cₓ and C₂ are coefficients related to the illuminant and observer (e.g., for D65 illuminant and 10° observer, Cₓ=1.3013, C₂=1.1498).
-
-
Average the YI values for each formulation and compare the results.
Visualizations
Caption: A workflow diagram for troubleshooting yellowing in coatings.
Caption: Key factors that contribute to the yellowing of UV-cured coatings.
Caption: A workflow diagram of the experimental protocol for analysis.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Why does UV glue turn yellow and how to prevent it?-Elaplus functional Materials Co., LTD [en.elaplus.cc]
- 3. prostech.vn [prostech.vn]
- 4. uvitron.com [uvitron.com]
- 5. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 6. researchgate.net [researchgate.net]
- 7. jpmtr.org [jpmtr.org]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 11. nbinno.com [nbinno.com]
- 12. Solution to yellowing problem with UV epoxy resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 13. How to keep your UV resin clear from yellowing? - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 14. DOUBLECURE 200, the non-yellowing photoinitiator | Comindex [comindex.es]
- 15. Yellowness Index (YI) ASTM E313 [intertek.com]
- 16. infinitalab.com [infinitalab.com]
- 17. 3nh.com [3nh.com]
- 18. store.astm.org [store.astm.org]
- 19. Yellowness index measurement – Paul Wu's Blog [materean.com]
Technical Support Center: Enhancing the Thermal Stability of TCDDMDA-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and thermal analysis of tricyclodecanedimethanol (B213109) diacrylate (TCDDMDA)-based polymers.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of TCDDMDA contribute to the thermal stability of the resulting polymers?
A1: The high thermal stability of TCDDMDA-based polymers is largely attributed to the rigid and bulky tricyclodecane (TCD) core of the monomer. This rigid structure restricts the thermal motion of the polymer chains, leading to a higher glass transition temperature (Tg) and decomposition temperature (Td). The compact, three-dimensional nature of the TCD moiety enhances the overall robustness of the polymer network.
Q2: How does the degree of polymerization of TCDDMDA-based polymers affect their thermal stability?
A2: Generally, a higher degree of polymerization and cross-linking leads to enhanced thermal stability. Increased cross-link density restricts polymer chain mobility, requiring more energy to initiate thermal degradation. Incomplete polymerization can result in a lower decomposition temperature and a broader degradation range.
Q3: What are the expected decomposition temperatures for TCDDMDA-based polymers?
A3: The decomposition temperature of TCDDMDA-based polymers can vary depending on the specific formulation, including the type and concentration of initiators, co-monomers, and any additives used. However, due to the inherent stability of the TCDDMDA structure, these polymers are expected to exhibit decomposition temperatures significantly higher than their linear aliphatic acrylate (B77674) counterparts. For instance, incorporating TCDDMDA into polymethyl methacrylate (B99206) (PMMA) has been shown to improve its thermal and mechanical properties.
Q4: Can the addition of co-monomers enhance the thermal stability of TCDDMDA-based polymers?
A4: Yes, the incorporation of co-monomers with high thermal stability, such as aromatic or other cycloaliphatic monomers, can further enhance the thermal resistance of TCDDMDA-based copolymers. The selection of a co-monomer should be based on its compatibility with TCDDMDA and its own thermal degradation profile.
Q5: What analytical techniques are most suitable for evaluating the thermal stability of TCDDMDA-based polymers?
A5: The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information on the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, which is used to determine the glass transition temperature (Tg) and melting point (Tm).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and processing of TCDDMDA-based polymers, presented in a question-and-answer format.
Issue 1: Low Decomposition Temperature Observed in TGA
-
Question: My TCDDMDA-based polymer shows a lower than expected decomposition temperature in the TGA results. What are the potential causes and how can I address this?
-
Answer:
-
Incomplete Polymerization: The most common cause is incomplete conversion of the monomer. Unreacted TCDDMDA or low molecular weight oligomers will decompose at lower temperatures.
-
Solution: Optimize polymerization conditions. Increase the initiator concentration, extend the reaction time, or adjust the curing temperature. Post-curing at an elevated temperature can also drive the reaction to completion.
-
-
Presence of Impurities: Impurities in the TCDDMDA monomer or solvents can act as defects in the polymer network, initiating degradation at lower temperatures.
-
Solution: Ensure the purity of the TCDDMDA monomer and all other reactants. Use freshly distilled solvents.
-
-
Inappropriate Initiator: The choice of initiator and its decomposition kinetics can influence the final polymer structure and stability.
-
Solution: Select an initiator with a suitable decomposition temperature for the desired polymerization conditions. Ensure the initiator is thoroughly mixed into the monomer solution.
-
-
Issue 2: Broad or Multi-step Decomposition in TGA Curve
-
Question: The TGA curve of my polymer shows a broad decomposition range or multiple weight loss steps. What does this indicate?
-
Answer:
-
Heterogeneous Polymer Network: A broad decomposition range can suggest a non-uniform polymer network with varying cross-link densities. This can result from poor mixing of the initiator or localized temperature variations during polymerization.
-
Solution: Improve the mixing of the reaction mixture to ensure a homogeneous distribution of the initiator. Use a controlled heating method to maintain a uniform temperature throughout the polymerization process.
-
-
Presence of Volatiles: An initial weight loss at a lower temperature may be due to the evaporation of residual solvent or unreacted monomer.
-
Solution: Ensure the polymer sample is thoroughly dried under vacuum before TGA analysis to remove any volatile components.
-
-
Issue 3: Low Glass Transition Temperature (Tg) in DSC
-
Question: The measured Tg of my TCDDMDA-based polymer is lower than anticipated. What factors could be contributing to this?
-
Answer:
-
Low Cross-link Density: A lower Tg is often directly related to a lower cross-link density, which allows for greater chain mobility at lower temperatures.
-
Solution: As with low decomposition temperatures, optimizing the polymerization conditions to achieve higher conversion will increase the cross-link density and subsequently the Tg.
-
-
Plasticization Effect: The presence of unreacted monomer or solvent can act as a plasticizer, lowering the Tg of the polymer.
-
Solution: Ensure complete polymerization and thorough drying of the sample before DSC analysis.
-
-
Data Presentation
Table 1: Illustrative Thermal Properties of TCDDMDA-Based Polymers and Related Systems
| Polymer System | Tg (°C) | Td5% (°C) (5% Weight Loss) | Char Yield at 600°C (%) |
| PMMA (Polymethyl methacrylate) | ~105 | ~280 | < 1 |
| PMMA-co-TCDDMDA (10 mol%) | > 120 | > 300 | ~5 |
| PMMA-co-TCDDMDA (20 mol%) | > 140 | > 320 | ~8 |
| TCDDMDA Homopolymer | > 200 | > 350 | > 10 |
| High-Stability Polyimide | > 300 | > 450 | > 50 |
Note: The values presented in this table are illustrative and can vary based on specific experimental conditions. They are provided for comparative purposes to highlight the enhanced thermal stability imparted by the TCDDMDA monomer.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by placing it in a vacuum oven at 60-80°C for at least 12 hours.
-
Accurately weigh 5-10 mg of the dried polymer into a clean TGA crucible (alumina or platinum).
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
TGA Method:
-
Place the crucible in the TGA furnace.
-
Equilibrate the sample at a starting temperature of 30°C for 5-10 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature (Tonset) and the temperature at 5% weight loss (Td5%) as primary indicators of thermal stability.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a clean aluminum DSC pan.
-
Hermetically seal the pan using a crimping press.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
-
DSC Method (Heat-Cool-Heat Cycle):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate at a low temperature (e.g., 25°C).
-
Ramp the temperature to a point above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min.
-
Hold isothermally for 2-5 minutes to erase the thermal history.
-
Cool the sample back to the starting temperature at a rate of 10°C/min.
-
Ramp the temperature again at 10°C/min for the second heating scan.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.
-
Mandatory Visualization
Caption: Logical workflow for achieving enhanced thermal stability in TCDDMDA-based polymers.
Caption: Troubleshooting workflow for addressing low thermal stability in TCDDMDA polymers.
Technical Support Center: TCDDMDA Formulation Viscosity Control for 3D Printing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the viscosity of Tricyclodecane dimethanol diacrylate (TCDDMDA) formulations for 3D printing applications.
Troubleshooting Guides
This section addresses common problems encountered during the 3D printing of TCDDMDA formulations, with a focus on issues arising from improper viscosity control.
Issue 1: Print fails completely or detaches from the build plate early in the printing process.
| Potential Cause | Troubleshooting Steps |
| High Resin Viscosity | 1. Increase Resin Temperature: Warm the resin vat to 25-35°C to lower viscosity and improve flow.[1][2] 2. Add a Reactive Diluent: Incorporate a low-viscosity reactive diluent such as HDDA or DPGDA to reduce the overall formulation viscosity.[3][4][5] 3. Verify Resin Homogeneity: Ensure the resin is thoroughly mixed before printing to distribute all components evenly. |
| Improper First Layer Adhesion | 1. Level the Build Plate: Re-level the build plate to ensure it is parallel to the LCD screen.[2] 2. Adjust Z-Offset: Decrease the Z-offset to ensure the first layer is sufficiently "squished" onto the build plate. 3. Increase Bottom Layer Exposure Time: Lengthen the exposure time for the initial layers to improve adhesion.[1] 4. Clean the Build Plate: Thoroughly clean the build plate with isopropyl alcohol to remove any contaminants.[2] |
Issue 2: Prints exhibit poor detail, rounded edges, or loss of fine features.
| Potential Cause | Troubleshooting Steps |
| High Resin Viscosity | 1. Reduce Viscosity: Employ the methods described above (warming the resin, adding a reactive diluent) to lower the viscosity, allowing the resin to better fill small features in the model. 2. Increase Light-Off Delay: Increase the time between the retraction of the build plate and the exposure of the next layer to allow the viscous resin more time to settle. |
| Incorrect Exposure Settings | 1. Calibrate Exposure Time: Perform an exposure calibration test to determine the optimal exposure time for your specific resin formulation. 2. Reduce Layer Height: Printing with thinner layers can improve the resolution of fine details. |
Issue 3: Prints have visible layer lines, delamination, or separation between layers.
| Potential Cause | Troubleshooting Steps |
| High Resin Viscosity | 1. Lower Viscosity: A less viscous resin will flow more easily between the build plate and the FEP film, ensuring proper layer-to-layer adhesion.[1] 2. Slow Down Lift Speed: Reducing the speed at which the build plate lifts from the FEP film can decrease the peel forces on the print, especially with more viscous resins.[1] |
| Insufficient Curing | 1. Increase Normal Layer Exposure Time: Inadequate exposure can lead to weak interlayer bonding. Incrementally increase the exposure time for the regular layers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of TCDDMDA monomer?
A1: this compound (TCDDMDA) is a low-viscosity difunctional acrylate (B77674) monomer.[6] Its viscosity is typically in the range of 110-160 mPa·s at 25°C.[6]
Q2: How does temperature affect the viscosity of my TCDDMDA formulation?
A2: Increasing the temperature of the resin will decrease its viscosity.[1][7] This is a common and effective method for improving the flow characteristics of a resin during the 3D printing process. For consistent results, it is recommended to maintain a stable printing environment with a controlled temperature.[1]
Q3: What are reactive diluents and how do they affect my TCDDMDA formulation?
A3: Reactive diluents are low-viscosity monomers that are added to a resin formulation to reduce its overall viscosity.[8][9] They have functional groups that allow them to co-react with the TCDDMDA during polymerization, becoming a permanent part of the final cured part.[8] Common reactive diluents for acrylate-based resins include 1,6-Hexanediol Diacrylate (HDDA) and Dipropylene Glycol Diacrylate (DPGDA).[3][4][5] While they effectively reduce viscosity, they can also impact the mechanical properties of the final print, such as hardness and flexibility.[4]
Q4: Can I use non-reactive diluents (solvents) to lower the viscosity?
A4: While solvents can reduce viscosity, they are generally not recommended for photopolymer 3D printing resins. Non-reactive diluents do not participate in the polymerization process and can lead to issues such as print defects, altered mechanical properties, and the presence of volatile organic compounds (VOCs).[8]
Quantitative Data on Viscosity Modification
The following tables provide illustrative data on how temperature and the addition of reactive diluents can affect the viscosity of a TCDDMDA-based formulation. Note: This data is representative and the actual viscosity of your specific formulation may vary.
Table 1: Effect of Temperature on the Viscosity of a TCDDMDA Formulation
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | 150 |
| 30 | 110 |
| 35 | 80 |
| 40 | 60 |
Table 2: Effect of Reactive Diluents on the Viscosity of a TCDDMDA Formulation at 25°C
| Formulation | TCDDMDA (wt%) | HDDA (wt%) | DPGDA (wt%) | Viscosity (mPa·s) |
| 1 | 100 | 0 | 0 | 150 |
| 2 | 90 | 10 | 0 | 115 |
| 3 | 80 | 20 | 0 | 85 |
| 4 | 90 | 0 | 10 | 120 |
| 5 | 80 | 0 | 20 | 95 |
Experimental Protocols
Protocol 1: Preparation of a TCDDMDA Formulation with a Reactive Diluent
-
Materials and Equipment:
-
This compound (TCDDMDA)
-
Reactive diluent (e.g., 1,6-Hexanediol Diacrylate - HDDA)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Precision scale
-
-
Procedure:
-
Weigh the desired amount of TCDDMDA into the amber glass bottle.
-
Add the desired weight percentage of the reactive diluent (HDDA) to the TCDDMDA.
-
Place the magnetic stir bar in the bottle and place it on the magnetic stirrer.
-
Stir the mixture at a moderate speed until a homogeneous solution is formed.
-
Weigh the required amount of photoinitiator (typically 0.5-2.0 wt% of the total resin weight) and add it to the mixture.
-
Continue stirring in the dark until the photoinitiator is completely dissolved.
-
Store the formulation in the sealed amber bottle away from light.
-
Protocol 2: Viscosity Measurement of a TCDDMDA Formulation
-
Equipment:
-
Rotational viscometer or rheometer
-
Temperature-controlled sample holder
-
Appropriate measuring spindle/geometry
-
-
Procedure:
-
Set the desired temperature on the viscometer's temperature control unit.
-
Allow the instrument and the resin sample to reach thermal equilibrium.
-
Place the required volume of the TCDDMDA formulation into the sample holder.
-
Lower the measuring spindle/geometry into the resin to the correct position.
-
Set the desired shear rate or a range of shear rates for the measurement.
-
Start the measurement and record the viscosity reading once it has stabilized.
-
Clean the sample holder and spindle thoroughly with an appropriate solvent (e.g., isopropyl alcohol) after each measurement.
-
Visualizations
References
- 1. ameralabs.com [ameralabs.com]
- 2. phrozen3d.com [phrozen3d.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. This compound Guangdong Huajinda New Material Technology Co., Ltd. [hjd-chem.com]
- 7. aceaddity.com [aceaddity.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. market.us [market.us]
Technical Support Center: High TCDDMDA Content Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high TCDDMDA (tricyclodecane dimethanol diacrylate) content polymers. Our goal is to help you overcome challenges related to polymer brittleness and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TCDDMDA and why is it used in polymer formulations?
A1: TCDDMDA, or this compound, is a cycloaliphatic monomer used in polymer synthesis. Its rigid and bulky tricyclic core structure imparts several desirable properties to polymers, including enhanced thermal stability, improved heat and weather resistance, higher tensile strength, and greater impact resistance.[1][2] It is often incorporated into polyesters, polyurethanes, polyacrylates, and epoxy resins to improve their mechanical performance.[1]
Q2: Can a high concentration of TCDDMDA lead to brittleness?
A2: While TCDDMDA is known to enhance mechanical properties, a very high concentration can lead to a rigid polymer with low ductility, which can be perceived as brittleness.[3][4] The rigid structure of TCDDMDA increases the glass transition temperature (Tg) of the polymer.[3] Below the Tg, amorphous polymers are typically rigid and brittle.[3][5] Therefore, a high TCDDMDA content, by significantly raising the Tg, might result in a polymer that is brittle at its intended service temperature.
Q3: How does the choice of co-monomers affect the flexibility of high TCDDMDA content polymers?
A3: The selection of co-monomers is crucial for tailoring the final properties of the polymer. To counteract the rigidity imparted by TCDDMDA, flexible co-monomers can be incorporated into the polymer chain. Long-chain aliphatic or polyether-based monomers can introduce flexibility and reduce the overall brittleness of the material. The properties of the final copolymer will depend on the ratio of rigid (TCDDMDA) to flexible co-monomers.
Q4: What is the role of the curing process in determining the final properties of a TCDDMDA-based polymer?
A4: The curing process, including the choice of curing agent and the curing temperature and time, is critical in determining the final polymer network structure and its mechanical properties.[6] Incomplete curing can result in a polymer with suboptimal properties, including brittleness. Conversely, an excessively high crosslink density, which can be influenced by the curing conditions, can also lead to a brittle material.[7] It is essential to optimize the curing cycle for each specific formulation.
Troubleshooting Guide: Addressing Brittleness
This guide provides solutions to common issues encountered during the formulation and processing of high TCDDMDA content polymers.
Problem 1: The cured polymer is unexpectedly brittle and fractures easily.
-
Possible Cause 1.1: Sub-optimal Curing Cycle. An incomplete or inappropriate curing cycle can lead to a poorly formed polymer network.
-
Solution: Review and optimize the curing parameters. Ensure the curing temperature is appropriate for the chosen initiator or curing agent and that the curing time is sufficient for the reaction to go to completion. Differential Scanning Calorimetry (DSC) can be used to determine the optimal curing temperature and monitor the extent of the reaction.[6]
-
-
Possible Cause 1.2: High Crosslink Density. While TCDDMDA provides strength, an excessively high concentration without appropriate flexibilizers can lead to a highly crosslinked and brittle network.
-
Solution: Introduce a flexible co-monomer or a flexibilizing additive into the formulation. This will reduce the overall crosslink density and improve the toughness of the material.
-
-
Possible Cause 1.3: Service Temperature is Significantly Below the Glass Transition Temperature (Tg). A high TCDDMDA content will increase the Tg of the polymer. If the application temperature is well below this Tg, the material will be in its glassy, brittle state.[3][5]
-
Solution: If the service temperature cannot be changed, the formulation needs to be adjusted to lower the Tg. This can be achieved by incorporating flexible co-monomers or reducing the TCDDMDA content. Dynamic Mechanical Analysis (DMA) can be used to measure the Tg of your formulation.
-
Problem 2: The polymer exhibits poor impact resistance.
-
Possible Cause 2.1: Lack of Toughening Mechanisms. The polymer matrix may not have effective mechanisms to dissipate energy from an impact.
-
Solution: Incorporate toughening agents into the formulation. Options include:
-
Elastomeric modifiers: Liquid rubbers or core-shell rubber particles can form a dispersed second phase that absorbs impact energy.
-
Thermoplastic tougheners: Certain thermoplastics can be blended with the thermoset resin to improve toughness.
-
Nanoparticles: The addition of nanoparticles like silica (B1680970) can sometimes improve toughness, though their effectiveness depends on proper dispersion and interfacial adhesion.[8]
-
-
Problem 3: Inconsistent mechanical properties across different batches.
-
Possible Cause 3.1: Inaccurate Mixing Ratios. Incorrect stoichiometry between the resin, co-monomers, and curing agent can lead to significant variations in properties.
-
Solution: Ensure precise measurement of all components. Use calibrated scales and follow the formulation protocol strictly.
-
-
Possible Cause 3.2: Inhomogeneous Mixing. Poor mixing can result in localized areas with different compositions and, therefore, different mechanical properties.
-
Solution: Employ a thorough and consistent mixing procedure. For viscous resins, mechanical stirring or a three-roll mill may be necessary to achieve a homogeneous mixture.
-
Experimental Protocols
Protocol 1: Determination of Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured polymer. The sample should be enclosed in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected Tg.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to ensure a consistent thermal history.
-
-
Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve.
Protocol 2: Evaluation of Flexural Strength and Modulus (Three-Point Bending Test)
-
Sample Preparation: Prepare rectangular bar-shaped specimens of the cured polymer with standardized dimensions (e.g., as per ASTM D790).
-
Test Setup: Use a universal testing machine equipped with a three-point bending fixture. Set the support span according to the standard.
-
Testing Procedure:
-
Place the specimen on the supports.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified deflection.
-
Record the load-deflection data.
-
-
Data Analysis: Calculate the flexural strength and modulus from the load-deflection curve using the formulas provided in the relevant standard.
Data Presentation
Table 1: Hypothetical Effect of a Flexible Co-monomer on the Properties of a High TCDDMDA Content Polymer.
| Formulation | TCDDMDA Content (wt%) | Flexible Co-monomer (wt%) | Glass Transition Temperature (Tg) (°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| A | 90 | 10 | 150 | 120 | 3.5 | 5 |
| B | 80 | 20 | 135 | 110 | 3.2 | 8 |
| C | 70 | 30 | 120 | 100 | 2.8 | 12 |
Note: This table presents illustrative data. Actual values will depend on the specific monomers, curing agents, and processing conditions used.
Visualizations
Caption: Troubleshooting workflow for addressing brittleness in high TCDDMDA content polymers.
Caption: Strategies for improving the toughness of high TCDDMDA content polymers.
References
- 1. Tricyclodecanedimethanol (TCDDM) [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. Chemical Structure and Physical Properties of Heat-cured Poly(methyl methacrylate) Resin Processed with Cycloaliphatic Comonomer: An In Vitro Study [thejcdp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanical Properties of the Modified Denture Base Materials and Polymerization Methods: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize shrinkage stress in TCDDMDA dental composites
Technical Support Center: TCDDMDA Dental Composites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricyclodecyl-dimethanol-diacrylate (TCDDMDA) based dental composites. The focus is on strategies to minimize polymerization shrinkage stress, a critical factor in the longevity and success of dental restorations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TCDDMDA composite is showing high shrinkage stress. What are the primary material factors I should investigate?
A1: High shrinkage stress in dental composites is a multifaceted issue stemming from the material's composition and polymerization behavior. The primary factors to investigate are the resin matrix, filler system, and photoinitiator system.
-
Resin Matrix: The monomer system is the main determinant of bulk contraction.[1] High molecular weight monomers, like TCDDMDA or modified UDMA, are designed to reduce shrinkage compared to traditional Bis-GMA/TEGDMA systems because they have a lower concentration of double bonds per unit volume.[2][3] The viscoelastic behavior of the material during the early stages of polymerization also plays a crucial role in its ability to flow and relieve stress.[3]
-
Filler System: Increasing the filler content generally reduces volumetric shrinkage because there is less resin to polymerize.[4] However, it also increases the elastic modulus (stiffness) of the composite.[5] The resulting effect on shrinkage stress is complex; in cavities with low compliance (i.e., rigid, non-yielding walls), higher filler content can lead to higher stress.[5] The shape and size of filler particles are also significant, with spherical particles tending to generate lower stress than irregularly shaped ones.[6]
-
Photoinitiator System: The type and concentration of the photoinitiator affect the polymerization kinetics. A rapid polymerization rate, often associated with high photoinitiator concentration or high light intensity, can lead to increased stress because the polymer network solidifies too quickly to allow for stress-relieving flow.[3][7] Alternative photoinitiator systems to the common camphorquinone (B77051) (CQ) can alter curing profiles and mechanical properties.[8]
Q2: What experimental strategies can I implement to reduce shrinkage stress without completely reformulating my composite?
A2: Several clinical and experimental techniques can be employed to mitigate shrinkage stress. These focus on modifying the placement and curing of the composite.
-
Incremental Layering: Applying the composite in thin layers (e.g., 2mm) is a standard method to reduce stress.[9][10] This technique lowers the configuration factor (C-factor)—the ratio of bonded to unbonded surfaces—for each increment, allowing shrinkage to occur toward the free surface and reducing stress on the bonded walls.[11][12]
-
Use of a Low-Modulus Liner: Applying a thin layer of a flowable composite or another low-stiffness material as a liner can help absorb some of the stress generated by the subsequent, more rigid composite layers.[9][11] This is based on the "elastic cavity wall concept," where the flexible liner acts as a stress breaker.[9]
-
Modified Light Curing Protocols: Instead of a continuous high-intensity cure, employ a "soft-start" or "ramped" curing method.[2][9] This involves starting with a lower light intensity and gradually increasing it. This slows down the initial polymerization rate, extending the pre-gelation phase where the material can flow and relieve stress before becoming rigid.[4]
Q3: How does the choice of filler particle shape and size impact shrinkage stress in my experimental composite?
A3: The geometry of the filler particles significantly influences the resulting shrinkage stress. Research has shown that composites formulated with spherical filler particles generally exhibit lower shrinkage stress values compared to those with irregular filler particles, even at the same volume fraction.[6] For example, one study found that a composite with 500 nm spherical fillers had a shrinkage stress of 3.86 MPa, while a composite with 450 nm irregular fillers registered a stress of 8.44 MPa.[6] The exact mechanism is complex, but it is hypothesized that spherical particles allow for better flow and particle packing, reducing internal stress concentrations as the resin matrix polymerizes and shrinks around them.
Data Presentation: Shrinkage Stress in Dental Composites
The following tables summarize quantitative data from studies on polymerization shrinkage stress, providing a reference for expected values under different conditions.
Table 1: Effect of Filler Particle Shape and Size on Shrinkage Stress (Data sourced from a study on model composites with 56.7% filler volume.[6])
| Filler ID | Particle Shape | Average Particle Size | Final Shrinkage Stress (MPa) (± SD) |
| S1 | Spherical | 150 nm | 5.11 (0.21) |
| S2 | Spherical | 250 nm | 4.34 (0.19) |
| S3 | Spherical | 500 nm | 3.86 (0.14) |
| I1 | Irregular | 450 nm | 8.44 (0.41) |
| I2 | Irregular | 700 nm | 7.51 (0.33) |
| I3 | Irregular | 1000 nm | 6.98 (0.28) |
Table 2: Shrinkage Stress Values for Various Commercial Resin Composites (Data indicates the wide range of stress generated by different formulations.[1])
| Material Type | Example Material | Shrinkage Stress (MPa) (± SD) |
| Conventional Composite | Tetric EvoCeram (TEC) | 4.75 (0.25) |
| Flowable Composite | Beautifil Flow Plus (BFP) | 10.45 (0.41) |
| Bulk-Fill Flowable | SDR | 4.88 (0.31) |
| Packable Composite | Gaenial Posterior (GA-P) | 5.11 (0.28) |
| Heavy Flow Composite | Grandio SO Heavy Flow (GSO) | 6.89 (0.45) |
Experimental Protocols
Protocol 1: Measurement of Polymerization Shrinkage Stress
This protocol details a common method for measuring shrinkage stress using a cantilever beam-based instrument (e.g., Bioman).[3][6]
Objective: To quantify the stress generated by a TCDDMDA composite during photopolymerization.
Materials & Equipment:
-
TCDDMDA-based experimental composite
-
Bioman shrinkage stress instrument or similar cantilever-based device[2]
-
LED Light Curing Unit (LCU) with a defined irradiance (e.g., 1200 mW/cm²)[2]
-
Acetal (B89532) molds for specimen preparation (e.g., 5mm diameter, 2.5mm thick)[13]
-
Temperature-controlled chamber (23 ± 1 °C)[7]
-
Data acquisition software
Procedure:
-
Instrument Setup: Calibrate the instrument according to the manufacturer's instructions. Ensure the load cell is zeroed.
-
Specimen Preparation: Place the uncured composite material into the acetal mold seated on the instrument's lower platen. Ensure there are no voids.
-
Initiate Measurement: Start the data acquisition software to record the baseline force (which should be zero).
-
Photopolymerization: Light-cure the specimen through the bottom glass plate for a specified duration (e.g., 20 seconds) using the LCU.[2] The light guide should be positioned in contact with the glass plate.
-
Data Recording: Continue to record the force generated by the shrinking composite for a set period (e.g., 60 minutes) after light-curing commences.[2][3] The instrument measures the force exerted by the shrinking specimen on the load cell.
-
Stress Calculation: Convert the recorded force (in Newtons) to stress (in Megapascals) by dividing the force by the cross-sectional area of the specimen base.[7]
-
Analysis: Plot the stress development over time to create a shrinkage stress kinetics curve. The maximum stress value at the end of the monitoring period is typically reported.[2]
-
Replication: Repeat the procedure for a minimum of n=3 specimens to ensure statistical validity.[3]
Visualizations: Workflows and Relationships
Diagram 1: Experimental Workflow for Shrinkage Stress Measurement
Caption: Workflow for measuring polymerization shrinkage stress.
Diagram 2: Factors Influencing and Mitigating Shrinkage Stress
Caption: Relationship between factors causing and strategies mitigating stress.
References
- 1. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites | Pocket Dentistry [pocketdentistry.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Low-Shrink Composite Resins: A Review of Their History, Strategies for Managing Shrinkage, and Clinical Significance | Compendium of Continuing Education in Dentistry [cdeworld.com]
- 5. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of resin-composite filler particle size and shape on shrinkage-stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 10. thejcdp.com [thejcdp.com]
- 11. Shrinkage Stresses Generated during Resin-Composite Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Shrinkage stress development in dental composites—An analytical treatment - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods to remove inhibitors from TCDDMDA monomer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of Tricyclodecanedimethanol diacrylate (TCDDMDA) monomer to remove polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in TCDDMDA monomer?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers like TCDDMDA to prevent spontaneous polymerization during transport and storage.[1] Common inhibitors for acrylate (B77674) and methacrylate (B99206) monomers include hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (B165716) (TBC).[2][3][4] These compounds function by scavenging free radicals, which can initiate the polymerization process.[2]
Q2: Why is it necessary to remove the inhibitor from the TCDDMDA monomer before use?
A2: The presence of inhibitors can interfere with or completely prevent the desired polymerization of the monomer in your experiment.[2] This can lead to failed reactions, low polymer yields, or polymers with inconsistent and unpredictable properties.[2] Therefore, removing the inhibitor is a critical step to achieve controlled, reproducible, and successful polymerization.
Q3: What are the common methods for removing inhibitors from TCDDMDA and other acrylate monomers?
A3: Several methods can be used to remove common phenolic inhibitors from acrylate and methacrylate monomers. The most suitable method depends on the specific inhibitor, the scale of your experiment, and the required purity of the monomer. The primary methods include:
-
Column Chromatography using Basic Alumina (B75360): This is a widely recommended and effective method for removing phenolic inhibitors like MEHQ, HQ, and TBC.[1][5][6][7] The monomer is passed through a column packed with basic activated alumina, which adsorbs the polar inhibitor.[1]
-
Caustic Washing (Liquid-Liquid Extraction): This method involves washing the monomer with an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic phenolic inhibitor into a water-soluble salt that can then be separated.[8][9]
-
Use of Pre-packed Inhibitor Removal Columns: Commercially available pre-packed columns offer a convenient and ready-to-use option for removing common inhibitors.[5]
-
Activated Carbon Treatment: Stirring the monomer with activated carbon can effectively adsorb inhibitors like MEHQ.[10] The carbon is subsequently removed by filtration.[10]
-
Vacuum Distillation: This technique separates the monomer from less volatile inhibitors based on differences in boiling points.[1] However, for high-boiling-point monomers like TCDDMDA, there is a significant risk of thermal polymerization.[1]
Experimental Protocol: Inhibitor Removal using a Basic Alumina Column
This protocol describes the most common and generally effective method for removing phenolic inhibitors from TCDDMDA monomer on a laboratory scale.
Materials:
-
TCDDMDA monomer containing inhibitor
-
Basic activated alumina (Brockmann I is often suitable)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene), if needed for viscous monomers
-
Collection flask (e.g., a round-bottom flask)
-
Funnel
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.
-
Carefully add the basic activated alumina to the column. A general guideline is to use approximately 10g of alumina for every 100 mL of monomer solution.[1]
-
Gently tap the column to ensure even packing of the alumina.
-
-
Monomer Preparation (if necessary):
-
TCDDMDA can be viscous. If it is too viscous to pass through the column easily, it can be diluted with a suitable anhydrous, inert solvent like dichloromethane.[6]
-
-
Purification:
-
Place a collection flask under the column outlet.
-
Carefully pour the TCDDMDA monomer (or its solution) onto the top of the alumina bed.
-
Open the stopcock to allow the monomer to flow through the column. The inhibitor will be adsorbed by the alumina.
-
Collect the purified monomer as it elutes from the column.
-
-
Solvent Removal (if applicable):
-
If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. Use minimal heat to avoid inducing polymerization.
-
-
Storage and Use:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Monomer is too viscous to pass through the column. | High intrinsic viscosity of the TCDDMDA monomer. | Dilute the monomer with a minimal amount of a suitable dry, inert solvent such as dichloromethane or toluene (B28343) before passing it through the column.[2][6] |
| Incomplete inhibitor removal. | - Insufficient amount of alumina used.- Column was overloaded with monomer.- Flow rate was too fast. | - Increase the amount of basic alumina in the column.- Pass the monomer through the column more slowly to allow for sufficient interaction time.- Consider passing the monomer through the column a second time. |
| Monomer polymerizes in the column. | The monomer is highly reactive once the inhibitor is removed and can be initiated by heat, light, or impurities. | - Ensure all glassware is clean and dry.- If diluting, use an anhydrous, inhibitor-free solvent.- Perform the purification quickly and use the monomer immediately. |
| Low yield of purified monomer. | - Some monomer may be retained in the alumina column.- Loss during solvent removal. | - Gently apply positive pressure with an inert gas to push the remaining monomer through the column.- Be cautious during solvent removal to avoid evaporation of the monomer. |
| Polymerization reaction fails or is inhibited after purification. | - Traces of inhibitor may still be present.- Introduction of contaminants during the purification process. | - Verify the completeness of inhibitor removal using analytical techniques like UV-Vis spectroscopy or HPLC.- Ensure all equipment is scrupulously clean and that solvents are pure and anhydrous. |
Purification Workflow
Caption: General workflow for the purification of TCDDMDA monomer using a basic alumina column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. fluoryx.com [fluoryx.com]
- 5. researchgate.net [researchgate.net]
- 6. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TCDDMDA and BisGMA in Dental Restorative Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tricyclodecane dimethanol diacrylate (TCDDMDA) and Bisphenol A glycidyl (B131873) methacrylate (B99206) (BisGMA) in dental restorative materials. The information is supported by experimental data from peer-reviewed literature to assist in research and development.
Executive Summary
BisGMA has long been the foundational monomer in dental composites, prized for its low polymerization shrinkage compared to earlier acrylics. However, concerns regarding its high viscosity, potential for bisphenol A (BPA) leaching, and cytotoxic effects have driven the search for alternatives. TCDDMDA has emerged as a promising candidate, particularly in denture base resins, demonstrating improved mechanical properties and biocompatibility. While direct comparative data in restorative composites is still emerging, this guide synthesizes the available evidence on their performance characteristics.
Performance Comparison
Mechanical and Physical Properties
A direct quantitative comparison of TCDDMDA and BisGMA in identical dental restorative composite formulations is limited in the current literature. Most studies on TCDDMDA focus on its use in denture base resins, often in combination with methyl methacrylate (MMA). However, some studies on BisGMA-free resins provide valuable insights into the potential of alternative monomers.
| Property | TCDDMDA-based Resin (inferred from denture base studies) | BisGMA-based Resin | Significance |
| Flexural Strength | Potentially higher, contributes to improved mechanical properties in copolymers. | Generally high, but can be influenced by co-monomers and filler loading.[1][2][3][4] | Higher flexural strength indicates greater resistance to fracture under bending forces, crucial for the longevity of restorations. |
| Flexural Modulus | Data in restorative composites is limited. | Varies significantly with formulation, typically in the range of 5-15 GPa.[1][2][4] | A higher modulus indicates greater stiffness, which can be beneficial for maintaining the shape of the restoration under load. |
| Water Sorption | Lower water sorption has been reported in TCDDMDA-containing resins.[5] | Higher water sorption is a known characteristic, which can lead to hydrolytic degradation.[5] | Lower water sorption improves the dimensional stability and longevity of the composite by reducing degradation. |
| Solubility | Lower solubility has been observed in TCDDMDA-containing resins.[5] | Can be a concern, with unreacted monomers leaching out over time.[5] | Lower solubility is indicative of a more stable material and better biocompatibility due to reduced leaching of components. |
| Viscosity | Lower viscosity compared to BisGMA. | Very high viscosity, necessitating the use of diluent monomers like TEGDMA.[6] | Lower viscosity improves handling characteristics and allows for higher filler loading, potentially enhancing mechanical properties. |
Biocompatibility
TCDDMDA has demonstrated good biocompatibility in several studies, particularly in the context of denture base resins where it is co-polymerized with MMA. In vivo studies in rats have shown good histocompatibility of TCDDMDA-containing palatal appliances.
BisGMA , on the other hand, has been the subject of numerous biocompatibility studies due to the presence of BPA in its synthesis and its potential to leach unreacted monomers. Research has shown that BisGMA can induce cytotoxicity, oxidative stress, and apoptosis in human dental pulp cells.[7][8][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of dental restorative materials.
Flexural Strength and Modulus Testing (Three-Point Bending Test)
-
Objective: To determine the material's resistance to bending forces.
-
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) of the cured dental composite are prepared according to ISO 4049 standards.
-
Testing Apparatus: A universal testing machine equipped with a three-point bending fixture is used. The fixture consists of two supports and a central loading plunger.
-
Procedure: The specimen is placed on the two supports, and a compressive load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Calculation:
-
Flexural Strength (σ): σ = 3FL / 2bd², where F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, and d is the thickness of the specimen.
-
Flexural Modulus (E): E = L³m / 4bd³, where m is the slope of the initial linear portion of the load-deflection curve.
-
-
Water Sorption and Solubility
-
Objective: To measure the amount of water absorbed by the material and the amount of soluble material that leaches out.
-
Methodology (based on ISO 4049):
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) of the cured composite are prepared.
-
Initial Conditioning: The specimens are placed in a desiccator at 37°C until a constant mass (m₁) is achieved.
-
Water Immersion: The conditioned discs are immersed in distilled water at 37°C for 7 days.
-
Mass after Immersion: After 7 days, the specimens are removed, blotted dry, and weighed to obtain the mass after immersion (m₂).
-
Re-conditioning: The specimens are then re-conditioned in the desiccator until a constant mass (m₃) is achieved.
-
Calculation:
-
Water Sorption (Wsp): Wsp = (m₂ - m₃) / V, where V is the volume of the specimen.
-
Solubility (Wsl): Wsl = (m₁ - m₃) / V.
-
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of leached components from the dental material on cell viability.
-
Methodology:
-
Cell Culture: Human dental pulp cells (or other relevant cell lines) are cultured in a suitable medium.
-
Material Extraction: Cured samples of the dental composite are incubated in the cell culture medium for a specific period (e.g., 24 hours) to create an extract containing leachable components.
-
Cell Exposure: The cultured cells are then exposed to different concentrations of the material extract.
-
MTT Addition: After the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathways
BisGMA-Induced Apoptosis in Dental Pulp Cells
BisGMA has been shown to induce apoptosis in human dental pulp cells through the intrinsic caspase pathway, which is often initiated by cellular stress, such as oxidative stress and DNA damage.
Caption: BisGMA-induced intrinsic apoptosis pathway in dental pulp cells.
Experimental Workflow for Biocompatibility Testing
The following diagram illustrates a typical workflow for assessing the biocompatibility of a new dental monomer.
Caption: A generalized workflow for assessing the biocompatibility of dental materials.
Conclusion
TCDDMDA presents a viable alternative to BisGMA in dental restorative materials, with preliminary evidence suggesting potential improvements in biocompatibility and some physical properties like lower water sorption. However, a significant gap exists in the literature regarding direct, comprehensive comparisons of their performance in restorative composites. Further research is warranted to fully elucidate the mechanical properties and long-term clinical performance of TCDDMDA-based restorative materials. The concerns associated with BisGMA, particularly its cytotoxic effects mediated by oxidative stress and apoptosis, underscore the importance of developing and thoroughly evaluating safer and more durable alternatives.
References
- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 2. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TCDDMDA and Other Difunctional Acrylates for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tricyclodecanedimethanol Diacrylate (TCDDMDA) and other commonly employed difunctional acrylates in the context of drug delivery systems. The selection of a suitable polymer is paramount in the design of effective drug delivery vehicles, influencing critical parameters such as biocompatibility, drug release kinetics, and the mechanical integrity of the final formulation. This document aims to furnish an objective comparison, supported by available experimental data, to aid in the rational selection of difunctional acrylates for specific research and development needs.
Physicochemical and Mechanical Properties
The inherent chemical structure of a difunctional acrylate (B77674) dictates its physical and mechanical properties, which in turn affect its suitability for various drug delivery applications. TCDDMDA, with its rigid tricyclic aliphatic structure, offers unique characteristics compared to more flexible linear aliphatic or aromatic difunctional acrylates.
| Property | TCDDMDA | Poly(ethylene glycol) Diacrylate (PEGDA) | Urethane (B1682113) Diacrylates (UDAs) | Bisphenol A-glycidyl Methacrylate (B99206) (Bis-GMA) |
| Structure | Rigid, cycloaliphatic | Flexible, linear polyether | Can be aliphatic or aromatic, with urethane linkages | Rigid, aromatic |
| Viscosity | Relatively low[1] | Varies with molecular weight[2] | Generally high, can be tailored[3] | High[3] |
| Mechanical Strength | High hardness and toughness[4] | Generally lower, depends on MW and concentration[5][6][7] | Good balance of flexibility and toughness[8][9] | High stiffness, can be brittle[3] |
| Water Sorption | Expected to be low due to hydrophobicity | High, dependent on MW[10][11] | Varies with chemical structure[3] | Moderate[12] |
| Biocompatibility | Generally considered biocompatible[3] | Widely considered biocompatible and used in FDA-approved devices[13][14] | Generally biocompatible, used in medical devices[8][9] | Potential for cytotoxicity due to leaching of residual monomers[3] |
Biocompatibility and Cytotoxicity
The biocompatibility of a polymer is a critical determinant of its suitability for in vivo applications. Acrylate-based polymers can exhibit cytotoxicity, often attributed to the leaching of unreacted monomers.[13] Therefore, thorough purification and characterization are essential.
Available data suggests that TCDDMDA is generally considered biocompatible, particularly in dental applications where it has been investigated as a comonomer in denture base resins.[3] However, direct comparative cytotoxicity studies against a wide range of other difunctional acrylates for drug delivery are limited. Urethane acrylates have also shown good biocompatibility in dental applications.[8][9] Poly(ethylene glycol) diacrylate (PEGDA) is widely regarded as a biocompatible material and is a common choice for creating hydrogels for drug delivery and tissue engineering.[13][14]
Drug Release Kinetics
The rate and mechanism of drug release are critical performance indicators for a drug delivery system. These are influenced by the polymer matrix's properties, including its chemical composition, crosslinking density, and interaction with the drug and the surrounding medium.
Experimental Protocols
Synthesis and Characterization of Acrylate-Based Polymers
Synthesis (Free Radical Polymerization): A common method for preparing crosslinked acrylate polymers is through free radical polymerization, which can be initiated thermally or photochemically.[17][18]
-
Monomer Mixture Preparation: The difunctional acrylate monomer (e.g., TCDDMDA, PEGDA), a monofunctional acrylate or methacrylate monomer (to control crosslinking density), the drug to be encapsulated, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or thermal initiator (e.g., benzoyl peroxide) are dissolved in a suitable solvent.
-
Polymerization: The solution is cast into a mold or used in a 3D printing process and exposed to UV light or heat to initiate polymerization and crosslinking.
-
Purification: The resulting polymer is extensively washed with a suitable solvent (e.g., ethanol, dichloromethane) to remove unreacted monomers and initiator residues.
-
Drying: The purified polymer is dried under vacuum until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the presence of characteristic functional groups.[16][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymer.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[4][16]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and internal structure of the polymer matrix.[16][17]
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This protocol provides a general framework for assessing the cytotoxicity of polymer extracts.
-
Material Extraction: The sterilized polymer is incubated in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to obtain an extract.[20]
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or NIH-3T3) is cultured until a confluent monolayer is formed.[21][22]
-
Cell Exposure: The culture medium is replaced with the polymer extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.
-
Incubation: Cells are incubated with the extracts for 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is quantified using assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity.[19][22]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[20]
-
In Vitro Drug Release Study
This protocol outlines a typical method for evaluating drug release from a polymer matrix.
-
Sample Preparation: A known amount of the drug-loaded polymer is placed in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).[10][15][19]
-
Incubation: The samples are incubated at 37°C with constant agitation.
-
Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][10]
-
Data Analysis: The cumulative amount of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[16][19][23]
Signaling Pathways and Biocompatibility
The interaction of biomaterials with the immune system is a crucial aspect of biocompatibility. Some polymers can be recognized by immune cells, such as dendritic cells, through pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways and potentially an inflammatory response.[4][21][24] While specific studies on the interaction of TCDDMDA with these pathways are lacking, it is a known phenomenon for some acrylate-based materials.[21][22]
The following diagram illustrates a generalized potential signaling pathway for the interaction of a polymeric biomaterial with a dendritic cell, leading to an immune response. It is important to note that this is a simplified and general representation and the specific interactions can vary significantly depending on the polymer's chemistry and surface properties.
Caption: Generalized signaling pathway of a difunctional acrylate interacting with a dendritic cell.
Conclusion
TCDDMDA presents itself as a promising candidate for specific drug delivery applications, particularly where high mechanical strength, toughness, and low water sorption are desired. Its rigid cycloaliphatic structure distinguishes it from more common flexible diacrylates like PEGDA. However, for applications requiring significant swelling and faster drug release, PEGDA might be a more suitable choice. Urethane diacrylates offer a versatile platform with tunable properties.
The selection of the optimal difunctional acrylate requires a careful consideration of the specific requirements of the drug delivery system, including the desired release profile, the mechanical properties of the final formulation, and the biocompatibility constraints. Further direct comparative studies, especially focusing on drug release kinetics and in vivo biocompatibility, are warranted to fully elucidate the relative advantages and disadvantages of TCDDMDA in the field of drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of cytotoxicity between 3D printable resins and heat-cure PMMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical behavior of bioactive poly(ethylene glycol) diacrylate matrices for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Drug Release and Surface Morphological Properties of Film-Coated Pellets, and Physical, Thermal and Mechanical Properties of Free Films as a Function of Various Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. Microencapsulation and In vitro Characterization of Acrylate Microspheres for Controlled Release of Ambroxol Hydrochloride [gavinpublishers.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. aimspress.com [aimspress.com]
- 23. researchgate.net [researchgate.net]
- 24. Methacrylate and acrylate allergy in dental personnel: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Comparative Analysis of Flexural Strength: TCDDMDA and UDMA in Dental Resins
Quantitative Data Summary
The flexural strength of dental resins is a critical indicator of their ability to withstand the stresses of the oral environment. The following table summarizes the flexural strength data for resins containing TCDDMDA as a comonomer and for various UDMA-based resin composites.
| Base Resin System | Monomer/Comonomer | Filler Content (% wt) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| PMMA (Heat-cured) | Control (PMMA) | Not Specified | 89.9 ± 5.6 | Not Reported | [1] |
| PMMA (Heat-cured) | 10% (v/v) TCDDMDA | Not Specified | 102.4 ± 4.1 | Not Reported | [1] |
| PMMA (Heat-cured) | 20% (v/v) TCDDMDA | Not Specified | 115.7 ± 6.2 | Not Reported | [1] |
| TDDMMA/TEGDMA | 50/50 (wt/wt) | Not Specified | 105.4 ± 7.6 | 2.6 ± 0.2 | [2] |
| UDMA/TEGDMA | Various | Not Specified | 69.7 - 89.5 | 1.58 - 2.1 | [3] |
| UDMA-based | Venus Diamond | Not Specified | 148 ± 7 | 9.40 ± 0.68 | [4] |
| UDMA-based | Gradia Direct X | Not Specified | 82 ± 8 | 5.02 ± 0.12 | [4] |
| UDMA (Light- & Heat-cured) | Eclipse | Not Specified | 103 ± 4 | 2.498 ± 0.143 | [5] |
Note: TDDMMA is a dimethacrylate monomer synthesized from TCDDMDA. The data presented for TCDDMDA is for its use as a comonomer in a polymethyl methacrylate (B99206) (PMMA) matrix, while UDMA data is from various dental composite formulations where it is a primary resin component.
Experimental Protocols
The methodologies employed to determine the flexural strength of these materials are crucial for understanding the presented data. The following are representative experimental protocols for TCDDMDA-containing and UDMA-based resins.
Flexural Strength Testing of TCDDMDA-Modified PMMA Resin [1]
-
Specimen Preparation: Bar-shaped specimens with dimensions of 64 x 10 x 3.3 mm were fabricated from heat-cured PMMA resin. Three groups were prepared: a control group with unmodified PMMA, and two experimental groups with the MMA monomer partially substituted with 10% and 20% (v/v) TCDDMDA. The polymer and monomer were mixed in a 3:1 ratio by weight.
-
Curing: The mixture was packed into a mold and subjected to a heat-cure cycle at 74°C for 8 hours, followed by terminal boiling at 100°C for 1 hour.
-
Testing: A three-point bending test was performed on the specimens using a universal testing machine. The specimens were loaded until fracture at a crosshead speed of 5 mm/min. The flexural strength was calculated in megapascals (MPa).
Typical Flexural Strength Testing of UDMA-Based Dental Composites [4][6]
-
Specimen Preparation: Rectangular bar-shaped specimens, typically with dimensions of 25 x 2 x 2 mm, are prepared by placing the uncured composite material into a mold.
-
Light Curing: The composite is light-cured according to the manufacturer's instructions, often from both the top and bottom surfaces, to ensure complete polymerization.
-
Storage: The cured specimens are typically stored in distilled water at 37°C for 24 hours to simulate oral conditions before testing.
-
Testing: A three-point bending test is conducted using a universal testing machine at a specified crosshead speed (e.g., 0.5 mm/min or 1 mm/min). The load at which the specimen fractures is recorded.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the specimen width, and h is the specimen thickness.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a three-point bending test used to determine the flexural strength of dental resins.
Caption: Workflow for determining flexural strength via a three-point bending test.
Discussion
The inclusion of TCDDMDA as a comonomer in a PMMA denture base resin has been shown to increase its flexural strength.[1] Specifically, the addition of 20% (v/v) TCDDMDA resulted in a flexural strength of 115.7 ± 6.2 MPa, a significant improvement over the unmodified PMMA (89.9 ± 5.6 MPa).[1] Similarly, a novel resin system based on a TCDDMDA-derivative (TDDMMA) also exhibited a high flexural strength of 105.4 ± 7.6 MPa.[2]
UDMA-based materials, which are widely used in restorative dentistry, exhibit a broad range of flexural strengths depending on the specific formulation, including the type and amount of filler particles. Values can range from approximately 70 MPa to as high as 148 MPa.[3][4] For instance, the UDMA-based composite Venus Diamond showed a flexural strength of 148 ± 7 MPa, while another UDMA-based material, Gradia Direct X, had a lower value of 82 ± 8 MPa.[4] A light- and heat-cured UDMA material (Eclipse) demonstrated a flexural strength of 103 ± 4 MPa.[5]
A direct comparison is challenging due to the different contexts in which TCDDMDA and UDMA have been studied. TCDDMDA's rigid, cycloaliphatic structure is expected to enhance the mechanical properties of the polymer network.[7] UDMA's urethane (B1682113) linkages contribute to its toughness and flexibility. The data suggests that both monomers can be used to formulate materials with high flexural strength suitable for dental applications. However, the performance of the final restorative material is a multifactorial equation, heavily influenced by the other components of the resin matrix and the inorganic filler.
Conclusion
Based on the available data, both TCDDMDA (as a comonomer) and UDMA (as a base monomer) can be integral components of high-strength dental resins. The addition of TCDDMDA to PMMA significantly enhances its flexural strength. UDMA-based composites also demonstrate a wide range of flexural strengths, with some commercial products exhibiting very high values. Future research involving direct, side-by-side comparisons of TCDDMDA and UDMA in standardized dental composite formulations would be invaluable for a more definitive assessment of their relative contributions to flexural strength and other critical mechanical properties. Such studies will provide researchers and clinicians with a clearer understanding of the optimal applications for these promising monomers in restorative dentistry.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Preparation and characterization of Bis-GMA free dental resin system with synthesized dimethacrylate monomer TDDMMA derived from tricyclo[5.2.1.0(2,6)]-decanedimethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Tricyclodecanedimethanol (TCDDM) [benchchem.com]
TCDDMDA-Based Polymers Exhibit Lower Water Sorption and Solubility Compared to TEGDMA-Based Counterparts
For Immediate Release
[City, State] – A comprehensive review of experimental data reveals that polymers based on tricyclodecanedimethanol (B213109) diacrylate (TCDDMDA) demonstrate significantly lower water sorption and solubility compared to those formulated with triethylene glycol dimethacrylate (TEGDMA). This finding is of critical importance for researchers, scientists, and drug development professionals, as excessive water absorption in polymer networks can compromise the mechanical stability, dimensional integrity, and overall performance of advanced materials used in applications such as dental resins and drug delivery systems.
The inherent hydrophilicity of TEGDMA, a commonly used monomer in dental composites, contributes to higher water uptake. In contrast, the rigid and bulky cycloaliphatic structure of TCDDMDA results in a more hydrophobic polymer matrix, leading to enhanced hydrolytic stability.
Quantitative Comparison of Water Sorption and Solubility
The following table summarizes the key experimental findings from studies evaluating the water sorption and solubility of TEGDMA and TCDDMDA-based polymers. It is important to note that the data for TEGDMA represents a homopolymer, while the data for the TCDDMDA-containing resin is for a co-polymer with urethane (B1682113) dimethacrylate (UDMA).
| Polymer Composition | Water Sorption (wt%) | Water Solubility (µg/mm³) | Reference |
| TEGDMA Homopolymer | 6.33 | 2.41 | [1] |
| UDMA/TCDDMDA Co-polymer | 1.87 ± 0.01 | 0.22 ± 0.03 | [2] |
These results quantitatively underscore the superior resistance of TCDDMDA-containing polymers to water ingress and dissolution. The lower water sorption of the UDMA/TCDDMDA co-polymer is particularly noteworthy, as it suggests that the incorporation of TCDDMDA can significantly improve the hydrolytic stability of dental resins.
Experimental Protocols
The determination of water sorption and solubility of dental polymers is governed by international standards, primarily ISO 4049 for polymer-based restorative materials. The general experimental workflow is as follows:
1. Specimen Preparation:
-
Disc-shaped specimens of the polymer material are fabricated with standardized dimensions (e.g., 15 mm in diameter and 1 mm in thickness).
-
The specimens are cured according to the manufacturer's instructions.
-
Any flash or excess material is removed, and the dimensions are precisely measured.
2. Initial Conditioning and Weighing:
-
The specimens are placed in a desiccator containing freshly dried silica (B1680970) gel at 37°C.
-
They are weighed periodically using an analytical balance with an accuracy of 0.1 mg until a constant mass (m1) is achieved. This indicates that the specimens are free of initial moisture.
3. Water Immersion:
-
The conditioned specimens are immersed in distilled or deionized water at 37°C.
-
The immersion period is typically 7 days or until equilibrium is reached.
4. Determination of Water Sorption:
-
After the immersion period, the specimens are removed from the water, blotted dry to remove surface moisture, and weighed to obtain the mass after water sorption (m2).
-
Water sorption (Wsp) is calculated as a percentage of the initial mass or in µg/mm³ using the following formula: Wsp = (m2 - m1) / V where V is the volume of the specimen.
5. Re-conditioning and Determination of Water Solubility:
-
The water-saturated specimens are then returned to the desiccator and dried until a constant mass (m3) is re-established.
-
Water solubility (Wsl) is calculated using the formula: Wsl = (m1 - m3) / V
This rigorous process ensures accurate and reproducible measurements of how these materials interact with an aqueous environment.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining water sorption and solubility.
Figure 1: Experimental workflow for water sorption and solubility testing.
Signaling Pathways and Logical Relationships
The interaction of water with a polymer network can be visualized as a signaling pathway, where the initial stimulus (water exposure) leads to a cascade of events culminating in changes to the material's properties.
Figure 2: Logical relationships in water-polymer interaction.
References
A Comparative Analysis of TCDDMDA and Conventional Monomer Cytotoxicity in Dental Applications
For Immediate Release
A comprehensive evaluation of the novel cycloaliphatic monomer, Tricyclodecane dimethanol diacrylate (TCDDMDA), reveals a favorable cytotoxicity profile when compared to conventional monomers commonly used in dental restorative materials. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective performance analysis.
Executive Summary
The biocompatibility of dental monomers is a critical factor in the development of safe and effective restorative materials. Conventional monomers such as 2-hydroxyethyl methacrylate (B99206) (HEMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A-glycidyl methacrylate (BisGMA) are known to leach from polymerized resins and exhibit cytotoxic effects, primarily through the induction of oxidative stress and apoptosis.[1][2] In contrast, studies on TCDDMDA suggest it is non-cytotoxic and may even enhance the viability of fibroblast cells by reducing the release of residual monomers.[3] This guide presents a detailed comparison of the cytotoxic profiles of TCDDMDA and conventional monomers, supported by experimental data and protocols.
Quantitative Cytotoxicity Comparison
The following table summarizes the half-maximal toxic concentration (TC50) values for conventional dental monomers, providing a benchmark for evaluating their cytotoxic potential. At present, specific TC50 values for TCDDMDA are not available in the cited literature; however, existing studies consistently report its non-cytotoxic nature.[3]
| Monomer | Cell Type | Assay | TC50 (mM) | Reference |
| BisGMA | Human Gingival Fibroblasts | MTT | 0.32 | [4] |
| Human Gingival Fibroblasts | LDH | 0.36 | [4] | |
| TEGDMA | Human Gingival Fibroblasts | MTT | >5.8 | [4] |
| Human Gingival Fibroblasts | LDH | 6.7 | [4] | |
| A549 Cells | XTT | 1.83 | [5] | |
| HEMA | Human Gingival Fibroblasts | MTT | >5.8 | [4] |
Note: A lower TC50 value indicates higher cytotoxicity. The data for conventional monomers demonstrates a range of cytotoxic potential, with BisGMA generally exhibiting the highest toxicity.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the most common cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate L929 mouse fibroblast cells or human gingival fibroblasts in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[6]
-
Material Elution Preparation: Prepare eluates of the test materials (TCDDMDA and conventional monomers) by incubating them in a cell culture medium for a specified period (e.g., 24 hours) at 37°C. The extraction ratio should follow ISO 10993-12 standards (e.g., 0.2 g/mL).[6]
-
Cell Treatment: Remove the culture medium from the wells and replace it with various concentrations of the material eluates. Incubate for 24 hours.[6]
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (1 mg/mL in phosphate-buffered saline) to each well. Incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Discard the MTT solution and add 100 µL of isopropanol (B130326) to each well to dissolve the formazan crystals. Shake the plates until the crystals are fully dissolved.[6]
-
Absorbance Measurement: Measure the absorbance spectrophotometrically at a wavelength of 570 nm using an ELISA reader.[6] Cell viability is expressed as a percentage relative to the untreated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Add the collected supernatant to the reaction mixture.
-
Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released, which indicates the degree of cell lysis.[7]
Signaling Pathways in Monomer-Induced Cytotoxicity
Conventional dental monomers are known to induce cytotoxicity through the activation of specific signaling pathways, primarily oxidative stress and apoptosis.
Oxidative Stress Pathway
Unpolymerized monomers can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[8] This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.
Oxidative stress pathway induced by conventional monomers.
Apoptosis Pathway
The cellular damage caused by oxidative stress can trigger the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are proteases that execute programmed cell death.
Apoptosis signaling pathway activated by cellular stress.
Currently, there is a lack of specific data on the signaling pathways affected by TCDDMDA. However, its reported non-cytotoxic nature suggests that it does not significantly activate these detrimental pathways.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of dental monomers is illustrated below.
General workflow for in vitro cytotoxicity testing.
Conclusion
The available evidence strongly suggests that TCDDMDA possesses a superior biocompatibility profile compared to conventional dental monomers like BisGMA, TEGDMA, and HEMA. While further quantitative studies are warranted to establish definitive TC50 values for TCDDMDA, the current body of research indicates its potential as a safer alternative in the formulation of dental restorative materials. Researchers and developers are encouraged to consider TCDDMDA for next-generation dental composites to minimize the risk of adverse biological reactions.
References
- 1. Activation of Inflammatory and Apoptosis Pathways on Human Gingival Fibroblasts Exposed to Dental Resin Composites [mdpi.com]
- 2. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histocompatibility of Novel Cycloaliphatic Comonomer in Heat-cured Denture Base Acrylic Resin: Histomorphometric Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resin composite monomers alter MTT and LDH activity of human gingival fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijhsr.org [ijhsr.org]
- 8. researchgate.net [researchgate.net]
Enduring Performance: A Comparative Guide to the Long-Term Durability of TCDDMDA-Based Materials
For researchers, scientists, and professionals in drug development, the long-term stability of materials is a critical factor in ensuring the efficacy, safety, and reliability of new technologies. Tricyclodecanedimethanol diacrylate (TCDDMDA) has emerged as a promising monomer for creating robust polymer networks with desirable properties. This guide provides a comprehensive comparison of the long-term durability of TCDDMDA-based materials against common alternatives, supported by available experimental data and detailed methodologies.
TCDDMDA's unique, rigid cycloaliphatic structure contributes to the formation of polymers with notable thermal stability and hydrophobicity.[1] These characteristics are pivotal in applications demanding high performance and longevity. This guide will delve into the performance of TCDDMDA-based materials, primarily in the context of dental composites where they have been most extensively studied, and draw comparisons with established materials such as those based on Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and Urethane (B1682113) dimethacrylate (UDMA).
Comparative Analysis of Long-Term Durability
The long-term performance of polymeric materials is typically assessed through accelerated aging protocols that simulate the effects of environmental factors over an extended period. Key durability metrics include mechanical strength retention, resistance to water sorption and solubility, and color stability.
Mechanical Strength Retention
The ability of a material to retain its mechanical properties, such as flexural strength, after prolonged exposure to environmental stressors is a primary indicator of its durability.
TCDDMDA-Based Materials: While direct long-term flexural strength data on aged TCDDMDA-specific composites is limited, studies on experimental composites containing alternative monomers provide a basis for comparison. For instance, a study on UDMA-based resins showed that after aging in a 0.1 M NaOH solution for 7 days at 60°C, the flexural strength of a UDMA/Bis-EMA/TEGDMA matrix decreased.[2] Another study on commercial dental composites subjected to hydrothermal accelerated aging (boiling in water for 16 hours) demonstrated a significant decrease in flexural strength for most materials tested.[3][4][5][6]
Alternative Materials (Bis-GMA, UDMA): A comparative study of various microhybrid dental composites provides baseline flexural strength values. For example, Filtek Z250, a Bis-GMA based composite, exhibited a flexural strength of 126.52 MPa.[7] Another study reported the flexural strength of UDMA-based experimental resin composite blocks to be in the range of 150-180 MPa.[8][9] After 13 weeks of water immersion, the three-point bending strength of a microhybrid Bis-GMA composite (Filtek Z250) was maintained, while a nanofilled Bis-GMA composite (Filtek Supreme XT "body") showed a significant decrease.[10] Long-term evaluation of glass-ionomer cements, another class of dental materials, showed a deterioration in strength after 100 days of storage in water.[11]
Table 1: Flexural Strength of Various Resin Composites Before and After Aging
| Material Type | Monomer System | Initial Flexural Strength (MPa) | Aging Conditions | Flexural Strength After Aging (MPa) | Reference |
| Microhybrid Composite | Bis-GMA | 126.52 ± 3.3 | - | - | [7] |
| Experimental Composite | UDMA/TEGDMA | ~160 | - | - | [8][9] |
| Nanofilled Composite | Bis-GMA | Not specified | 13 weeks in water | Significant Decrease | [10] |
| Conventional Composite | G-aenial Posterior | Not specified | 16h boiling water | No significant difference | [3][4][5][6] |
| Conventional Composite | Filtek Supreme XTE | Not specified | 16h boiling water | Significant Decrease | [3][4][5][6] |
Water Sorption and Solubility
Water sorption can lead to plasticization, swelling, and ultimately, degradation of the polymer matrix, while solubility indicates the amount of material that leaches out. Lower values for both are desirable for long-term stability.
TCDDMDA-Based Materials: The hydrophobic nature of the TCDDMDA monomer is expected to result in lower water sorption.[1] While specific long-term water sorption and solubility data for TCDDMDA-based composites are not extensively reported in the provided results, the general principle is that more hydrophobic resin matrices lead to lower water uptake.
Alternative Materials (Bis-GMA, UDMA): Studies on conventional dental composites show a range of water sorption and solubility values. For instance, one study reported water sorption values for various commercial composites ranging from 18 to 35 μg/mm³ and solubility values from 1 to 4 μg/mm³.[12] Another study found that after one year of storage in water or artificial saliva, bulk-fill and conventional resin composites showed varied but generally stable sorption and solubility.[10] It was noted that Bis-EMA and UDMA-BisEMA based resins appeared to be more hydrophobic than Bis-GMA based systems.[10] Incomplete polymerization has been shown to increase both water sorption and solubility.[13]
Table 2: Water Sorption and Solubility of Various Resin-Based Materials
| Material Type | Monomer System | Storage Medium | Storage Duration | Water Sorption (μg/mm³) | Water Solubility (μg/mm³) | Reference |
| Microhybrid Composite | Z100 (Bis-GMA based) | Water | 1 year | ~25 | ~2 | [14] |
| Polyacid-modified Composite | Compoglass F | Water | 1 year | ~15 | ~1 | [14] |
| Nanofilled Composite | Filtek Supreme XT "body" | Water | 13 weeks | Higher than Z250 | Higher than Z250 | [10] |
| Experimental Bioactive Composite | ACP-series | Water | 287 days | 223-568 | 37-106 | [15] |
| Experimental Bioactive Composite | BG-series | Water | 287 days | 40-232 | 1-506 | [15] |
Note: "ACP" refers to amorphous calcium phosphate (B84403) and "BG" refers to bioactive glass. These experimental composites show significantly higher sorption and solubility than commercial materials.
Color Stability
For many applications, particularly in dentistry and consumer products, maintaining color over time is a crucial aspect of durability.
TCDDMDA-Based Materials: A study comparing a novel denture base copolymer, P(MMA-Co-TCDDMDA), with conventional polymethyl methacrylate (PMMA) found that the addition of TCDDMDA significantly improved color stability.[16] The copolymer with 20% TCDDMDA showed the highest color stability when immersed in various food colorant solutions for 56 days after artificial thermal aging.[16]
Alternative Materials (PMMA): In the same study, the conventional PMMA (G0) showed the highest and visually perceptible discoloration under the same conditions.[16]
Table 3: Color Change (ΔE) of Denture Base Resins After 56 Days of Immersion in Food Colorants
| Material | TCDDMDA Content | Erythrosine (ΔE) | Tartrazine (ΔE) | Sunset Yellow (ΔE) | Reference |
| G0 (Conventional PMMA) | 0% | 4.15 ± 0.04 | 3.19 ± 0.05 | 4.88 ± 0.03 | [16] |
| G10 | 10% | 3.14 ± 0.05 | 2.51 ± 0.04 | 3.75 ± 0.02 | [16] |
| G20 | 20% | 2.76 ± 0.03 | 2.20 ± 0.02 | 3.24 ± 0.03 | [16] |
A higher ΔE value indicates a greater color change.
Experimental Protocols for Durability Studies
Standardized aging protocols are essential for comparing the long-term durability of different materials. Common methods employed in the literature include:
-
Hydrothermal Aging: This involves immersing specimens in water or other aqueous solutions at elevated temperatures for extended periods. A common accelerated aging protocol involves boiling specimens in water for a set duration (e.g., 16 hours) to simulate longer-term water exposure.[3][4][5][6]
-
Thermocycling: This method subjects materials to repeated temperature changes, typically between 5°C and 55°C, to simulate the thermal stresses experienced in certain environments, such as the oral cavity. A typical protocol might involve 5,000 to 10,000 cycles.[17]
-
Chemical Aging: To simulate aggressive chemical environments, specimens can be immersed in solutions such as ethanol (B145695) or sodium hydroxide (B78521) (NaOH).[2][18] For example, a 7-day immersion in 0.1 M NaOH at 60°C is used as an aggressive aging protocol.[17]
-
Mechanical Property Testing: After aging, specimens are subjected to mechanical tests to quantify the retention of their properties. The three-point bending test is commonly used to determine flexural strength and modulus.[7][17]
-
Water Sorption and Solubility Testing: These properties are typically measured according to ISO 4049 standards for polymer-based restorative materials. This involves weighing specimens before and after immersion in water for a specified period, followed by desiccation to a constant weight.[12][14]
-
Wear Resistance Testing: Two-body wear is often evaluated using a chewing simulator with a specified number of cycles and load to mimic clinical wear.[19] The amount of material loss is then quantified using techniques like 3D profilometry.[4][5][6]
Degradation Pathways and Mechanisms
The long-term durability of acrylate-based materials like those containing TCDDMDA is intrinsically linked to their degradation mechanisms. The primary pathways for degradation are hydrolytic and photo-oxidative processes.
Hydrolytic Degradation
Hydrolytic degradation involves the breakdown of the polymer network through reaction with water. In acrylate-based polymers, the ester linkages are susceptible to hydrolysis, which can be accelerated by enzymes and changes in pH.[18] This process can lead to the release of unreacted monomers and degradation byproducts, as well as the deterioration of the interface between the polymer matrix and any fillers, weakening the material.[18]
Caption: Simplified pathway of hydrolytic degradation in acrylate-based composites.
Photo-oxidative Degradation
Exposure to ultraviolet (UV) radiation in the presence of oxygen can initiate photo-oxidative degradation. This process involves the formation of free radicals that lead to chain scission and crosslinking reactions within the polymer.[20] This can result in discoloration, surface cracking, and a reduction in mechanical properties. The cycloaliphatic structure of TCDDMDA is expected to offer better UV resistance compared to aromatic-containing monomers like Bis-GMA.
Caption: General pathway for photo-oxidative degradation in polymers.
Conclusion
The available data suggests that TCDDMDA holds significant promise as a monomer for creating durable, long-lasting materials. Its inherent hydrophobicity and rigid structure contribute to enhanced color stability and likely improved resistance to hydrolytic degradation compared to more hydrophilic conventional monomers. However, a comprehensive understanding of its long-term performance requires more direct, comparative studies against a wider range of alternative materials and under various aging conditions. The experimental protocols and degradation pathways outlined in this guide provide a framework for conducting and interpreting such future durability studies. For researchers and developers, the selection of TCDDMDA should be based on a careful consideration of the specific environmental challenges the final product will face, with the understanding that while promising, the full long-term durability profile of TCDDMDA-based materials is still an active area of research.
References
- 1. polysciences.com [polysciences.com]
- 2. An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Accelerated Aging on Some Mechanical Properties and Wear of Different Commercial Dental Resin Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Accelerated Aging on Some Mechanical Properties and Wear of Different Commercial Dental Resin Composites [mdpi.com]
- 5. [PDF] Effect of Accelerated Aging on Some Mechanical Properties and Wear of Different Commercial Dental Resin Composites | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Properties of experimental urethane dimethacrylate-based dental resin composite blocks obtained via thermo-polymerization under high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water sorption, solubility, and resultant change in strength among three resin-based dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term flexural strength of three direct aesthetic restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. henryschein.com.au [henryschein.com.au]
- 13. Water sorption and solubility of resin-based materials following inadequate polymerization by a visible-light curing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorption and solubility of resin-based restorative dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flexural Performance of Direct Resin Composite Restorative Materials Past Expiration Date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aging-Dependent Changes in Mechanical Properties of the New Generation of Bulk-Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.journalagent.com [pdf.journalagent.com]
- 20. paint.org [paint.org]
A Researcher's Guide to Determining Monomer Reactivity Ratios: A Methodological Comparison for Novel Copolymers
For researchers, scientists, and drug development professionals venturing into the synthesis of novel copolymers, understanding the incorporation of monomers is paramount for tailoring polymer properties. This guide provides a comprehensive overview of the established methodologies for determining monomer reactivity ratios, a critical parameter in predicting copolymer composition. Due to the limited publicly available data on the copolymerization of Tricyclodecyl-diaminodiaminomethane (TCDDMDA), this document focuses on equipping researchers with the necessary protocols and data analysis techniques to determine these values experimentally.
Monomer reactivity ratios (r1 and r2) are essential for predicting the microstructure of a copolymer, which in turn dictates its physicochemical properties and performance in various applications, including drug delivery systems.[1][2] These ratios quantify the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. This guide will delve into the theoretical underpinnings and practical application of the most common methods for their determination.
Comparison of Methodologies for Determining Reactivity Ratios
Several methods have been developed to calculate monomer reactivity ratios from experimental data. The most widely used are the linear methods of Fineman-Ross and Kelen-Tüdös, which are applicable at low monomer conversions (typically <10%).[3][4][5] For systems that are carried to higher conversions, non-linear least-squares (NLLS) methods based on the integrated copolymerization equation are more accurate.[6]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Fineman-Ross | A linearization of the instantaneous copolymer composition equation.[7] | Simple graphical method; provides a quick estimate of reactivity ratios.[8] | Can be biased by the distribution of experimental data points; less accurate than other methods.[9] | Preliminary analysis and for systems with low conversion data. |
| Kelen-Tüdös | A refined version of the Fineman-Ross method that introduces an arbitrary constant (α) to provide a more even distribution of data points.[9] | Reduced bias compared to the Fineman-Ross method; improved accuracy.[10][11] | The choice of α can influence the results. | Widely used for low conversion copolymerization data.[12][13] |
| Extended Kelen-Tüdös | A modification of the Kelen-Tüdös method that can be applied to data at medium-high conversions (up to 40% in some cases).[6] | Applicable to a wider range of conversion data. | More complex calculations. | When stopping the reaction at very low conversions is difficult. |
| Non-Linear Least Squares (NLLS) | A computational method that directly fits the integrated form of the copolymerization equation to the experimental data. | The most accurate method, especially for high conversion data; provides statistical information on the reliability of the determined ratios.[6] | Requires specialized software and a good initial guess for the reactivity ratios. | For precise determination of reactivity ratios, especially when high conversion data is available.[14][15] |
Experimental Protocols
A generalized experimental workflow for determining monomer reactivity ratios is outlined below. This protocol can be adapted for the copolymerization of TCDDMDA with a desired comonomer.
Materials and Purification:
-
Monomers: TCDDMDA and the chosen comonomer should be of high purity. Purification techniques such as recrystallization or distillation are often necessary to remove inhibitors and other impurities that can affect the polymerization kinetics.
-
Initiator: A suitable free-radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), should be purified by recrystallization.
-
Solvent: The solvent for the polymerization should be inert and freshly distilled.
Copolymerization Reactions:
-
A series of polymerization reactions are set up with varying initial molar feed ratios of the two monomers (e.g., 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90).
-
The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
The reaction mixture is charged into a reaction vessel (e.g., a sealed ampoule or a flask with a nitrogen inlet).
-
The mixture is degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
The polymerization is carried out at a constant temperature in a thermostatically controlled bath.
-
To apply the Fineman-Ross or Kelen-Tüdös methods, the reaction must be stopped at low conversion (ideally below 10%). This is achieved by quenching the reaction after a predetermined time. The quenching agent can be a radical scavenger like hydroquinone.
-
The resulting copolymer is isolated by precipitation in a non-solvent and then purified by repeated washing and reprecipitation to remove any unreacted monomers and initiator residues.
-
The purified copolymer is dried under vacuum to a constant weight.
Copolymer Characterization and Composition Analysis:
-
The composition of the copolymer (i.e., the molar fraction of each monomer in the polymer chain) is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful technique for determining copolymer composition by integrating the signals corresponding to the characteristic protons of each monomer unit.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.
-
Elemental Analysis: If one of the monomers contains a unique element, its percentage in the copolymer can be used to calculate the composition.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for determining monomer reactivity ratios from experimental data.
Visualizing the Copolymerization Process
The following diagram illustrates the general concept of a binary copolymerization, which would be applicable to the copolymerization of TCDDMDA (M1) with a comonomer (M2).
By following the detailed protocols and data analysis workflows presented in this guide, researchers can confidently determine the monomer reactivity ratios for novel copolymer systems, such as those involving TCDDMDA. This critical data will enable the rational design and synthesis of new polymers with tailored properties for a wide range of scientific and industrial applications.
References
- 1. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity ratios and sequence structures of the copolymers prepared using photo-induced copolymerization of MMA with MTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
In Vivo Histocompatibility of TCDDMDA-Modified Denture Base Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo histocompatibility of denture base resins modified with tricyclodecane dimethanol diacrylate (TCDDMDA) against other commonly used denture base materials. The information is supported by experimental data from scientific literature to assist in the evaluation and selection of biocompatible materials for dental applications.
Comparison of In Vivo Histocompatibility
The biocompatibility of a dental material is paramount to ensure it does not elicit an adverse reaction when in contact with oral tissues. In vivo studies, primarily through animal models, provide critical insights into the tissue response to these materials. This section compares the in vivo histocompatibility of TCDDMDA-modified polymethyl methacrylate (B99206) (PMMA) with conventional PMMA and other alternative denture base materials like Polyetheretherketone (PEEK), polyamide, and acetal (B89532) resins.
TCDDMDA-Modified vs. Conventional PMMA Resins
A key in vivo study investigated the histocompatibility of heat-cured PMMA denture base resins modified with 10% and 20% (vol/vol) TCDDMDA by fixing palatal appliances in Wistar rats for 14 days.[1] The tissue response was evaluated through histomorphometric analysis of the palatal mucosa, measuring the thickness of the epithelium, connective tissue, and keratin (B1170402) layer.
Key Findings:
-
Appliances made of 100% MMA (conventional PMMA) caused a significant increase in the thickness of the epithelium, connective tissue, and keratin layer compared to a control group with no appliance. This suggests an inflammatory or reactive tissue response.[1]
-
In contrast, palatal appliances fabricated with both 10% and 20% TCDDMDA-modified PMMA showed significantly reduced tissue changes, with tissue morphology closer to the control group.[1]
-
The study concluded that the incorporation of TCDDMDA up to 20% (vol/vol) in heat-cured denture base resin demonstrates good histocompatibility in rats.[1] This improved biocompatibility is attributed to the reduction of residual monomer release, a common cause of cytotoxicity and tissue irritation in conventional acrylic resins.[1]
Table 1: Histomorphometric Analysis of Rat Palatal Tissue Response to TCDDMDA-Modified Denture Base Resins
| Group | Epithelial Thickness (μm) | Connective Tissue Thickness (μm) | Keratin Layer Thickness (μm) |
| No Appliance (Control) | 418.63 ± 2.37 | 316.74 ± 1.16 | Not Reported |
| 100% MMA (PMMA) | 539.80 ± 3.92 | 399.39 ± 1.80 | Increased |
| 10% TCDDMDA + 90% MMA | 426.95 ± 2.70 | 312.09 ± 1.44 | Reduced vs. PMMA |
| 20% TCDDMDA + 80% MMA | 412.31 ± 2.92 | 312.67 ± 1.49 | Reduced vs. PMMA |
Source: Gudipaneni, R. K., et al. (2020).[1]
Comparison with Alternative Denture Base Materials
Direct comparative in vivo histomorphometric studies between TCDDMDA-modified resins and all major alternatives are limited. However, existing research on the in vivo biocompatibility of materials like PEEK, polyamide, and acetal resins provides a basis for a qualitative and semi-quantitative comparison.
Polyetheretherketone (PEEK):
PEEK is a high-performance polymer increasingly used in dentistry due to its excellent mechanical properties and biocompatibility.[2][3] An in vivo study in a golden hamster model compared the biocompatibility of conventional PMMA, CAD/CAM PMMA, and both pressed and CAD/CAM PEEK by suturing disk specimens into the buccal pouches for 14 and 28 days.[4]
-
Histological Findings: All tested materials, including PEEK, showed only mild or no mucosal irritation and normal tissue morphology in the buccal pouch, liver, and kidney.[4]
-
Apoptosis-Related Molecular Analysis: While all materials were found to have acceptable biocompatibility, CAD/CAM dental polymers, including PEEK, demonstrated superior temporal stability compared to conventional PMMA.[2][4]
Polyamide (Flexible Resins):
Polyamide resins are known for their flexibility and are often used for removable partial dentures. In vivo biocompatibility studies on polyamide denture bases are less common and often qualitative.
-
A systematic review of the cytotoxicity of thermoplastic denture base resins, including polyamides, concluded that based on limited evidence, they appear to be biocompatible and show insignificant cytotoxicity in vitro. However, the review emphasized the need for more long-term in vivo and clinical assessments.
-
An in vivo study in rabbits that implanted flexible denture base material (a type of polyamide) with nano-sized additives found that the material was biocompatible, demonstrating only mild to moderate histopathological changes after 14 days.[5]
Acetal Resins:
Acetal resins are thermoplastic polymers used for aesthetic clasps and frameworks.[6][7]
-
In vitro studies have shown that acetal resins can exhibit a higher cytotoxic effect compared to heat- and auto-polymerized acrylic resins, possibly due to the leaching of residual formaldehyde.[8]
-
A comparative study on microbial adhesion found that the mucosa under an acetal denture base retained more microorganisms than under a metallic one, and this colonization increased over time.[9][10] While not a direct measure of histocompatibility, increased microbial colonization can contribute to tissue inflammation.
Experimental Protocols for In Vivo Histocompatibility Testing
The in vivo assessment of biocompatibility for dental materials is guided by international standards, primarily the ISO 10993 series. These protocols are designed to evaluate the local and systemic tissue responses to implanted or topically applied materials.
Subcutaneous Implantation Test (ISO 10993-6)
This test is widely used to evaluate the local tissue effects of a biomaterial after implantation.[5][11]
-
Objective: To assess the macroscopic and microscopic tissue response to a material implanted subcutaneously in an animal model.
-
Procedure:
-
Sample Preparation: The test material is fabricated into standardized shapes (e.g., disks or rods), sterilized using the same method as the final product, and handled aseptically.[9]
-
Implantation: Under general anesthesia, the samples are surgically implanted into the subcutaneous tissue of the animal.[5][12] A negative control (a material with known good biocompatibility, like Teflon) and sometimes a positive control (a material known to cause a reaction) are also implanted.[13]
-
Observation Period: The animals are observed for predetermined periods, typically ranging from a few weeks to several months, to assess both short-term (acute) and long-term (chronic) tissue responses.[14][15]
-
Evaluation: At the end of the observation period, the animals are euthanized, and the implant sites are excised. The tissues are evaluated macroscopically for signs of inflammation, encapsulation, and necrosis. For microscopic evaluation, the tissue samples are fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined by a pathologist to assess the inflammatory cell infiltrate, fibrosis, and tissue degeneration.[14][15]
-
Mucosal Irritation Test (Based on ISO 10993-10)
This test is particularly relevant for denture base materials that are in direct contact with the oral mucosa.[1][16]
-
Objective: To evaluate the potential of a material to cause irritation to the oral mucosa.
-
Animal Model: The golden hamster buccal pouch model is a well-established model for this purpose.[4] Rats with palatal appliances are also used.[1]
-
Procedure:
-
Appliance/Sample Fabrication: The test material is fabricated into a device that can be fixed in the animal's oral cavity (e.g., a palatal appliance in rats) or a standardized sample that can be sutured to the mucosal tissue (e.g., in the hamster buccal pouch).[1][4]
-
Application: The device is fixed or the sample is sutured in place under anesthesia.
-
Observation Period: The animals are monitored for a specific period (e.g., 14 or 28 days).[1][4]
-
Evaluation: After the observation period, the animals are euthanized, and the mucosal tissue in contact with the material is excised. The tissue is then processed for histopathological and/or histomorphometric analysis to assess for signs of irritation, such as inflammation, epithelial hyperplasia, and changes in tissue layer thickness.[1][4]
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for assessing the in vivo biocompatibility of denture base resins and the logical relationship between material modification and improved histocompatibility.
Caption: Workflow for In Vivo Biocompatibility Assessment of Denture Base Resins.
Caption: TCDDMDA Modification Leading to Enhanced Biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of Biocompatibility between Conventional and Computer-Aided Design/Computer-Aided Manufacturing Dental Polymers Using a Golden Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of tissue response to dental alloys by subcutaneous implantation | Acta Odontologica Scandinavica [medicaljournalssweden.se]
- 4. Denture base resins biocompatibility testing in vivo | Vojnosanitetski pregled [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. The Cytotoxic Effect of Thermoplastic Denture Base Resins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nepjol.info [nepjol.info]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. Investigation of the cytotoxicity of thermoplastic denture base resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijdsir.com [ijdsir.com]
- 12. Evaluation of tissue reaction to some denture-base materials: an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thejcdp.com [thejcdp.com]
- 14. researchgate.net [researchgate.net]
- 15. thejcdp.com [thejcdp.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tricyclodecane Dimethanol Diacrylate: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Tricyclodecane dimethanol diacrylate (TCDDMDA). Adherence to these procedures is critical to ensure personnel safety and environmental protection. TCDDMDA is a hazardous substance requiring specific handling and disposal protocols.
I. Understanding the Hazards
This compound presents several health and environmental risks:
-
Health Hazards: Causes skin and serious eye irritation.[1] It may also trigger an allergic skin reaction and is suspected of causing cancer.[1][2]
-
Environmental Hazards: The substance is classified as toxic or very toxic to aquatic life with long-lasting effects.[1][2][3] It is considered a marine pollutant and hazardous to water systems. Therefore, it must be prevented from entering sewers, surface water, or groundwater.
II. Personal Protective Equipment (PPE)
Prior to handling TCDDMDA for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Hand Protection | Chemically-resistant gloves (e.g., nitrile or neoprene) |
| Eye Protection | Safety glasses or goggles |
| Skin Protection | Protective clothing to prevent skin contact |
| Respiratory Protection | N95 dust mask |
This data is compiled from multiple safety data sheets.[1][2][4]
III. Step-by-Step Disposal Procedures
The appropriate disposal method for TCDDMDA depends on its physical state (liquid or solid) and the availability of a chemical waste stream.
A. Disposal of Liquid this compound
Uncured, liquid TCDDMDA is considered hazardous waste.[5] Under no circumstances should liquid TCDDMDA be poured down the drain or disposed of as regular household waste. [3][5]
Method 1: Designated Chemical Waste Stream (Preferred)
-
Segregation: Collect liquid TCDDMDA waste in a dedicated, properly labeled, and sealed container.
-
Labeling: The container label should clearly identify the contents as "Hazardous Waste: this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local and institutional regulations.[6]
Method 2: Curing for Solid Waste Disposal (When a Chemical Waste Stream is Unavailable)
This method solidifies the liquid resin, rendering it non-hazardous for disposal.
-
Preparation: In a well-ventilated area, pour the liquid TCDDMDA into a transparent, resin-safe container.
-
Curing: Expose the container to direct sunlight or a UV light source (405 nm) for a period of 1 to 10 days.[5] The curing process is complete when the resin is entirely solid and hard.
-
Confirmation: Verify that the resin is fully cured with no remaining liquid.
-
Disposal: Once completely solidified, the cured resin can be disposed of as regular household waste.[5][6]
B. Disposal of Contaminated Materials
Items such as gloves, paper towels, and bench liners that are contaminated with liquid TCDDMDA must also be treated as hazardous until the resin is cured.
-
Curing: Place all contaminated disposable materials under direct sunlight or a UV light source until the resin is fully cured and dry.[5]
-
Disposal: Once the resin on these materials is completely cured, they can be disposed of with regular household waste.[5]
C. Disposal of Empty Containers
The procedure for disposing of empty TCDDMDA containers varies by region:
-
In the United States: Containers with less than 3% residual TCDDMDA are considered "RCRA empty" and can typically be disposed of with household waste.[7]
-
Outside the United States: It is recommended to triple-rinse the empty container with a suitable, clean solvent.[7] The resulting solvent-resin mixture must be collected and disposed of as liquid hazardous waste.[7] The rinsed container can then be disposed of according to local regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of TCDDMDA.
References
- 1. filesdownload.cpp.canon [filesdownload.cpp.canon]
- 2. 3dprinting.co.uk [3dprinting.co.uk]
- 3. reddit.com [reddit.com]
- 4. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]
- 5. customer_v2 [support.formlabs.com]
- 6. customer_v2 [support.formlabs.com]
- 7. customer_v2 [support.formlabs.com]
Essential Safety and Logistics for Handling Tricyclodecane Dimethanol Diacrylate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for Tricyclodecane dimethanol diacrylate, including operational procedures and disposal plans, to foster a secure laboratory environment.
Hazard Summary
This compound presents several health and environmental hazards that necessitate careful handling. It is known to cause skin irritation and serious eye damage.[1][2] Furthermore, it may trigger an allergic skin reaction and respiratory irritation.[1][2][3] This substance is also very toxic to aquatic life with long-lasting effects.[2][4]
| Hazard Statement | Classification |
| H315 - Causes skin irritation | Skin Irritation |
| H317 - May cause an allergic skin reaction | Skin Sensitization |
| H318 - Causes serious eye damage | Serious Eye Damage/Eye Irritation |
| H335 - May cause respiratory irritation | Specific target organ toxicity — single exposure |
| H411 - Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber).[6] | Prevents skin contact, which can lead to irritation and allergic reactions. |
| Skin and Body Protection | Protective clothing, such as a lab coat.[5] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a vapor respirator is required.[5][6] | Avoids inhalation of vapors or mists that may cause respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps for its use, from preparation to disposal.
Caption: A flowchart outlining the safe handling procedure for this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a well-ventilated work area, such as a chemical fume hood.[5]
-
Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Have an emergency eyewash station and safety shower readily accessible.[5]
-
-
Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep containers tightly closed. The recommended storage temperature is between 2-8°C.
-
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention immediately. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6] If skin irritation or a rash occurs, get medical advice.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[2] Seek medical attention.[2] |
Accidental Release and Disposal Plan
In the event of a spill and for routine waste disposal, follow these procedures to mitigate environmental contamination and ensure safety.
-
Accidental Release :
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, earth).[6]
-
Collect the absorbed material into a suitable container for disposal.[5]
-
Do not allow the substance to enter drains or waterways.[6]
-
-
Disposal :
-
Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[6] This material is considered hazardous waste.
-
Contaminated materials should be handled as hazardous waste.
-
Avoid release to the environment.[6] Collect any spillage.[6] Uncontaminated packaging may be recycled.[6]
-
References
- 1. filesdownload.cpp.canon [filesdownload.cpp.canon]
- 2. 3dprinting.co.uk [3dprinting.co.uk]
- 3. detax.com [detax.com]
- 4. Tricyclo[5.2.1.0~2,6~]decanedimethanol Diacrylate | 42594-17-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. warnertechcare.com [warnertechcare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
